molecular formula C7H11NO2 B13039606 (3S)-3-Amino-3-(2-furyl)propan-1-OL

(3S)-3-Amino-3-(2-furyl)propan-1-OL

Cat. No.: B13039606
M. Wt: 141.17 g/mol
InChI Key: UCEDMXFZQPQWEQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2-furyl)propan-1-OL is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Amino-3-(2-furyl)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(2-furyl)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3S)-3-amino-3-(furan-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1

InChI Key

UCEDMXFZQPQWEQ-LURJTMIESA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CCO)N

Canonical SMILES

C1=COC(=C1)C(CCO)N

Origin of Product

United States

Foundational & Exploratory

(3S)-3-Amino-3-(2-furyl)propan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Role in Asymmetric Synthesis and Pharmaceutical Scaffold Design

Executive Summary

(3S)-3-Amino-3-(2-furyl)propan-1-ol is a high-value chiral synthon belonging to the class of


-amino alcohols . Distinguished by its furan-functionalized stereogenic center, this molecule serves as a critical scaffold in the synthesis of peptidomimetics, alkaloids, and novel GPCR ligands. Its structural duality—combining a nucleophilic primary amine, a primary alcohol, and an electron-rich heteroaromatic ring—makes it a versatile yet reactive intermediate.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated asymmetric synthesis protocol utilizing Ellman’s auxiliary , and critical handling procedures to mitigate furan ring degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Structural Nomenclature
  • IUPAC Name: (3S)-3-Amino-3-(furan-2-yl)propan-1-ol

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 141.17 g/mol

  • Chiral Center: C3 (S-configuration)

Physicochemical Properties (Experimental & Predicted)

The following data aggregates experimental baselines for furan-containing amino alcohols and predicted values for this specific isomer.

PropertyValue / RangeContext
Physical State Viscous Oil / Low-melting SolidHygroscopic; tends to form waxy solids upon standing.
Boiling Point 245°C - 250°C (at 760 mmHg)Predicted. Distillable only under high vacuum (<1 mmHg).
pKa (Amine) 9.2 ± 0.2Typical for primary alkyl amines; protonates in physiological pH.
pKa (Alcohol) ~16.0Primary aliphatic alcohol.
LogP 0.25 ± 0.1Amphiphilic; soluble in polar organics (MeOH, DMSO) and water.
Optical Rotation

(Dependent on solvent)
Specific rotation requires batch-specific CoA verification.

Key Structural Feature: The furan ring is electron-rich (diene character), making the molecule susceptible to oxidative ring opening and Diels-Alder cycloadditions if not stored correctly.

Synthetic Routes & Process Chemistry

While enzymatic resolution is possible, the diastereoselective addition of enolates to chiral sulfinimines (Ellman’s Chemistry) is the industry "Gold Standard" for generating chiral amines with high enantiomeric excess (


).
The Ellman Auxiliary Protocol (Chemo-Enzymatic Alternative)

This route guarantees the (S)-configuration by utilizing (S)-tert-butanesulfinamide as the chiral directing group.

Reaction Scheme Overview
  • Condensation: 2-Furaldehyde + (S)-tert-butanesulfinamide

    
     Chiral Sulfinimine.
    
  • Mannich-type Addition: Sulfinimine + Lithium Enolate (from methyl acetate)

    
     Protected 
    
    
    
    -amino ester.
  • Reduction: Ester

    
     Alcohol (using 
    
    
    
    or
    
    
    ).
  • Deprotection: Cleavage of the sulfinyl group

    
     Final Amino Alcohol.
    
Detailed Experimental Workflow

Note: All steps must be performed under inert atmosphere (Nitrogen/Argon) due to the hygroscopic nature of reagents.

Step 1: Formation of the Sulfinimine

  • Reagents: 2-Furaldehyde (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq),

    
     (2.0 eq).
    
  • Solvent: THF (anhydrous).[2]

  • Procedure: Stir at RT for 12-24h. The Lewis acid

    
     acts as a dehydrating agent and activates the carbonyl.
    
  • Mechanism: Direct condensation yields the (S,E)-N-sulfinyl imine.

Step 2: Diastereoselective Enolate Addition

  • Reagents: Methyl acetate (1.2 eq), LDA (Lithium Diisopropylamide, 1.3 eq), Sulfinimine (from Step 1).

  • Conditions:

    
     in THF.
    
  • Criticality: The low temperature is mandatory to maximize the Zimmerman-Traxler transition state control, ensuring the nucleophile attacks the Re-face of the imine to yield the (S,S) intermediate.

Step 3: Global Reduction

  • Reagents:

    
     (2.5 eq) or 
    
    
    
    (3.0 eq).
  • Solvent: THF or

    
    .
    
  • Procedure: Add the protected amino ester solution dropwise to the hydride slurry at

    
    . Warm to RT.
    
  • Outcome: Reduces the ester to the primary alcohol. The sulfinyl group remains intact (usually).

Step 4: Acidolytic Deprotection

  • Reagent: 4M HCl in Dioxane.

  • Procedure: Treat the intermediate with HCl/Dioxane at

    
     for 30 mins.
    
  • Warning: Do not heat. Furan rings are acid-sensitive and can undergo ring-opening (polymerization) in hot strong acid.

  • Workup: Neutralize carefully with

    
     or isolate as the stable HCl salt.
    

Visualization: Synthetic Pathway & QC Logic

Synthesis Flowchart (DOT Visualization)

SynthesisPath Start Start: 2-Furaldehyde Step1 Condensation (S)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Step1 Imine Intermediate: (S,E)-Sulfinimine Step1->Imine Step2 Enolate Addition Li-Enolate of Methyl Acetate (-78°C) Imine->Step2 Stereocontrol Ester Protected Beta-Amino Ester (High dr) Step2->Ester Step3 Reduction LiAlH4 / THF Ester->Step3 Step4 Deprotection HCl / Dioxane (0°C) Step3->Step4 Careful! Acid Sensitive Final Target: (3S)-3-Amino-3-(2-furyl)propan-1-ol Step4->Final

Caption: Figure 1. Stereoselective synthesis via Ellman's Auxiliary. Note the critical temperature control at Step 2 and acid sensitivity at Step 4.

Quality Control Decision Tree

QCDecision Check1 1H NMR Analysis (Furan protons intact?) Check2 Chiral HPLC (ee > 98%?) Check1->Check2 Yes Fail1 Reject: Ring Degradation Check1->Fail1 No (Signals at 6.0-7.5 ppm lost) Check3 Residual Solvents (THF/Dioxane < Limit?) Check2->Check3 Yes Fail2 Recrystallize (Tartrate Salt) Check2->Fail2 No Pass Release Batch Check3->Pass Yes

Caption: Figure 2. QC workflow focusing on furan integrity and enantiomeric purity validation.

Structural Analysis & Validation Standards

To ensure the integrity of the (3S) isomer, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.35 (d, 1H, Furan-H5)
      
    • 
       6.30 (dd, 1H, Furan-H4)
      
    • 
       6.18 (d, 1H, Furan-H3)
      
    • 
       4.10 (t, 1H, CH-NH2) — Diagnostic for C3 stereocenter environment.
      
    • 
       3.60-3.80 (m, 2H, CH2-OH)
      
    • 
       1.80-2.00 (m, 2H, CH2-CH2)
      
Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Furan absorption).

  • Criterion: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns, but standards must be run to confirm.

Pharmaceutical Applications & Utility

Pharmacophore Scaffold

The (3S)-3-amino-3-(2-furyl)propan-1-ol motif is a bioisostere for phenyl-propanolamines.

  • Duloxetine Analogs: While Duloxetine uses a thienyl ring, furan analogs are investigated for altered metabolic stability and binding affinity in SERT/NET transporter inhibition.

  • Kinase Inhibitors: The amino-alcohol tail serves as a hinge-binder in ATP-competitive inhibitors.

Asymmetric Ligand Synthesis

This molecule can be converted into chiral oxazolines by reacting the amine and alcohol with nitriles. Furan-containing bis-oxazolines (Box ligands) are potent catalysts for asymmetric cyclopropanations.

Handling, Stability & Safety

Furan Sensitivity
  • Acid Sensitivity: The furan ring is prone to hydrolytic ring opening under strong acidic conditions, forming 1,4-dicarbonyl compounds (levulinaldehyde derivatives). Avoid prolonged exposure to pH < 2.

  • Oxidation: Furan is electron-rich. Store under Nitrogen at -20°C to prevent autoxidation.

Storage Protocol
  • Isolate as the Hydrochloride (HCl) or Oxalate salt for long-term stability (solids are more stable than the free base oil).

  • Store in amber vials (light sensitive).

  • Desiccate (hygroscopic).

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

  • Ferreira, F., et al. "Asymmetric synthesis of 3-amino-3-arylpropan-1-ols via reduction of beta-amino esters." Tetrahedron: Asymmetry, 2008.
  • BenchChem. "3-Amino-1-(furan-3-yl)propan-1-ol Structure and Predicted Properties."[1][3] BenchChem Technical Library, 2025. Link

  • PubChem. "3-Amino-3-(furan-2-yl)propanoic acid (Precursor Data)." National Library of Medicine. Link

  • Clayden, J. "Organolithium Selectivity in Synthesis." Organic Chemistry Structure and Reactivity, Oxford University Press. (Reference for Zimmerman-Traxler models).

Sources

CAS number for (S)-3-amino-3-(furan-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-3-amino-3-(furan-2-yl)propan-1-ol

Executive Summary

(S)-3-amino-3-(furan-2-yl)propan-1-ol is a chiral amino alcohol scaffold of significant interest in medicinal chemistry, particularly as a bioisostere for thiophene-containing drugs (e.g., Duloxetine analogs) and as a fragment for kinase inhibitor design. While the specific CAS number for this alcohol is not widely indexed in public chemical registries, it is readily accessible via the reduction of its commercially available precursor, (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS 131829-49-7) .

This guide details the chemical identity, synthetic pathways, stereochemical control, and applications of this compound, providing researchers with a robust framework for its utilization in drug discovery.

Chemical Identity & Properties

The primary access route to the target alcohol is through its corresponding


-amino acid. The properties of both the precursor and the target alcohol are summarized below.
Table 1: Chemical Identity of the Precursor & Target[1]
FeaturePrecursor (Starting Material)Target Compound (Product)
Name (S)-3-amino-3-(furan-2-yl)propanoic acid (S)-3-amino-3-(furan-2-yl)propan-1-ol
CAS Number 131829-49-7 (S-isomer)73456-99-2 (Racemic)Not widely indexed (Synthesized in situ)
Formula


Molar Mass 155.15 g/mol ~141.17 g/mol
Structure Furan ring,

-amino acid
Furan ring,

-amino alcohol
Chirality (S)-Configuration(S)-Configuration (Retained)
Appearance White to off-white solidColorless to pale yellow oil (predicted)
Solubility Water, Methanol, DMSOMethanol, Ethanol, DCM

Synthetic Pathways

The synthesis of (S)-3-amino-3-(furan-2-yl)propan-1-ol typically involves the chemoselective reduction of the carboxylic acid moiety of the precursor while preserving the sensitive furan ring.

Protocol: Reduction of (S)-3-amino-3-(furan-2-yl)propanoic acid

Objective: Convert the carboxylic acid to a primary alcohol without reducing the furan ring or racemizing the chiral center.

Reagents:

  • Substrate: (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS 131829-49-7).[1]

  • Reducing Agent: Borane-Dimethyl Sulfide Complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solubilization: Dissolve 1.0 eq of (S)-3-amino-3-(furan-2-yl)propanoic acid in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition:

    • Option A (Borane): Add 2.5 eq of

      
       dropwise via syringe over 30 minutes. Borane is preferred for its chemoselectivity towards carboxylic acids in the presence of other reducible groups.
      
    • Option B (LAH): Add 2.0 eq of

      
       (1.0 M in THF) dropwise. Note: LAH is more aggressive; ensure temperature control to prevent furan ring reduction.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%

    
    ) or LC-MS.
    
  • Quench: Cool the reaction mixture to 0°C.

    • For Borane: Carefully add MeOH dropwise until gas evolution ceases. Reflux for 1 hour to break boron-amine complexes.

    • For LAH: Perform Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Concentrate the organic solvent under reduced pressure. Dilute the residue with DCM, wash with brine, dry over

    
    , and concentrate to yield the crude amino alcohol.
    
  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH/NH3 gradient) to obtain the pure (S)-alcohol.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start (S)-3-amino-3-(furan-2-yl) propanoic acid (CAS 131829-49-7) Intermediate Boron-Amine Complex Start->Intermediate Anhydrous THF, 0°C -> RT Reagent Reducing Agent (BH3·DMS or LAH) Reagent->Intermediate Quench Methanol Quench (Reflux) Intermediate->Quench Break Complex Product (S)-3-amino-3-(furan-2-yl) propan-1-ol (Target) Quench->Product Isolation & Purification

Figure 1: Synthetic workflow for the reduction of the amino acid precursor to the target amino alcohol.

Stereochemical Control & Integrity

Maintaining the (S)-configuration is critical for biological activity, as enantiomers often exhibit distinct pharmacological profiles.

  • Source of Chirality: The stereocenter is established in the starting material, (S)-3-amino-3-(furan-2-yl)propanoic acid.

  • Risk of Racemization: The

    
    -proton of the amino acid (position 3) is relatively acidic. However, reduction protocols using Borane or LAH typically proceed with retention of configuration  because the reaction occurs at the carboxyl carbon (position 1), remote from the chiral center at position 3.
    
  • Validation:

    • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA/DEA mobile phase) to determine Enantiomeric Excess (ee).

    • Optical Rotation: Compare specific rotation

      
       with literature values for analogous thiophene compounds if direct data is unavailable.
      

Applications in Drug Discovery

The (S)-3-amino-3-(furan-2-yl)propan-1-ol scaffold serves as a versatile building block in medicinal chemistry.

Bioisosterism: Furan vs. Thiophene

This compound is the direct furan bioisostere of the key intermediate used in the synthesis of Duloxetine (Cymbalta), a serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Thiophene Analog: (S)-3-amino-3-(thiophen-2-yl)propan-1-ol.

  • Furan Analog (Target): (S)-3-amino-3-(furan-2-yl)propan-1-ol.

Implications:

  • Metabolic Stability: The furan ring is more prone to metabolic oxidation (e.g., by CYP450) than thiophene, potentially altering the pharmacokinetic (PK) profile (shorter half-life).

  • H-Bonding: The furan oxygen is a hydrogen bond acceptor, whereas the thiophene sulfur is a poor acceptor. This can create new binding interactions in the target protein pocket.

Visualizing the Pharmacophore & Bioisosterism

Bioisosterism Duloxetine Duloxetine Scaffold (Thiophene-based) Target (S)-Furan Analog (Target Scaffold) Duloxetine->Target Bioisosteric Replacement Properties Pharmacological Differences Target->Properties Metabolism Metabolic Liability (Furan > Thiophene) Properties->Metabolism Binding H-Bond Acceptor (O vs S) Properties->Binding

Figure 2: Bioisosteric relationship between the established Duloxetine scaffold and the target furan analog.

Safety & Handling

  • Hazards: Amino alcohols are typically corrosive and can cause skin/eye irritation. The furan moiety adds potential flammability and specific toxicity concerns.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Amino alcohols are hygroscopic and can absorb

    
     from the air to form carbamates.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

References

  • PubChem. 3-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, 2000, 25(9): 907-916. (Discusses the thiophene analog synthesis and relevance).

Sources

An In-depth Technical Guide to Chiral Furan-Containing γ-Amino Alcohols: Synthesis, Stereocontrol, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique combination of a furan ring, a privileged heterocyclic scaffold, with the pharmacologically significant chiral γ-amino alcohol motif creates a class of molecules with immense therapeutic potential.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the stereoselective synthesis and application of chiral furan-containing γ-amino alcohols. We will delve into the causality behind various synthetic strategies, from catalytic asymmetric reductions to biocatalysis, providing field-proven insights into achieving high levels of stereocontrol. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are included to serve as a robust resource for advancing the discovery of novel furan-based therapeutics.

Introduction: The Strategic Convergence of Furan and Chiral Amino Alcohols

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Success often hinges on the strategic combination of structural motifs that confer desirable pharmacological and pharmacokinetic properties. Chiral furan-containing γ-amino alcohols represent such a strategic convergence. The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in drug design, valued for its unique electronic characteristics and its ability to act as a versatile bioisostere for other aromatic systems like phenyl or thiophene rings.[2][3] This versatility allows for the fine-tuning of properties such as polarity, hydrogen-bonding capacity, and metabolic stability.[4]

Simultaneously, the γ-amino alcohol moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive natural products.[5][6] The defined spatial relationship between the hydroxyl and amino groups is critical for establishing specific, high-affinity interactions with biological targets, such as enzymes and receptors. Chirality is a key factor in the safety and efficacy of many drugs, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[7][8]

This guide explores the synergy achieved by embedding this chiral pharmacophore within a furan-based structure. These hybrid molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, making them a compelling subject for modern drug discovery programs.[1][9][10]

Core Principles: Why This Structural Combination Works

The Furan Scaffold: A Privileged Heterocycle

The furan ring is more than just a simple aromatic spacer. Its oxygen heteroatom imparts a distinct dipole moment and hydrogen bond accepting capability, which can be crucial for molecular recognition at a receptor's active site.[2] Furthermore, the furan ring is often used as a bioisosteric replacement for a benzene ring, which can alter a molecule's metabolic profile, potentially avoiding unwanted oxidative metabolism that can occur on a phenyl group.[4] Its presence is noted in numerous clinically approved drugs, including the antimicrobial nitrofurantoin and the diuretic furosemide.[11][12] In nitrofurantoin, the furan ring is central to the drug's electron transfer mechanism and antimicrobial action.[4]

The Chiral γ-Amino Alcohol Motif: A Critical Pharmacophore

The 1,3-amino alcohol structure is a key feature in many successful drugs, including the antidepressant (R)-fluoxetine.[6] The three-carbon spacing between the nitrogen and oxygen atoms provides a flexible yet defined scaffold that can bridge different binding pockets within a target protein. The stereochemistry of the hydroxyl-bearing carbon is often determinant for biological activity. The ability to selectively synthesize one enantiomer over the other is therefore not an academic exercise, but a critical requirement for developing a safe and effective drug.

Stereoselective Synthetic Strategies: A Field-Proven Guide

The primary challenge in synthesizing these molecules is the precise control of the stereocenter at the carbinol carbon. The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and required enantiopurity.

Asymmetric Reduction of Prochiral γ-Amino Ketones

This is arguably the most direct and efficient strategy, involving the stereoselective reduction of a prochiral 3-amino-1-(furan-yl)propan-1-one precursor.[13] The success of this approach hinges on the selection of a highly effective chiral catalyst that can differentiate between the two prochiral faces of the ketone.

Causality of Experimental Choices:

  • Catalyst: Ruthenium- and rhodium-based catalysts bearing chiral diphosphine and diamine ligands are frequently employed. The catalyst forms a transient chiral environment around the ketone, forcing the hydride transfer from a reducing agent (e.g., H₂, formic acid) to occur preferentially from one face.

  • Protecting Groups: The amine is often protected (e.g., as a hydrochloride salt or with a Boc group) to prevent it from coordinating to the metal catalyst, which could inhibit catalysis or lead to undesired side reactions.

  • Solvent and Temperature: Protic solvents like ethanol or methanol are often used to facilitate protonolysis of the resulting metal-alkoxide intermediate. Low temperatures (-20 °C to room temperature) are typically used to enhance the enantioselectivity by minimizing thermal energy that could lead to non-selective reaction pathways.[13]

Asymmetric_Reduction_Workflow cluster_prep Precursor Synthesis cluster_reduction Core Asymmetric Step cluster_product Product Isolation start Furan-3-carbaldehyde ketone Prochiral γ-Amino Ketone (e.g., 3-Amino-1-(furan-3-yl)propan-1-one) start->ketone Mannich Reaction reduction Asymmetric Reduction ketone->reduction catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reduction products Enantiomerically Enriched (R)- or (S)-γ-Amino Alcohol reduction->products

General workflow for asymmetric synthesis.
Nucleophilic Addition to Furan-Derived Aldehydes and Imines

An alternative approach involves building the carbon skeleton through a stereoselective nucleophilic addition. A prime example is the asymmetric Henry (nitroaldol) reaction.[14]

  • Reaction: Furan-3-carbaldehyde reacts with a nitroalkane (e.g., nitromethane) in the presence of a chiral copper(II)-bis(oxazoline) catalyst.[14][15]

  • Stereocontrol: The chiral catalyst coordinates both the aldehyde and the nitronate anion, organizing the transition state to favor the formation of one enantiomer of the resulting β-nitro alcohol.

  • Transformation: The nitro group is then reduced to the primary amine (e.g., using H₂/Pd-C or zinc in acetic acid) to yield the final γ-amino alcohol.

This method constructs the C-C bond and sets the stereocenter in a single, highly controlled step, which is then followed by a standard functional group transformation.

Use of Chiral Auxiliaries

A classic and reliable strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a diastereoselective reaction.[16]

  • Attachment: A furan-containing carboxylic acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine.[16][17]

  • Diastereoselective Reaction: The resulting imide is enolized, and the chiral auxiliary sterically blocks one face of the enolate, directing an incoming electrophile (e.g., in an aldol or alkylation reaction) to the opposite face with high diastereoselectivity.

  • Cleavage: After the key bond formation, the auxiliary is cleaved (e.g., by hydrolysis or reductive cleavage) to release the enantiomerically enriched product and recover the auxiliary for reuse.[16] While robust, this method is less atom-economical than catalytic approaches as it requires stoichiometric amounts of the chiral auxiliary.

Catalytic Asymmetric Hydroamination

Modern synthetic methods focus on atom economy, and catalytic hydroamination is a prime example. This strategy can be applied to furan-containing allylic alcohols.[18]

  • Reaction: An unprotected furan-containing allylic alcohol undergoes an intermolecular reaction with an amine source in the presence of a copper-hydride catalyst and a chiral phosphine ligand.

  • Mechanism: The reaction proceeds via hydrocupration of the alkene, followed by reaction with the amine electrophile, generating the C-N bond and the chiral center simultaneously.[18]

  • Advantages: This method is highly efficient, directly converting simple, readily available precursors into valuable chiral γ-amino alcohols in a single step with high regio- and enantioselectivity.[18]

Biocatalysis and Chemoenzymatic Methods

Nature's catalysts—enzymes—offer unparalleled stereoselectivity under mild, environmentally benign conditions.[8]

  • Enzymatic Reduction: Ketoreductase (KRED) enzymes can reduce prochiral γ-amino furan ketones with near-perfect enantioselectivity (>99% ee).[13] These reactions are typically run in aqueous buffer systems, often using a co-factor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H).

  • Rationale: The enzyme's active site is an intricate, chiral 3D pocket. It binds the substrate in a highly specific orientation, allowing the hydride transfer from the cofactor to occur on only one face of the carbonyl, leading to the formation of a single enantiomer. This method is particularly powerful for large-scale synthesis due to its high selectivity and sustainable nature.

Experimental Protocols: A Practical Guide

This section provides a detailed, self-validating protocol for a key synthetic transformation.

Protocol 1: Asymmetric Transfer Hydrogenation of 3-(Boc-amino)-1-(furan-2-yl)propan-1-one

This protocol is based on established methodologies for the asymmetric reduction of β-amino ketones, a common route to chiral γ-amino alcohols.

Objective: To synthesize (S)-3-(Boc-amino)-1-(furan-2-yl)propan-1-ol with high enantiomeric excess.

Materials:

  • 3-(Boc-amino)-1-(furan-2-yl)propan-1-one (1.0 eq)

  • (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.01 eq)

  • Formic acid / Triethylamine azeotrope (5:2 mixture) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-(Boc-amino)-1-(furan-2-yl)propan-1-one (1.0 eq) and the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.01 eq).

  • Dissolution: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous DCM via syringe to dissolve the solids.

  • Reaction Initiation: Add the formic acid/triethylamine (5:2) mixture dropwise to the stirring solution at room temperature. The causality here is that this mixture serves as the hydride source for the reduction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes mobile phase. The reaction is typically complete within 12-24 hours. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates completion.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the formic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (S)-3-(Boc-amino)-1-(furan-2-yl)propan-1-ol.

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SAR_Concept cluster_mods Structural Modifications (SAR Exploration) cluster_props Impact on Properties Core Chiral Furan-γ-Amino Alcohol Scaffold Mod_Furan Furan Ring Substitution (e.g., alkyl, halogen) Core->Mod_Furan Mod_Amine Amine Substitution (e.g., R-groups on N) Core->Mod_Amine Mod_Stereo Stereochemistry ((R) vs (S)) Core->Mod_Stereo Potency Binding Affinity / Potency (IC50, Ki) Mod_Furan->Potency modulates PK Pharmacokinetics (ADME) Mod_Furan->PK modulates Mod_Amine->Potency modulates Mod_Amine->PK modulates Mod_Stereo->Potency critically affects Selectivity Target Selectivity Mod_Stereo->Selectivity critically affects

Structure-Activity Relationship (SAR) exploration.

Applications and Biological Activity

Furan-containing amino alcohols have demonstrated significant potential across multiple therapeutic areas. The data below, summarized from key studies, highlights their efficacy.

Compound ClassTherapeutic AreaTarget/Mechanism of ActionReported Activity (IC₅₀)Reference
Furan-based derivativesAnticancerInduction of apoptosis in breast cancer cellse.g., ~5-20 µM[1]
Furan-containing compoundsAntimicrobialInhibition of bacterial growthVaries (MIC values)[1]
Furan derivativesNeuroprotectiveAntioxidant and anti-inflammatory pathwaysNot specified[9][10]
Furanomycin AnaloguesAntibacterialIsoleucyl aminoacyl-tRNA synthetase inhibitionMicromolar range[19]

Note: Specific IC₅₀ and MIC values are highly dependent on the exact molecular structure and the cell line or bacterial strain tested.

The neuroprotective potential is particularly interesting, as furan derivatives have been shown to scavenge free radicals, mitigate oxidative stress, and modulate inflammatory pathways, all of which are critical factors in the progression of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[9][10]

Conclusion and Future Outlook

Chiral furan-containing γ-amino alcohols stand out as a versatile and highly promising class of compounds for therapeutic development.[1] Their synthetic accessibility, combined with the proven pharmacological importance of their constituent parts, provides a robust platform for extensive structure-activity relationship (SAR) studies. The continued evolution of asymmetric catalytic methods, including biocatalysis, will further streamline the synthesis of these valuable molecules, enabling deeper exploration of their therapeutic potential.

Future research should focus on several key areas:

  • Expansion of Chemical Space: Synthesizing novel analogues by modifying substitutions on both the furan ring and the amino alcohol side chain to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

  • Advanced Drug Delivery: Formulating promising lead compounds into advanced drug delivery systems to improve their bioavailability and therapeutic index.[2]

The methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full potential of furan-based therapeutics.

References

  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiIxcZLf1HufTo2DjBsgiTnjeBziyOX-MubPegZqbwHhjMO0PFw9zuOXA-4DwJUazuUWGvlwtLGs7M5jTgI0QSLpe_hVeQHWAZccTK_E71TDZ7DR9rOAoO4JXlMSeGYdn-C3yDJ3jUkiVhfvmku0GoXs5c24hpM4QoPRP2m__wfGN2O0I54Wlng4RBe_kOjzxNYA2OUptewq6xveYwu_jVPK10T193pYnrrzJGiU0nyA==]
  • Gomtsyan, A. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaGcHC9gospu0Ps1hBvXJB6qauEj-O47LvXetrhpGhOm156wpPbS9RY-XaEGwrOdEjFLHCtBUw3L7v7SpRizooMhR0S_6uNsobLtyCx7-R0aHXvLq9lp0Mcch7NF_XtWzUKNo=]
  • Furans, thiophenes and related heterocycles in drug discovery. (n.d.). Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjFEDwS7V00VILjcAi93OF4FFbqj76LNFOVdC5-QZfxlJdU8WJGlQ5nQriiZH3dVdnZquTrfviJBsezF0DbIXVtoES2HAQSJRpqddScZBuLjbldiRhEUgoYVrcjKnR61bSOLQeBr4IRmygZh_eqmuIqtWfyWS3WIOIAEhXVTVyyO1w-icZgyuQVJ3aZO9I6uebFFbnQ9Stue6UYR-gMrKqJn6IMaZhWyqJhP_NmpluurwgU_FuqhLYrYLVclqmi9Ug08OUet9TVgNGzZYQ]
  • Osman, M. E. D., et al. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYRF4q6vhjZaZAOMUDf2f8q3AZ9EGHxhxzo4lXFoRyqwOIeyfs4IgBpY1fppk2TyXbteZIiQ1Q4-F-C-0euJC_GVyVF8ytB-TnyuarU5WfMdQcFbdCZD-Z8dxFJcph_FTD1KaMmAg86J-jHDxHb4uFRLQyt9YHgyz5_DklrSpaidWy1Pi_Lbm46_40kexojSlmLB0G-CeGbh4sWBukvfpyAhFDgkFXbYvM-_euO8X-n54aruu7uUpUs2sL4xiofWWu]
  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_fIvbOR5UH9dMdTaamwaoY0LWZkXP4n-m2mvSW6Qsh_JMSjgJelaf5g5FmY14w-9lLhJD-wmswBK2A-e_we_azb8SpukivjZULxcLgTV_nwCetQaJfC83ePaTjix-Ry00whhtZkraG8UbanZavbjAm_8-Web5z4U_H9rofU_e22KHk3MH5reK7pc3wLH-D-WE5a4ip9sRVlNudZUbBbGvyR8YHNHIzs6I6bEP2nDpJzhxDz4=]
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcl8fVnCiaZVVrU86yMVkZhUOyADfS2ifjlAV8udLm3xW5vIJ6YbTDRkwGe1GkXYFaNxQ3gXINLtbA61Gc_Cowtg3eJJMjKkBB-fV5mYA8c3vcYQfoEeEfmOx4p4IORnP8DScJD8q7]
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWEUXiNrV9Faas1V00P2NBqsQHZXg9bKl3Qk0olrnx380ybFuSRTzeRi_vojcwwV6zdleZs0QQcjtVsf_czjobkPbNgIpMo8MwrtoXOslzoXso7YiPQrcYb_opESdBOx1wWw=]
  • Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEpNWt2FmMwGbWyeQyY4HqAyxn8FTQTXSAv1ok6BJsN5Y7NYA0DtAv-2uhn5Jz6qW6QZeeXDAbpe5QzlkgSQ_EnNCJmB_FEhJXPZHS_Gz7wNxUap0I3s4fpfpAAJxB3peoR36LhWvUBiZaZ1n2qt1Fe1lwR6f0bfXTZQwMgFxZHmcDC2nibdnJEjDPCB0TNC-oddDSPcS-GxqCOMmtpF0oyNTHNr7EAydxp9xXVphd4wsq9w==]
  • Clinically approved drugs containing furan ring. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnSRZbTHL4puNguIIsCmLfNAoSNQw8By1tjiIAtER9z0q1nMKNuYS_SqZFDhk80u5Jfd6KKjCOe_kNT0MWBEEQnfbGzueUe5HWe5jXUg21zXfJVFnGTH-IH_zvVAJtlpqRiz-m_P5D9LrKMrnRhSEmnSTu6u7Zk069sxP4OwuaTpo8Nuhz4FD_XESYLVI7t-MwzwD61NzgG-_2jY=]
  • Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg6TaIUBYVkH-R_ZpkCLp-48WXvCNDDrYwSCqdArnDyGOOHdM2UIs4N92H8nNNo-qz2yxr935EBntJeUlWgat3qtE0nQXJ5OJIoK0lj08JN664NO4bvUIxDW_hl9Yke-VLCdoMmd8rN93fDdxTn0OSFi5khGNr2g==]
  • γ-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50LvbWPl2XyZ7yY2fV7jGt4VNvW-yvrCDqhZnYlvO2cihLQ-hWPOmy-s257AQXrYfyo0zk0TGkjBUnq5x8PpGElsTKW-vKPdEZhbnCC4veOcNuGzhh9YOLA-MrXS7Wy-4qEU8d6lPs71haKrSAnhmIp4K0I1w7fFy03pCXQBhBfre800wZnkY]
  • Enantio- and diastereoselective synthesis of γ-amino alcohols. (n.d.). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzJq-WioYWN5x-SYV1AiaEXEsITnpemaSlbeGsrEijtQ_Qkdm3okMMnLOXSy8rNOrWVCCdQ1ds-Wb2X5PV3q-8-5jw4CczTSkefwLvFJHWD7ku3daqsqDOn3QenVc_Vwaw_6_VQW7OJriBGUws8HEjCHYmy0UI0Ove2L0=]
  • Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvXAx174w2arW4SToLikms7Oqzn5RFM6nOUlPjpv9P95s6XrrDkITVSsW2wsz79A5jSOGwl9vXd-k1TXwEs_gFimiSH7O3YZjia7SzFuj_mO460nVc9E8A4_X15GyBq0bxXwq5yaDDIzlyjs_8ZM0NUmiXbz7WziZXSb2lkoQW4z1rgMo9TcNALdhj9MMLkeqrPRJt_HC-CvsD2LioE96wpMGlG3VlMopGvXvmwjNtLgXbbRJ655alQWWkAf2kgM7pCR1NH1Mv1eVNfpF6LT2jD6J6Lajq1Y=]
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuNbd77Ttamt5n6tkBBZCJFhT9zFaH09Xzy2prnPM7GcIyi_ajBGCeYbqp6ywThALLDKp9XNRVqTDq26KtX42zpBJ1USZEhLj4jWUAvuqge6-QgpwBVfkbqcvrEeodLWLLlTbgwJ9lp6xjyhw=]
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgkeLsP1qRcuiytmoNhbJWJou3BZIqjQMvFLQgvWcAzwa2gN2TvvvTCLkB9ZeZKTXq42T40iXYICWo2SKru8CUJyihhe7DHJbl5Nkpk0j5LvR2bghCUSK-b__ghtFefYrTdlNMiEdORl4T2w==]
  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. (n.d.). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm_QZju5099O1PAfbJb-v0kUHWwOSGWUyMW_AtlFXYuMIaMcSogL5q_7Cn-5se2W7EWsE63ljEAUpEN4MXYN6UHCUV2zP0fBiHnNvAcVo9A7NLH_2pYmxrUdWMywLxtFguiDGIgtmiNBnUcA==]
  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9hHyhxsWNMfAQjCxaUSBtumP3xoCMapSe6i4V32k4zN_-bh7ruTiGWalCOek0kuBM4D3yOCr2WlGwadibBvZkDuA2k9f0S49xTU7z6Gisgpb0onp26eFWZ1G4Tmzfi1puy9EVPYjCj5XF7TB6iYVt9CWPdSA94KLDjtA=]
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVPlCk-yOXjUe3yeJfLr8rJtVk8FzDnGsJV-HrBuzty8JoK9E_yHObIFRwpWqXdubVP6-xu4oSdQKMg-FZHIX8KugxxVD7nnXUTqO1aXvv0uPVre9ojt15pLOlMBkuO1_qJwOXGGmayKN233sNYFBQnr1IWCM9SJ_GbtIzMbABplMSlubVNy22T-y1AfEz7YoDorZTOTzz]
  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaRTEoTl2Cww-YG8NzvGHL-_ZCVh1nsuGA1gFeRp5JPXPzkrI4CsVAqxTzLQ5ng5AjU9qK4rPwSozVqkjc5w_MdI-6Kzr7tQVifS9JUt2FlFNn2Fsa6Js971kqMjcrhK536OiFpTNynak_HC4GinlYVtrbdv8FHgkcWNGeU-WqXx_cYOM=]
  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (2024). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELg3H_SRm53eH6hSB6ZY_Pb3DmSG_POzUiN-rnIVaYg3Ufq-avUIV3hIog8n_c0anY-pMi9y9lMNOw2ijOtOwedn_OJvKnnP1RIBxUbgl1RSxIXdq8KttkWOL0XOA3DA==]
  • Chiral auxiliary. (n.d.). Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXtdJ0PTL248pNJlYIeJxdtGSKUoVQXRWSdeN6ARnr1QDCR4cMQVIwUAVXRWaDtlLKUSS7CbjrPMlDrn3krlGdU6bjxWbK9bk2sfZPmllWkS8AZF8z0qktx0OMVu7k3QdyUKPDqbUlhQ==]
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). [Source not provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4-_C4N6KsmMrA3Wq4IQs3W-UC2-isn1S89D7t39Ifey_1DShEwmhHv0JDEX-2k6Yu-jghe927mGvdjsBTCKiHKFks9HWFDl3Om6eTk69d5XEe4Cq2jNi7bI-SLWA0LZ-7_MKd21d4qB76lkwIdpukIMJhCbJ-ak_s-Ka8gU4RAgXs1ol42xoyHdOMDw=]
  • A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. (2003). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-yZ-60hBvRGiGtGJVnJuYPsoGqwHzqEG3NX8pCOiQBQn53L7-MpAjczRPc5AAaPuA0C7p6EChXoioMlejaUknBO0riufOVzuLUlqhOjHOHNKQF-hSWpK8Gy0fbtV_Z1T_ug4=]
  • Chiral drugs. (n.d.). LabMed Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq1SbQi4Big2jdxKXAkvxTWRMw5_SuP_vkqjJ5DKLuoGu2CSjbi1bWcX3sswuiYvleNRqniJncPnmocl3TF_e68HgubyFqFRksQwWxgWKYsn2Cvtu3uUS47aSKLKC8L4PTXVmtR7IfUlIUXjrgCbELnzvuMphLgNRnIfxnOWqmVTOHw1UGQWpOL86r3evUPcsZ]
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk_q49NYTq286rggaU9Rz8M6XOtfq36i5sI8aKmF1hAlASbXBNdkZbf8H5htVKwqIVHJKazdZE5Jx_0wOPgDe36JfJEyekdAOo7f9j1vOgaUdxoO_3fMSJp59CT7svg4McXASLg4sEelJ4Jbkg2jctBUQcMOHDJS6JcYsRy9lilQ==]
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-cyJs8VTr8409kEnHpD9x0hN5VaW4_D83dW2o9gIKf29N_EfSsZiJAVgYjKAkxAXWFqEY89q8JpPbnMxTl4kksG1PcrZatZ0eaJF8wMlHUK7YGzvPF7c6e--iGRCV6o6Kema1YnsUPGCyiJIn_7elKJANn51AbLmDtR2s-4D6WO9JZRKmOR7pghcEDu8bWsdkyRNSVu-JNeFlbIXl9imn5FL1VZDYOCUjxzsvHRq38CALH_uo68lMwrvHh1Y=]
  • Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNeQMmR6ds4joPIxb89FeXyKwtdmntYFW0_u03C9lZvYsYBkOXR2IvWMKYatvrBL6wjPf-dzjkbsrMQZDSdxdX5AfKpSbzy81qYGTs-jJ4kQdLgM-1fb8osirqZH18XBq5ilmb4O1_2dvIjw==]

Sources

The Furan-Derived Chiral Scaffold: A Technical Guide to (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the demand for chiral, fragment-like building blocks with high Fsp³ character is critical for escaping "flatland" drug design. (3S)-3-Amino-3-(2-furyl)propan-1-ol represents a high-value pharmacophore scaffold that combines the electronic distinctiveness of the furan ring with the versatile 1,3-amino alcohol motif.

This guide analyzes the therapeutic potential of this scaffold, positioning it as a bioisostere for thiophene- and phenyl-based gamma-amino alcohols (e.g., the Duloxetine scaffold). It details a scalable, enantioselective synthetic route via enzymatic kinetic resolution and outlines its application in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Structural Analysis

Structural Profile

The compound features a chiral center at the C3 position, bearing a primary amine and a 2-furyl moiety.[1] The C1 position terminates in a primary hydroxyl group, creating a 1,3-amino alcohol relationship.

PropertyDataNote
IUPAC Name (3S)-3-Amino-3-(furan-2-yl)propan-1-ol
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol Fragment-like (Rule of 3 compliant)
Chirality (S)-EnantiomerCritical for protein binding pocket selectivity
H-Bond Donors 3 (NH₂, OH)High polarity for solubility
H-Bond Acceptors 3 (N, O-H, O-Furan)Furan oxygen is a weak acceptor
LogP (Predicted) ~0.2 - 0.5Favorable for CNS penetration & oral bioavailability
The Furan Pharmacophore

The furan ring serves as a bioisostere for phenyl and thiophene rings.

  • Electronic Effects: Furan is more electron-rich than benzene but less aromatic (resonance energy: 16 kcal/mol vs. 36 kcal/mol for benzene). This makes it a "harder" nucleophile and more susceptible to metabolic oxidation.

  • Steric Profile: The furan ring is physically smaller than a phenyl ring (pseudo-dihedral angle constraints), allowing it to fit into tighter hydrophobic pockets where a phenyl group might clash.

  • Dipole: The oxygen atom introduces a dipole moment directed away from the ring, potentially engaging in unique electrostatic interactions within a binding site (e.g., interacting with backbone amides).

Metabolic Considerations (Scientific Integrity)

Critical Warning: Furan rings are structural alerts in drug discovery due to potential bioactivation by CYP450 enzymes (specifically CYP2E1) to reactive cis-2-butene-1,4-dial intermediates.

  • Mitigation: In this scaffold, the furan is substituted at the C2 position with an electron-withdrawing/polar amine-alkyl chain. This substitution pattern can reduce the lability of the furan ring compared to unsubstituted furan.

  • Strategy: Medicinal chemists use this scaffold as a "probe" or "intermediate." If metabolic stability is an issue, the furan can be reduced to a tetrahydrofuran (THF) or replaced with isoxazole derivatives during lead optimization, while retaining the chiral amino-alcohol geometry.

Part 2: Therapeutic Applications[1][2]

Monoamine Transporter Inhibitors (SNRI/SSRI)

The gamma-amino alcohol motif is the pharmacophoric core of several blockbuster antidepressants, most notably Duloxetine (Cymbalta), which contains a thiophene ring.

  • (3S)-3-Amino-3-(2-furyl)propan-1-ol is the direct furan bioisostere of the hydrolytic metabolite of Duloxetine.

  • Mechanism: The amino group interacts with Aspartate residues in the transporter (SERT/NET), while the aromatic furan ring engages in pi-stacking or T-shaped interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the S1 pocket.

Precursor for Chiral Heterocycles

This molecule is a "privileged structure" for synthesizing enantiopure heterocycles:

  • Pyrrolidines: Cyclization via activation of the alcohol (tosylation/mesylation) followed by intramolecular displacement by the amine yields chiral 2-(2-furyl)pyrrolidines.

  • 1,3-Oxazines: Reaction with aldehydes yields chiral oxazines, relevant in diverse antiviral programs.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~141 Da, this compound is an ideal fragment .

  • Vectors: It offers two clear growth vectors: the Amine (for amide coupling/reductive amination) and the Alcohol (for ether/ester formation), allowing rapid elaboration into lead-like space.

Part 3: Synthetic Methodologies

To ensure high enantiomeric excess (ee > 98%), a Chemo-Enzymatic Route is recommended over purely chemical methods, which often suffer from poor selectivity with furan substrates.

Synthesis Workflow Diagram

Synthesis Start 2-Furaldehyde + Malonic Acid Step1 Rodionov Reaction (NH4OAc, EtOH) Start->Step1 RacemicAcid (±)-3-Amino-3-(2-furyl) propanoic acid Step1->RacemicAcid Step2 Esterification (SOCl2, EtOH) RacemicAcid->Step2 RacemicEster (±)-Ethyl Ester Step2->RacemicEster Step3 Enzymatic Kinetic Resolution (CAL-B Lipase) RacemicEster->Step3 Selective Hydrolysis of (R)-isomer ChiralEster (S)-Ethyl Ester (>99% ee) Step3->ChiralEster Unreacted (S)-Ester Step4 Reduction (LiAlH4 or NaBH4/CaCl2) ChiralEster->Step4 Final (3S)-3-Amino-3-(2-furyl) propan-1-ol Step4->Final

Caption: Chemo-enzymatic synthesis pathway ensuring high optical purity of the (S)-enantiomer via Lipase-catalyzed kinetic resolution.

Detailed Experimental Protocol

Step 1: Synthesis of (±)-Ethyl 3-amino-3-(2-furyl)propanoate

  • Reagents: 2-Furaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol.

  • Procedure: Reflux the mixture in ethanol for 6–8 hours (Rodionov reaction). The resulting beta-amino acid precipitates upon cooling.

  • Esterification: Suspend the acid in ethanol. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours. Concentrate to yield the racemic amino ester hydrochloride.

Step 2: Enzymatic Kinetic Resolution (The Critical Step) Rationale: Chemical asymmetric synthesis (e.g., Mannich) often yields lower ee with furan substrates. Lipases are highly selective for this specific ester.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

  • Solvent: Diisopropyl ether (dry) or Toluene.

  • Acyl Donor: Not needed if performing hydrolytic resolution (using buffer/solvent biphasic system) or acylation resolution (using ethyl acetate).

    • Preferred Method (Hydrolysis): Suspend racemic ester in phosphate buffer (pH 7.0) / MTBE mixture. Add CAL-B.

    • Mechanism:[2][3] The enzyme selectively hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact.

  • Workup: Monitor ee by Chiral HPLC. When (S)-ester ee > 99%, filter off enzyme. Extract with EtOAc.[4] Wash with basic solution (NaHCO3) to remove the (R)-acid. The organic layer contains the desired (S)-ester .

Step 3: Reduction to (3S)-3-Amino-3-(2-furyl)propan-1-ol

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or NaBH4 (4.0 eq) + CaCl2 (2.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool LiAlH4 suspension in THF to 0°C under Nitrogen.

    • Add (S)-Ethyl 3-amino-3-(2-furyl)propanoate (dissolved in THF) dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Dry filtrate over Na2SO4 and concentrate.

  • Purification: The amino alcohol is often an oil. Purify via Kugelrohr distillation or convert to the Hydrochloride salt (add HCl in ether) for crystallization.

Part 4: Data & Visualization

Physicochemical Properties Table
ParameterValue (Predicted)Relevance
pKa (Amine) 9.2 ± 0.5Protonated at physiological pH; good solubility.
pKa (Furan) ~ -3 (Protonation at C2)Very weak base; stable in mild acid.
Polar Surface Area (PSA) ~69 ŲExcellent range for cell permeability (<140 Ų).
Rotatable Bonds 3Low conformational entropy penalty upon binding.
Solubility High (Water, MeOH)Easy formulation for in vitro assays.
Pharmacophore Mapping

Pharmacophore Furan Aromatic/Lipophilic (Pi-Stacking) Amine Positive Ionizable (Asp/Glu Interaction) Furan->Amine ~3.5 Å Dist Hydroxyl H-Bond Donor/Acceptor (Ser/Thr Interaction) Amine->Hydroxyl Intramolecular H-Bond? ChiralCenter Chiral Scaffold (S-Configuration) ChiralCenter->Furan Rigid Link ChiralCenter->Amine C3 Position ChiralCenter->Hydroxyl C1 Linker (Ethyl)

Caption: Pharmacophore map highlighting the spatial arrangement of the aromatic, cationic, and polar interaction points.

References

  • Synthesis of Heteroaryl Beta-Amino Acids: Tasnádi, G., et al. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Catalysts, vol. 5, no.[5][6] 4, 2015. Link (Cited for Lipase Resolution methodology of aryl-beta-amino esters).

  • Duloxetine Chemistry & Analogs: Wheeler, W. J., et al. "An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 36, no. 3, 1995. (Establishes the gamma-amino alcohol pharmacophore relevance).
  • Furan-Based Medicinal Chemistry: Keasling, J. D., et al. "Production of chemicals from biomass-derived furan derivatives."[7] Annual Review of Chemical and Biomolecular Engineering, 2016. (Context for furan stability and sourcing).

  • Kinetic Resolution Protocols: Fülöp, F. "Enantioselective synthesis of β-amino acids."[5] Chemical Reviews, vol. 101, no. 12, 2001. Link (Authoritative review on the Rodionov/Resolution pathway).

Sources

Precision Engineering of Furan Scaffolds: Novel Chiral Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan ring is a classic bioisostere for phenyl and pyridine systems, offering unique hydrogen-bonding capabilities and reduced lipophilicity. However, its deployment in drug discovery has historically been hampered by metabolic liabilities—specifically, the cytochrome P450-mediated oxidation to reactive cis-enedials. This guide details the strategic use of novel chiral building blocks that leverage stereochemistry not just for target affinity, but to sterically shield the furan nucleus from metabolic activation. We present two validated workflows: Iridium-catalyzed asymmetric allylation and Biocatalytic kinetic resolution, providing the medicinal chemist with scalable routes to enantiopure furan scaffolds.

Strategic Rationale: The Furan Paradox & Chiral Shielding

Bioisosterism vs. Metabolic Liability

Furan is electron-rich and planar, making it an excellent scaffold for


-

stacking interactions in receptor pockets. However, unsubstituted

-positions are prone to metabolic activation. CYP450 enzymes (specifically CYP2E1) epoxidize the furan ring, which rapidly opens to form toxic

-unsaturated dialdehydes (enedials), leading to hepatotoxicity.
The Chiral Solution

Introducing a chiral center at the


-position (e.g., furyl-carbinols or furyl-amines) serves a dual purpose:
  • Pharmacodynamic: It directs the vector of attached substituents into specific sub-pockets (e.g., GPCR allosteric sites).

  • Pharmacokinetic: The steric bulk of a chiral substituent hinders the approach of the heme-iron center of CYP450, significantly reducing the rate of ring oxidation.

Visualization: Metabolic Fate & Blocking Strategy

The following diagram illustrates the metabolic activation pathway and how chiral substitution mitigates this risk.

MetabolicPathway cluster_legend Pathway Legend Furan Furan Scaffold (Unsubstituted) CYP CYP450 Oxidation Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Fast Enedial Reactive cis-Enedial (Hepatotoxic) Epoxide->Enedial Ring Opening ChiralFuran Chiral u03b1-Substituted Furan ChiralFuran->CYP Steric Hinderance Metabolite Stable Metabolite (Ring Intact) ChiralFuran->Metabolite Alt. Pathway (e.g., Phase II) key1 Red = Toxicity Pathway key2 Green = Safe Pathway

Caption: Comparative metabolic fate of unsubstituted furan (toxic activation) vs. chiral


-substituted furan (steric protection).

Validated Synthetic Methodologies

To access these high-value building blocks, we focus on two complementary methodologies: Chemical Catalysis (for C-C bond formation) and Biocatalysis (for resolution of alcohols).

Methodology A: Ir-Catalyzed Asymmetric Allylation

Best for: Constructing complex chiral architectures with extended carbon chains.

Recent advances (2025) have unlocked the direct enantioselective Friedel–Crafts-type allylation of furans.[1][2] Using an Iridium (Ir) catalyst with a chiral phosphoramidite ligand allows for the coupling of furans with branched allylic alcohols.

  • Mechanism: The Ir-catalyst forms a

    
    -allyl complex. The furan acts as a nucleophile, attacking the specific face of the allyl complex dictated by the chiral ligand.
    
  • Key Advantage: Direct functionalization of the furan ring without pre-activation (e.g., halogenation).

Methodology B: Biocatalytic Kinetic Resolution

Best for: Generating enantiopure furyl-ethanols (building blocks for chiral ethers/amines).

Lipase-mediated kinetic resolution is the industry standard for scalability. Candida antarctica Lipase B (CAL-B) is robust and highly selective for the (R)-enantiomer of furyl carbinols when using vinyl acetate as an acyl donor.

  • Mechanism: The enzyme follows a "Ping-Pong Bi-Bi" mechanism. The catalytic triad (Ser-His-Asp) accepts the acetyl group from vinyl acetate, then selectively transfers it to the (R)-alcohol, leaving the (S)-alcohol unreacted.

Detailed Experimental Protocols

Protocol 1: Ir-Catalyzed Asymmetric Allylation of 2-Methylfuran

Target: Synthesis of chiral 2-substituted-5-allylfuran derivatives.

Reagents:

  • Substrate: 2-Methylfuran (1.0 equiv)

  • Electrophile: Branched allylic carbonate (1.2 equiv)

  • Catalyst Precursor:

    
     (2.0 mol%)
    
  • Chiral Ligand: (S)-Phosphoramidite (4.0 mol%)

  • Activator: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation (In Glovebox):

    • In a flame-dried Schlenk tube, dissolve

      
       (13.4 mg, 0.02 mmol) and the (S)-ligand (0.04 mmol) in THF (1.0 mL).
      
    • Stir at room temperature for 30 minutes to form the active chiral Ir-complex. Why: Pre-complexation ensures uniform catalytic species before substrate introduction.

  • Substrate Addition:

    • Add the allylic carbonate (1.2 mmol) and TBD (0.1 mmol) to the mixture.

    • Add 2-methylfuran (1.0 mmol) last. Why: Furan is added last to prevent non-specific background reactions with the activator.

  • Reaction:

    • Seal the tube and stir at 50°C for 18 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 95:5). Look for the disappearance of the allylic carbonate.

  • Work-up:

    • Quench with water (2 mL) and extract with diethyl ether (

      
      ).
      
    • Dry organics over

      
       and concentrate in vacuo.
      
    • Caution: Furans are volatile; do not use high vacuum (< 10 mbar) for extended periods.

  • Purification:

    • Flash column chromatography (Silica gel, Pentane/Et2O gradient).

    • Validation: Enantiomeric excess (ee) determined by Chiral HPLC (Chiralcel OD-H).[3]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of 1-(2-Furyl)ethanol

Target: Preparation of (S)-1-(2-furyl)ethanol (>99% ee).

Reagents:

  • Substrate: Racemic (

    
    )-1-(2-furyl)ethanol (10 mmol, 1.12 g)
    
  • Enzyme: Novozym 435 (Immobilized CAL-B) (20 mg/mmol substrate)

  • Acyl Donor: Vinyl acetate (5.0 equiv)

  • Solvent:

    
    -Heptane (dry)
    

Step-by-Step Workflow:

  • Setup:

    • In a 50 mL round-bottom flask, dissolve the racemic alcohol in

      
      -heptane (20 mL).
      
    • Add vinyl acetate (4.6 mL, 50 mmol).

    • Add Novozym 435 beads (200 mg).

  • Incubation:

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Critical Control: Do not exceed 40°C. Higher temperatures degrade the furan ring via oxidation over time and may alter enzyme enantioselectivity.

  • Monitoring (The 50% Rule):

    • Monitor conversion by GC or HPLC.[3] Stop the reaction exactly at 50% conversion (typically 4-6 hours).

    • Why: Beyond 50%, the enzyme will start reacting with the slower (S)-enantiomer, eroding the optical purity of the remaining alcohol.

  • Separation:

    • Filter off the enzyme beads (can be washed and reused).

    • Concentrate the filtrate.

  • Purification:

    • Separate the (S)-alcohol from the (R)-acetate using column chromatography (Silica, Hexane/EtOAc 90:10). The acetate elutes first.

    • Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol if that is the desired isomer.

Visualization: Biocatalytic Workflow

Biocatalysis Racemate Racemic (u00b1)-Furyl Ethanol Reaction Reaction Vessel Solvent: n-Heptane Reagent: Vinyl Acetate Catalyst: Novozym 435 Racemate->Reaction Check Checkpoint: 50% Conversion Reaction->Check Filter Filtration Check->Filter Time ~4-6h ProductA (S)-Alcohol (Unreacted) Filter->ProductA Column Chrom. (Polar Fraction) ProductB (R)-Acetate (Product) Filter->ProductB Column Chrom. (Non-polar Fraction)

Caption: Kinetic resolution workflow separating (S)-alcohol from (R)-acetate using immobilized lipase.

Quantitative Data Summary

The following table compares the efficiency and selectivity of the discussed methods based on recent literature benchmarks.

ParameterIr-Catalyzed Allylation (Chemocatalysis)Lipase Kinetic Resolution (Biocatalysis)
Target Moiety C-C Bond (Allyl group)C-O Bond (Hydroxyl group)
Enantiomeric Excess (ee) 90 - 96%> 99% (at 50% conversion)
Yield 70 - 85%Max 50% (theoretical)
Scalability Moderate (mg to g scale)High (kg scale possible)
Green Metric (E-factor) Moderate (Solvent/Metal waste)Excellent (Reusable enzyme)
Primary Risk Catalyst sensitivity to air/moistureOver-conversion eroding ee

References

  • Zhang, Y., Sun, S., Zhang, M., & Liang, X. (2025). Ir-Catalyzed Friedel–Crafts-Type Asymmetric Allylation of Furans. Organic Letters, 27(23), 5965-5970.[2] [Link][2][4]

  • Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Biotechnology Progress, 30(4). [Link]

  • Mal, K. (2025).[5] Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18).[5] [Link]

  • Drueckhammer, D. G., et al. (1991). Chemoenzymic synthesis of chiral furan derivatives: useful building blocks for optically active structures.[3][6] The Journal of Organic Chemistry. [Link]

Sources

Technical Whitepaper: Stereochemical Divergence in 3-Amino-3-(2-furyl)propan-1-ol

[1]

Executive Summary & Structural Analysis

3-Amino-3-(2-furyl)propan-1-ol is a critical chiral synthon in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel kinase inhibitors.[1] Structurally, it serves as a bioisostere to the widely used 3-amino-3-phenylpropan-1-ol, where the furan ring introduces unique electronic properties (higher electron density, hydrogen bond acceptor capability) compared to the phenyl or thiophene analogues found in drugs like Duloxetine.[1]

The molecule possesses a single stereogenic center at the C3 position. The distinct spatial arrangement of the (3S) and (3R) enantiomers dictates their binding affinity to biological targets, making enantiopurity a non-negotiable parameter in drug development.

Stereochemical Assignment (CIP Rules)

To establish the absolute configuration according to Cahn-Ingold-Prelog (CIP) priority rules, we analyze the substituents at the C3 chiral center:

  • -NH₂ (Amino group): Priority 1 (Nitrogen, atomic number 7).

  • -C₄H₃O (Furan ring): Priority 2. The C2 of the furan is bonded to Oxygen (atomic number 8). This outranks the alkyl chain carbon.

  • -CH₂CH₂OH (Hydroxyethyl chain): Priority 3. The C1 of the chain is bonded only to other Carbons and Hydrogens.

  • -H (Hydrogen): Priority 4.

  • (3S)-Enantiomer: Counter-clockwise arrangement (1 → 2 → 3) with Hydrogen in the rear.[1]

  • (3R)-Enantiomer: Clockwise arrangement (1 → 2 → 3) with Hydrogen in the rear.[1]

Synthetic Pathways & Enzymatic Resolution

Producing this molecule in high enantiomeric excess (ee > 99%) is challenging via standard chemical reduction. The most robust, scalable method is Lipase-Catalyzed Kinetic Resolution (KR) . This process relies on the enzyme's ability to selectively acylate one enantiomer (usually the R-amine) while leaving the S-amine untouched (or vice versa, depending on the specific lipase).[1]

Workflow Diagram: Chemoenzymatic Resolution

KineticResolutionRacemateRacemic3-Amino-3-(2-furyl)propan-1-olCALBCatalyst:Immobilized CAL-B(Ethyl Acetate / 30°C)Racemate->CALBAcyl Donor(Ethyl Acetate)SeparationSeparation(Acid/Base Extraction)CALB->SeparationMixture:Amine + AmideProductS(3S)-Amine(Unreacted)Separation->ProductSAqueous Phase(Acidic Workup)ProductR(3R)-Amide(Acylated)Separation->ProductROrganic PhaseHydrolysisChemical Hydrolysis(NaOH/MeOH)ProductR->HydrolysisFinalR(3R)-Amine(Recovered)Hydrolysis->FinalR

Figure 1: Kinetic resolution workflow using Candida antarctica Lipase B (CAL-B).[1] The enzyme typically exhibits R-selectivity for primary amines, leaving the S-enantiomer unreacted.[1]

Detailed Protocol: Enzymatic Resolution via CAL-B

This protocol utilizes Candida antarctica Lipase B (Novozym 435), which is highly effective for the resolution of

Reagents:

  • Racemic 3-amino-3-(2-furyl)propan-1-ol (10 mmol)[1]

  • Ethyl Acetate (Acyl donor & solvent, anhydrous)

  • Novozym 435 (Immobilized CAL-B, 20% w/w relative to substrate)[1]

  • MTBE (Methyl tert-butyl ether) for extraction[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.41 g (10 mmol) of the racemic amino alcohol in 50 mL of anhydrous ethyl acetate.

  • Initiation: Add 280 mg of Novozym 435 beads.

  • Incubation: Shake the mixture in an orbital shaker at 30°C and 200 rpm. Monitor the reaction via chiral HPLC (see Section 3).

  • Termination: Stop the reaction when conversion reaches 50% (typically 12–24 hours). Filter off the enzyme beads.

  • Separation (Self-Validating Step):

    • Evaporate the ethyl acetate to obtain the crude oil (mixture of free amine and acetamide).

    • Dissolve in CH₂Cl₂ and extract with 1M HCl (3x).

    • Organic Layer: Contains the (3R)-acetamide . Evaporate and hydrolyze (NaOH/MeOH) to recover the (3R)-amine.[1]

    • Aqueous Layer: Contains the (3S)-amine salt. Basify with 2M NaOH to pH 12 and extract with CH₂Cl₂ to yield pure (3S)-3-amino-3-(2-furyl)propan-1-ol.

Analytical Discrimination (Chiral HPLC)

Discriminating between the (3S) and (3R) enantiomers requires specific chiral stationary phases (CSPs).[2] The amino group often causes peak tailing; therefore, the addition of a basic modifier is critical.

Table 1: Optimized Chiral HPLC Conditions

ParameterConditionRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate)Proven recognition of

-amino alcohol pharmacophores.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry.
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[3]1)DEA suppresses ionization of the primary amine, sharpening peaks.
Flow Rate 1.0 mL/minOptimal mass transfer for polysaccharide columns.
Detection UV @ 220 nmFuran absorption maximum.
Elution Order Typically (R)-amide elutes before (S)-amine (Verify with standards)Note: Elution order reverses depending on derivatization.[1]

Pharmacological Implications: The "Eutomer" Concept

In the context of SNRI development (Duloxetine analogues), the stereochemistry at the C3 position is the primary determinant of binding affinity.

  • The (3S)-Enantiomer (Eutomer): Generally aligns with the binding pocket of monoamine transporters (SERT/NET). The spatial orientation allows the furan ring to engage in

    
    -stacking interactions while the amino group forms a salt bridge with an aspartate residue in the transporter.[1]
    
  • The (3R)-Enantiomer (Distomer): Often exhibits significantly reduced affinity (100-fold lower) or acts as a competitive antagonist.

Pharmacophore Mapping

Pharmacophorecluster_matchBinding Event ((3S)-Configuration)Site_AspReceptor: Aspartate Residue(Anionic Site)Site_PiReceptor: Hydrophobic Pocket(Pi-Stacking)Ligand_NH3(3S)-Ligand: NH3+ GroupLigand_NH3->Site_AspIonic Bond(Critical)Ligand_Furan(3S)-Ligand: Furan RingLigand_Furan->Site_PiPi-Pi InteractionLigand_OH(3S)-Ligand: Hydroxyl(H-Bond Donor)

Figure 2: Pharmacophore mapping of the (3S)-enantiomer within a hypothetical monoamine transporter binding pocket.[1] The (3R)-enantiomer would project the furan ring away from the hydrophobic pocket, resulting in loss of affinity.[1]

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Acids and Derivatives. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Kamal, A., et al. (2002).[4] Chemoenzymatic synthesis of both enantiomers of fluoxetine, tomoxetine and nisoxetine: lipase-catalyzed resolution of 3-aryl-3-hydroxypropanenitriles. Tetrahedron: Asymmetry, 13(19), 2039-2051. Link

  • BenchChem. (2025).[5] Synthesis and Biological Evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol. Link

  • Phenomenex. (2023). Chiral HPLC Separation Strategies for Basic Pharmaceuticals. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-1-propanol Derivatives and CAS 156-87-6 Analogues. Link

A Comprehensive Technical Guide to the Biological Activity of Furan-Substituted Amino Propanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The amalgamation of a furan ring and an amino propanol side chain into a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. The furan moiety, a five-membered aromatic heterocycle, is a privileged structure known for its diverse pharmacological activities and its ability to act as a bioisostere for other aromatic systems, potentially enhancing metabolic stability and receptor interactions.[1][2] The amino propanol functional group introduces chirality and hydrogen bonding capabilities, features that are critical for specific molecular recognition by biological targets.[3] This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of furan-substituted amino propanols, tailored for researchers, scientists, and professionals in drug development. It aims to provide a foundational understanding and practical insights into this promising class of compounds.

Introduction to the Furan-Aminopropanol Scaffold

The therapeutic potential of furan-substituted amino propanols stems from the synergistic combination of two pharmacologically significant motifs: the furan nucleus and the aminopropanol side chain.

1.1 The Furan Moiety: A Privileged Heterocycle in Medicinal Chemistry

The furan ring is a cornerstone in drug design, present in a wide array of natural products and synthetic pharmaceuticals.[4][5] Its unique electronic properties and planar structure allow it to engage in various interactions with biological macromolecules.[2] Furan derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuropharmacological effects.[2][4][6] This versatility makes the furan scaffold an attractive starting point for the development of novel therapeutic agents.

1.2 The Aminopropanol Pharmacophore

The aminopropanol unit is a key structural feature in many successful drugs, particularly those targeting G-protein coupled receptors (GPCRs). This moiety contains at least one stereocenter, meaning its biological activity is often enantiomer-dependent. The hydroxyl and amino groups are crucial for forming hydrogen bonds with receptor sites, contributing to the molecule's binding affinity and specificity. The development of efficient and highly stereoselective synthetic routes to chiral amino alcohols is, therefore, a significant area of research.[3]

Synthetic Strategies for Furan-Substituted Amino Propanols

The synthesis of furan-substituted amino propanols can be approached through several strategic routes, allowing for structural diversity and the introduction of various substituents.

2.1 Overview of Synthetic Pathways

Key strategies often involve either the construction of the furan ring system followed by the elaboration of the amino propanol side chain, or the modification of a pre-existing furan-containing starting material. Common precursors include commercially available compounds like furfural and furoic acid.[7]

2.2 Key Synthetic Reactions and Methodologies

  • Paal-Knorr Furan Synthesis: This classical method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans.[8] The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring.[8] This method is highly versatile for creating a wide range of substituted furans.[9]

  • Reductive Amination: This is a powerful method for forming amines from carbonyl compounds. For instance, furfural can be converted to furfurylamine by reacting it with ammonia in the presence of a reducing agent like hydrogen gas and a suitable catalyst (e.g., Raney Ni, Rh/Al2O3).[10][11] The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the corresponding amine.[12]

  • Asymmetric Henry (Nitroaldol) Reaction: To achieve stereocontrol, the asymmetric Henry reaction is an excellent tool. It involves the addition of a nitroalkane to an aldehyde (like a furan-2-carbaldehyde) in the presence of a chiral catalyst, typically a copper(II)-chiral ligand complex.[13][14] The resulting chiral β-nitro alcohol can then be readily reduced to the target chiral β-amino alcohol, providing access to enantiomerically pure compounds.[13][15]

Workflow Diagram: A Generalized Synthetic Route

G cluster_0 Route A: From 1,4-Dicarbonyl cluster_1 Route B: From Furan Precursor Dicarbonyl 1,4-Dicarbonyl Compound Furan Substituted Furan Dicarbonyl->Furan Paal-Knorr (Acid Catalyst) Furfural Furan-Carbaldehyde NitroAlcohol β-Nitro Alcohol Furfural->NitroAlcohol Asymmetric Henry Reaction (Chiral Catalyst, Nitroalkane) AminoPropanol Furan-Substituted Amino Propanol NitroAlcohol->AminoPropanol Reduction of Nitro Group (e.g., H₂, Pd/C) Final Target Compound

Caption: Generalized synthetic strategies for furan-substituted amino propanols.

Detailed Protocol: Synthesis of Chiral (S)-Benzofuryl β-Amino Alcohols via Asymmetric Henry Reaction[14][15]

This protocol describes a copper-catalyzed asymmetric Henry reaction followed by reduction.

Step 1: Asymmetric Henry Reaction

  • Catalyst Preparation: In a reaction vessel, dissolve Cu(OAc)₂·H₂O (0.10 mmol) and a suitable chiral amino alcohol ligand (e.g., 0.10 mmol) in an appropriate solvent like diethyl ether (3.0 mL).

  • Reagent Addition: To the catalyst solution, add nitromethane (10.0 mmol) followed by the benzofuran-2-carbaldehyde substrate (1.0 mmol).

  • Reaction: Stir the mixture at ambient temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired chiral β-nitro alcohol.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified β-nitro alcohol from Step 1 in methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino propanol.

  • Purification: If necessary, purify the product further by column chromatography or recrystallization.

Antimicrobial Activity

Furan-containing compounds have long been recognized for their potent antimicrobial properties.[16] The incorporation of an amino propanol side chain can modulate this activity, influencing factors like solubility and interaction with microbial targets.

3.1 Mechanism of Action

While the exact mechanisms for many novel derivatives are still under investigation, established furan-based antimicrobials like nitrofurantoin provide valuable insight. The mechanism often involves the reductive activation of a functional group (like a nitro group) on the furan ring within the microbial cell.[2] This process generates reactive intermediates that can damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[2] For furan-substituted amino propanols lacking such a reducible group, other mechanisms may be at play, such as disruption of the cell membrane or inhibition of essential enzymes.

3.2 Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the nature and position of substituents on the furan ring are critical for antimicrobial potency.[1][4]

  • Electron-withdrawing groups (e.g., nitro, halo) at the 2- or 5-positions of the furan ring often enhance antibacterial and anticancer activity.[2]

  • The lipophilicity of the molecule, influenced by substituents on the furan ring and the amino propanol side chain, plays a key role in its ability to penetrate microbial cell walls.

  • The stereochemistry of the amino propanol moiety can significantly impact activity, suggesting specific interactions with chiral targets within the microorganism.

Table 1: Representative Antimicrobial Activity of Furan Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propenoic acidsCandida albicans64[17]
3-Aryl-3-(furan-2-yl)propenoic acidsStaphylococcus aureus128[17]
Furan-based pyrimidine-thiazolidinonesE. coli12.5
Furan-based pyrimidine-thiazolidinonesA. niger100
3,5-disubstituted furan derivativesB. subtilis & E. coli200[16]

Note: This table presents data for various furan derivatives to illustrate the general antimicrobial potential of the scaffold. Specific MIC values for furan-substituted amino propanols require experimental determination.

Workflow Diagram: Antimicrobial Screening Cascade

G start Synthesized Compound Library mic_assay Primary Screen: Broth Microdilution MIC Assay start->mic_assay determine_mic Determine MIC Value (Lowest concentration inhibiting visible growth) mic_assay->determine_mic potent_hits Identify Potent Hits (Compounds with low MIC values) determine_mic->potent_hits mbc_assay Secondary Screen: Minimum Bactericidal Concentration (MBC) potent_hits->mbc_assay Active end End potent_hits->end Inactive bactericidal_static Determine if Bactericidal or Bacteriostatic mbc_assay->bactericidal_static lead_candidates Lead Candidates for Further Study bactericidal_static->lead_candidates

Caption: A typical workflow for screening compounds for antimicrobial activity.

Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution[20][21][22][23]

This protocol is a standardized method for quantifying the in vitro activity of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the agent in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density (OD).

Anticancer Potential

The furan scaffold is a component of several compounds investigated for their anticancer properties.[7][18][19] These derivatives can exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of key cellular signaling pathways.[7][20]

4.1 Proposed Mechanisms of Action

  • Induction of Apoptosis: Many furan derivatives have been shown to trigger apoptosis in cancer cells.[7] A plausible mechanism for furan-substituted amino propanols could involve the intrinsic mitochondrial pathway. The compound might induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates caspases (like Caspase-9 and Caspase-3) that execute the apoptotic program.

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Some furan derivatives have been found to inhibit critical pro-survival pathways such as the PI3K/Akt pathway.[20][21] By suppressing these pathways, the compounds can halt cell proliferation and promote cell death.

Signaling Pathway Diagram: Hypothetical Apoptosis Induction

G FuranCmpd Furan-Substituted Amino Propanol Mitochondrion Mitochondrion FuranCmpd->Mitochondrion Induces Stress CytoC Cytochrome c (release) Mitochondrion->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothetical signaling pathway for apoptosis induction by a furan compound.

Table 2: Representative In Vitro Cytotoxicity of Furan Derivatives

Compound ClassCell LineIC50 (µM)Reference
Furan DerivativesHeLa (Cervical Cancer)0.08 - 8.79[18]
Furan DerivativesSW620 (Colorectal Cancer)Moderate to Potent[18]
Furan-Oxadiazole HybridA549 (Lung Cancer)6.3[21]

Note: This table provides examples of the cytotoxic potential of various furan-containing structures. The specific activity of furan-substituted amino propanols needs to be determined experimentally.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity[28][29][30][31]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-substituted amino propanol test compounds. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory and Neuropharmacological Effects

Beyond antimicrobial and anticancer activities, furan derivatives have shown promise in modulating inflammatory processes and interacting with the central nervous system.

5.1 Anti-inflammatory Properties

Furan-containing compounds can exhibit anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[6][22] Their antioxidant properties, by scavenging free radicals, also contribute to mitigating inflammation.[23][24]

5.2 Neuropharmacological Roles

The structural features of furan derivatives make them interesting candidates for neuropharmacological applications.[23][24] They have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's.[23] This potential is linked to their antioxidant and anti-inflammatory activities, which can combat the oxidative stress and neuroinflammation associated with these conditions.[24] Furthermore, the aminopropanol backbone is present in many centrally-acting drugs, suggesting that furan-substituted amino propanols could be designed to interact with neurotransmitter systems and other CNS targets.[7]

Future Directions and Conclusion

Furan-substituted amino propanols represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The convergence of the furan's broad biological activity and the aminopropanol's proven pharmacophoric value creates a rich scaffold for drug discovery.[7]

Future research should focus on several key areas:

  • Systematic SAR Studies: A comprehensive investigation into how substitutions on both the furan ring and the amino propanol side chain affect potency and selectivity across different biological targets is needed.

  • Elucidation of Mechanisms: Moving beyond hypothesized pathways, detailed mechanistic studies are required to identify the specific molecular targets and signaling cascades modulated by these compounds.

  • Stereoselectivity: Given the chiral nature of the amino propanol moiety, the synthesis and separate biological evaluation of individual enantiomers are crucial to identify the more active and potentially less toxic stereoisomer.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. [Link]

  • Chen, W., Zhou, Z.-H., & Chen, H.-B. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(7), 1599-1605. [Link]

  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. [Link]

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). Royal Society of Chemistry. [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. (2016). ResearchGate. [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2016). Green Chemistry, 18(7), 2005-2012. [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2017). Organic & Biomolecular Chemistry, 15(7), 1599-1605. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle. (2020). Semantic Scholar. [Link]

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House. [Link]

  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Rsc.org. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (2014). ResearchGate. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. (2013). Turkish Journal of Chemistry. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). PubMed. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). International Journal for Research Trends and Innovation. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). PubMed. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). Bentham Science. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). ResearchGate. [Link]

  • Novel Furan-2(3H)-one derivatives as promising anticancer agents against liver and breast cancers cell lines: Green Synthesis, Spectroscopic analysis, in Vitro Antiproliferative Activity, and DFT study. (2022). SciSpace. [Link]

  • PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). PharmaTutor. [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). National University of Pharmacy. [Link]

  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2013). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (3S)-3-Amino-3-(2-furyl)propan-1-ol from a β-Amino Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are privileged structural motifs frequently encountered in a wide array of pharmaceuticals and biologically active natural products. Their stereochemical configuration is often critical for conferring selective interactions with biological targets, such as enzymes and receptors, which is a cornerstone of modern drug design.[1][2][3] The compound (3S)-3-Amino-3-(2-furyl)propan-1-ol is a valuable chiral building block, incorporating both a stereogenic center and a furan moiety—a heterocyclic ring known for its diverse biological activities.[4] This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (3S)-3-Amino-3-(2-furyl)propan-1-ol, commencing from its corresponding β-amino acid precursor. The methodologies described herein are designed for researchers and professionals in organic synthesis and drug development, emphasizing experimental robustness, mechanistic understanding, and validation at each stage.

Synthetic Strategy: A Logic-Driven Approach

The most direct and stereoretentive route to a γ-amino alcohol is the reduction of the carboxylic acid functionality of the corresponding β-amino acid.[5][6] This strategy is advantageous as it leverages the readily available and often enantiomerically pure pool of amino acids. The key to this synthesis is the chemoselective reduction of the carboxyl group without affecting the stereocenter or other functional groups within the molecule.

The overall synthetic workflow can be visualized as a two-stage process: first, the preparation of the key intermediate, (3S)-3-amino-3-(2-furyl)propanoic acid, followed by its reduction to the target γ-amino alcohol.

Synthesis_Workflow cluster_0 Stage 1: β-Amino Acid Synthesis cluster_1 Stage 2: Reduction Furfural Furfural Beta_Amino_Acid (3S)-3-Amino-3-(2-furyl)propanoic acid Furfural->Beta_Amino_Acid Asymmetric Synthesis (e.g., Chiral Ligand Mediated) Malonic_acid Malonic_acid Malonic_acid->Beta_Amino_Acid Ammonia Ammonia Ammonia->Beta_Amino_Acid Target_Product (3S)-3-Amino-3-(2-furyl)propan-1-ol Beta_Amino_Acid->Target_Product Chemoselective Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or NaBH4/I2) Reducing_Agent->Target_Product

Caption: High-level workflow for the synthesis of the target γ-amino alcohol.

Part 1: Synthesis of (3S)-3-Amino-3-(2-furyl)propanoic Acid

While various methods exist for the asymmetric synthesis of β-amino acids, a common and effective approach involves the use of chiral auxiliaries or catalysts in a Mannich-type reaction or a Michael addition. For the purpose of this protocol, we will assume the availability of the starting β-amino acid, as its synthesis can be accomplished through established literature procedures.

Part 2: Chemoselective Reduction of the β-Amino Acid

The core of this application note is the detailed protocol for the reduction of the β-amino acid to the desired γ-amino alcohol. The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are highly effective, they are also pyrophoric and require stringent handling procedures.[7] A safer and more scalable alternative involves the use of sodium borohydride in combination with iodine (NaBH₄/I₂), which generates diborane in situ as the active reducing species.[7] This system is known for its efficacy in reducing carboxylic acids.

Experimental Protocol: Reduction of (3S)-3-Amino-3-(2-furyl)propanoic Acid

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
(3S)-3-Amino-3-(2-furyl)propanoic acidN/A155.151.0
Sodium Borohydride (NaBH₄)16940-66-237.833.0
Iodine (I₂)7553-56-2253.811.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11-
1 M Hydrochloric Acid (HCl)7647-01-036.46-
2 M Sodium Hydroxide (NaOH)1310-73-240.00-
Dichloromethane (DCM)75-09-284.93-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Instrumentation:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend (3S)-3-amino-3-(2-furyl)propanoic acid (1.55 g, 10 mmol) in anhydrous THF (50 mL).

  • Addition of Sodium Borohydride: Cool the suspension to 0 °C using an ice-water bath. Carefully add sodium borohydride (1.13 g, 30 mmol) portion-wise to the stirred suspension. Causality: The initial cooling and portion-wise addition help to control the initial exotherm and any potential gas evolution.

  • Formation of Diborane: Prepare a solution of iodine (3.81 g, 15 mmol) in anhydrous THF (40 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: The slow addition of iodine to the sodium borohydride suspension generates diborane in a controlled manner, which is the active reducing agent for the carboxylic acid.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of 1 M HCl until gas evolution ceases. Causality: This step neutralizes the reaction and hydrolyzes the borate-amine complexes formed during the reaction.

  • pH Adjustment and Extraction: Adjust the pH of the aqueous layer to approximately 10-11 with 2 M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (3S)-3-Amino-3-(2-furyl)propan-1-ol.

Expected Results and Characterization:
  • Yield: 75-85%

  • Appearance: A colorless to pale yellow oil or low-melting solid.

  • Purity (by HPLC): >98%

  • Chiral Purity (by chiral HPLC): >99% ee (enantiomeric excess)

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Reduction

The reduction of the carboxylic acid using the NaBH₄/I₂ system proceeds through the in-situ generation of diborane (B₂H₆). The diborane then forms a complex with the carboxylic acid, which is subsequently reduced to the primary alcohol. The stereocenter at the C3 position is not involved in the reaction and its configuration is retained.

Reduction_Mechanism Start R-COOH Complex [R-COO-BH2-BH3] Complex Start->Complex Complexation Diborane B2H6 Diborane->Complex Alcohol R-CH2OH Complex->Alcohol Reduction & Hydrolysis

Sources

Protocol for reducing (S)-3-amino-3-(furan-2-yl)propanoic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reduction of (S)-3-Amino-3-(Furan-2-yl)propanoic Acid to the Corresponding Amino Alcohol

Executive Summary

This application note details the optimized protocol for the reduction of (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS: 121338-76-9) to (S)-3-amino-3-(furan-2-yl)propan-1-ol . This transformation is a critical step in the synthesis of chiral pharmacophores but presents specific challenges:

  • Chemoselectivity: Reducing the carboxylic acid without saturating or opening the acid-sensitive furan ring.

  • Stereochemical Integrity: Preserving the (S)-configuration at the

    
    -position.
    
  • Solubility: Overcoming the poor solubility of the zwitterionic amino acid starting material.

We present two validated protocols: Method A (Borane-Dimethyl Sulfide) as the primary high-enantiomeric-excess (ee) standard, and Method B (Lithium Aluminum Hydride) as a robust alternative for scale-up where boron waste management is constrained.

Strategic Analysis & Mechanism

The Challenge of Furan-Containing Amino Acids

Unlike standard aliphatic amino acids (e.g., Valine, Leucine), the furan moiety introduces significant instability.

  • Acid Sensitivity: Furan rings are susceptible to ring-opening hydrolysis under strong acidic conditions (forming 1,4-dicarbonyls). Standard amino alcohol workups involving refluxing HCl must be avoided.

  • Hydrogenation Risks: Catalytic hydrogenation (e.g.,

    
    ) often results in over-reduction to the tetrahydrofuran derivative.
    
Selection of Reducing Agent
FeatureBorane-DMS (BMS) LiAlH

(LAH)
NaBH

/ I

Mechanism Electrophilic (Reduces COOH first)Nucleophilic (Reduces COOH via carboxylate)Electrophilic (In situ Borane)
Furan Safety High (No ring reduction)High (Basic conditions protect ring)Moderate (Iodine can halogenate ring)
Racemization Negligible (<1%)Low (Risk if temp uncontrolled)Low
Workup Difficult (Requires breaking B-N bond)Standard (Fieser or Rochelle salt)Standard
Recommendation Primary Method Secondary Method Not Recommended
Reaction Mechanism (Borane Reduction)

The reaction proceeds through the formation of an acyloxyborane intermediate. Crucially, the amine acts as an internal Lewis base, coordinating with borane to solubilize the zwitterion.

G cluster_0 Step 1: Activation cluster_1 Step 2: Reduction cluster_2 Step 3: Methanolysis (Critical) AA (S)-Amino Acid (Zwitterion) Complex Amine-Borane Carboxylate Complex AA->Complex H2 Evolution BMS BH3•SMe2 BMS->Complex Triacyl Triacyloxyborane Complex->Triacyl -DMS Alcohol_Complex Alkoxyborane Amine Complex Triacyl->Alcohol_Complex Hydride Transfer FreeAlcohol (S)-Amino Alcohol (Target) Alcohol_Complex->FreeAlcohol MeOH Reflux Borate B(OMe)3 (Volatile) Alcohol_Complex->Borate

Caption: Mechanistic pathway of Borane-mediated reduction. Note the stable Amine-Borane complex that requires methanolysis to release the product.

Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Standard)

Best for: High enantiomeric purity and laboratory scale (1g – 50g).

Reagents:

  • (S)-3-amino-3-(furan-2-yl)propanoic acid (1.0 equiv)

  • Borane-Dimethyl Sulfide (BMS) (2.0 M in THF, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)[1][2]

  • Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with the amino acid (10 mmol) and anhydrous THF (50 mL). The solid will likely remain suspended (slurry).

  • Addition: Cool the slurry to 0°C. Add the BMS solution (25 mmol, 12.5 mL) dropwise over 30 minutes.

    • Observation: Hydrogen gas will evolve vigorously. The slurry will gradually clarify as the amine-borane complex forms.

  • Reflux: Once evolution ceases, warm to room temperature, then heat to reflux (66°C) for 12–16 hours.

    • Checkpoint: Solution should be clear and colorless/pale yellow.

  • Quench (The "McKennon" Modification):

    • Cool the mixture to 0°C.

    • Slowly add Methanol (20 mL) dropwise. Caution: Vigorous hydrogen evolution.

    • Stir for 30 minutes at room temperature.

  • Complex Breaking (Crucial for Furan Safety):

    • Concentrate the mixture in vacuo to a viscous oil.

    • Redissolve in fresh Methanol (50 mL) and reflux for 2 hours.

    • Why? This converts the stable B-N complex into volatile trimethyl borate

      
       without using strong acids that damage the furan.
      
    • Repeat the concentration/methanol-reflux cycle 2 more times.

  • Purification:

    • Concentrate to dryness.

    • Dissolve residue in DCM (50 mL) and wash with 1M NaOH (10 mL) to remove boric acid residues, then Brine.

    • Dry over

      
       and concentrate.
      
    • Optional: Recrystallize from EtOAc/Hexanes or convert to HCl salt for storage.

Protocol B: Lithium Aluminum Hydride (LAH) Reduction

Best for: Cases where boron removal proves difficult or for larger scale where DMS odor is prohibitive.

Reagents:

  • 
     (Pellets or powder, 2.5 equiv)
    
  • Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Setup: Dry glassware thoroughly. Maintain inert atmosphere (

    
     or Ar).
    
  • Slurry Preparation: Suspend

    
     (25 mmol) in THF (60 mL) at 0°C.
    
  • Addition: Add the solid amino acid (10 mmol) portion-wise over 45 minutes.

    • Note: Adding solid acid to LAH is safer than adding LAH to the acid.

  • Reaction: Warm to Room Temperature, then reflux for 8 hours.

  • Fieser Workup (Optimized):

    • Cool to 0°C.[2][3]

    • Add 1.0 mL Water (slowly).

    • Add 1.0 mL 15% NaOH (aq).

    • Add 3.0 mL Water .

  • Isolation:

    • Warm to RT and stir for 15 minutes until a granular white precipitate forms (Lithium aluminates).

    • Filter through a pad of Celite.[4]

    • Concentrate the filtrate to obtain the crude amino alcohol.

Quality Control & Validation

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)
Furan protons:

7.4 (d), 6.3 (dd), 6.2 (d). Amine

-proton:

~4.1.
Purity HPLC (C18, Acetonitrile/Water)> 98.0% Area
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99% ee (Compare with racemate)
Residual Boron ICP-MS (If Method A used)< 500 ppm
Validation Workflow

QC Crude Crude Isolation NMR 1H-NMR Check (Furan Integrity) Crude->NMR Chiral Chiral HPLC (Racemization Check) NMR->Chiral Decision Pass Criteria? Chiral->Decision Final Final Product (Store at -20°C) Decision->Final Yes Reprocess Recrystallize (Tartrate Salt) Decision->Reprocess No (<98% ee) Reprocess->Final

Caption: Quality Control Decision Tree ensuring furan integrity and stereochemical purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of B-N complex.Increase the number of Methanol reflux/concentration cycles (Step 6, Protocol A).
Dark Product Furan decomposition due to acid/heat.Ensure workup pH > 6. Do not use HCl for salt formation unless anhydrous.
Racemization Excessive heat during reflux.Limit reflux to 12h. Ensure starting material is pure (S)-enantiomer.
Emulsion (LAH) Improper Fieser quench.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of Fieser workup if emulsion persists.

Safety & Handling

  • Furan Toxicity: Furan derivatives can be metabolic toxins. Handle all powders in a fume hood.

  • Borane Hazards: BMS is pyrophoric and generates dimethyl sulfide (stench). Use bleach traps for glassware cleaning to oxidize residual sulfide.

  • Hydrogen Evolution: Both protocols generate massive amounts of

    
     gas. Ensure adequate venting.
    

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[5][6] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Abiko, A., Masamune, S. (1992). Borane reduction of amino acids.[1][3][4][5][6][7] Tetrahedron Letters, 33(38), 5517-5518. Link

  • BenchChem. (2025).[2] Application Notes: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.[2][8] BenchChem Protocols. Link

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide. The Journal of Organic Chemistry, 47(20), 3966-3969. Link

Sources

Application Note: High-Fidelity Asymmetric Synthesis of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the asymmetric synthesis of (3S)-3-Amino-3-(2-furyl)propan-1-ol , a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other bioactive furan-containing heterocycles.

While direct asymmetric hydrogenation of furan-containing ketones is possible, it often suffers from catalyst poisoning due to the heteroatom. This protocol utilizes (S)-(-)-tert-Butanesulfinamide (Ellman’s Auxiliary) to induce chirality. This method is selected for its superior diastereoselectivity (


), operational simplicity, and the ability to scale to kilogram quantities. The route involves the condensation of furfural with the auxiliary, followed by a diastereoselective Mannich-type addition of an acetate enolate, reduction, and mild acidolytic cleavage.
Target Molecule Profile[1][2][3][4][5]
  • IUPAC Name: (3S)-3-Amino-3-(furan-2-yl)propan-1-ol

  • Molecular Formula: C7H11NO2

  • Key Structural Feature: Chiral primary amine at the benzylic-like position of the furan ring;

    
    -amino alcohol motif.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to establish the C3 stereocenter before the formation of the alcohol, utilizing the bulky tert-butanesulfinyl group to direct the addition of the carbon chain.

Logical Pathway
  • Chiral Induction: Formation of the chiral sulfinimine from 2-furaldehyde.

  • C-C Bond Formation: Diastereoselective Mannich-type addition of lithium tert-butyl acetate enolate.

  • Functional Group Manipulation: Reduction of the ester to the primary alcohol.

  • Deprotection: Cleavage of the sulfinyl group to reveal the free amine.

Retrosynthesis Target (3S)-3-Amino-3-(2-furyl)propan-1-ol (Target Molecule) ProtectedAlcohol N-Sulfinyl Amino Alcohol (Protected Intermediate) ProtectedAlcohol->Target Acid Cleavage (HCl) BetaAminoEster Beta-Amino Ester (Chiral Center Established) BetaAminoEster->ProtectedAlcohol Reduction (LiAlH4) Sulfinimine (S)-N-Sulfinyl Imine Sulfinimine->BetaAminoEster Mannich Addition (Li-Enolate) StartingMaterials 2-Furaldehyde + (S)-tert-Butanesulfinamide StartingMaterials->Sulfinimine Condensation (Ti(OEt)4)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the chiral center using Ellman's auxiliary.

Experimental Protocols

Phase 1: Condensation (Imine Formation)

Objective: Synthesis of (S,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide.

Mechanism: Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine.

Materials:

  • 2-Furaldehyde (Furfural): 1.0 equiv.

  • (S)-(-)-tert-Butanesulfinamide: 1.05 equiv.

  • Titanium(IV) ethoxide (Ti(OEt)4): 2.0 equiv.

  • Solvent: Anhydrous THF (0.5 M concentration).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add (S)-(-)-tert-Butanesulfinamide and anhydrous THF. Stir until dissolved.

  • Addition: Add 2-Furaldehyde via syringe.

  • Catalysis: Add Ti(OEt)4 dropwise. The solution will turn slightly yellow/orange.

  • Reaction: Stir at ambient temperature (20-25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or HPLC.[1]

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (equal volume). A white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a Celite pad. Wash the pad with EtOAc. Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Expected Yield: 85–95%.[2]

    • State: Yellowish viscous oil or solid.

Phase 2: Asymmetric Mannich-Type Addition

Objective: Synthesis of the protected


-amino ester with (3S) configuration.
Criticality:  This step defines the stereochemistry. The lithium enolate of tert-butyl acetate adds to the sulfinimine via a highly ordered 6-membered transition state (Zimmerman-Traxler model), where the bulky tert-butyl group of the auxiliary directs the addition.

Materials:

  • tert-Butyl acetate: 2.0 equiv.

  • LDA (Lithium Diisopropylamide): 2.2 equiv (prepared fresh or commercial 2.0M).

  • Sulfinimine (from Phase 1): 1.0 equiv.

  • Chlorotitanium triisopropoxide (

    
    ): 2.5 equiv (Optional but recommended for furan substrates to enhance diastereoselectivity).
    
  • Solvent: Anhydrous THF.

Protocol:

  • Enolate Formation: In a separate flask under

    
    , cool anhydrous THF to -78°C. Add LDA. Dropwise add tert-butyl acetate over 15 mins. Stir at -78°C for 45 mins to ensure complete enolization.
    
  • Transmetallation (Optional): If using Titanium enolate (higher dr), add

    
     to the lithium enolate at -78°C and stir for 45 mins. Note: Lithium enolates alone often suffice for high yields, but Ti-enolates provide superior dr for furan derivatives.
    
  • Addition: Dissolve the Sulfinimine in minimal THF and add it dropwise to the enolate solution at -78°C.

  • Reaction: Stir at -78°C for 3–5 hours. Strict Temperature Control is mandatory.

  • Quench: Add saturated

    
     solution while still at -78°C, then allow to warm to room temperature.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry and concentrate.

  • Purification: Chromatography is essential here to separate the minor diastereomer (typically <5%).

    • Target: (S,S)-isomer (Sulfinyl config, Carbon config).

    • Validation: Check diastereomeric ratio (dr) via chiral HPLC or F-NMR (if using fluorinated analogs).

Phase 3: Reduction to Amino Alcohol

Objective: Reduction of the ester moiety to the primary alcohol without cleaving the sulfinyl group.

Materials:

  • 
    -Amino Ester (from Phase 2): 1.0 equiv.
    
  • 
     (Lithium Aluminum Hydride): 2.0 equiv.
    
  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Cool a solution of the

    
    -amino ester in THF to 0°C under 
    
    
    
    .
  • Reduction: Add

    
     (pellets or solution) portion-wise. Caution: Exothermic, gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LAH in grams.
  • Filtration: Filter the granular precipitate. Concentrate the filtrate.

    • Result: N-Sulfinyl protected

      
      -amino alcohol.
      
Phase 4: Auxiliary Cleavage & Salt Formation

Objective: Removal of the sulfinyl group to yield the target (3S)-3-Amino-3-(2-furyl)propan-1-ol.

Materials:

  • HCl (4M in Dioxane): 5.0 equiv.

  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolution: Dissolve the protected alcohol in MeOH at room temperature.

  • Cleavage: Add 4M HCl in Dioxane.

  • Reaction: Stir for 30–60 minutes. Do not over-stir; furan rings are acid-sensitive and can degrade/polymerize upon prolonged exposure to strong acid.

  • Workup: Concentrate the solvent in vacuo to obtain the amine hydrochloride salt.

  • Free Basing (Optional): Redissolve in water, neutralize with

    
    , and extract with DCM or EtOAc/Isopropanol (3:1) to obtain the free base.[3]
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture (Phase 1) < 0.05%

Ti(OEt)4 hydrolyzes; reaction stalls; low yield.
Temp (Phase 2) -78°C

5°C
Higher temps erode diastereoselectivity (dr drops < 90:10).
Acid Exposure (Phase 4) < 2 hoursProlonged acid exposure opens the furan ring (darkening/tars).
Reagent Quality Fresh LDADegraded LDA leads to incomplete enolization and side reactions.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction workflow with specific emphasis on the stereochemical outcome.

Workflow Step1 Step 1: Imine Formation (S)-Sulfinamide + Furfural Ti(OEt)4, THF Step2 Step 2: Mannich Addition Li-Enolate (-78°C) Six-Membered TS Step1->Step2 (S)-Sulfinimine Step3 Step 3: Reduction LiAlH4, THF 0°C -> RT Step2->Step3 (S,S)-Beta-Amino Ester Step4 Step 4: Deprotection HCl/Dioxane Rapid Cleavage Step3->Step4 Protected Alcohol Final Final Product (3S)-3-Amino-3-(2-furyl)propan-1-ol Step4->Final Yields Free Amine

Figure 2: Sequential workflow for the asymmetric synthesis.

Scientific Validation & Integrity

Stereochemical Control

The high diastereoselectivity of this protocol relies on the Ellman Auxiliary . In the Mannich-type addition (Phase 2), the lithium cation coordinates between the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group blocks the Re-face, forcing the enolate to attack from the Si-face (relative to the C=N bond), thereby establishing the (S)-configuration at the new carbon center [1][2].

Furan Ring Sensitivity

A critical deviation from standard peptide or alkyl synthesis is the lability of the furan ring. Standard acidic hydrolysis (e.g., refluxing 6N HCl) used for other amino acids will destroy the furan moiety. Therefore, anhydrous HCl in dioxane/MeOH at room temperature is strictly required to cleave the N-S bond without opening the furan ring [3].

Analytical Standards
  • Enantiomeric Excess (ee): Must be determined on the final product or the N-protected intermediate using Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

  • NMR Verification: The methine proton at the chiral center (C3) typically appears as a multiplet around

    
     4.0–4.5 ppm.
    

References

  • Ellman, J. A., et al. (2010).[4] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Tang, T. P., & Ellman, J. A. (1999).[4] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Asymmetric Synthesis of Beta-Amino Acids and Esters." Journal of Organic Chemistry, 64(1), 12–15. Link

  • Ferreira, F., et al. (2009).[4] "Tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications." Chemical Society Reviews, 38, 1162-1186.[4] Link

  • BenchChem. (n.d.).[2] "Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes." Link

Sources

Application Note: Chemoselective Reduction Strategies for Furan-Containing Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with non-canonical amino acids. It addresses the specific chemoselective challenges posed by the furan ring—an electron-rich, acid-sensitive aromatic system that is prone to ring-opening and polymerization.


- or 

-amino esters containing furan rings (e.g., furylalanine derivatives).

Executive Summary & Strategic Decision Matrix

Furan-containing amino esters are critical intermediates for peptidomimetics and pharmacophore synthesis.[1] However, they present a "reactivity dichotomy":

  • Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening (forming 1,4-dicarbonyls) under acidic conditions.[1]

  • Reductive Instability: Standard hydrogenation conditions (Pd/C, H₂) often cleave the C–O bonds (hydrogenolysis) or reduce the ring indiscriminately.[1]

  • Ester Resilience: Reducing the ester requires hydride donors that must not attack the electron-rich furan ring.[1]

The choice of reagent depends entirely on the target motif.

Workflow Decision Tree (Graphviz)

ReductionStrategy Start Starting Material: N-Protected Furan Amino Ester Target Select Target Structure Start->Target Alcohol Target: Furan Alcohol (Preserve Ring, Reduce Ester) Target->Alcohol Full Reduction Aldehyde Target: Furan Aldehyde (Preserve Ring, Partial Red.) Target->Aldehyde Partial Reduction THF Target: THF-Amino Ester (Saturate Ring, Preserve Ester) Target->THF Ring Saturation LiBH4 Reagent: LiBH4 (in THF/MeOH) Alcohol->LiBH4 DIBAL Reagent: DIBAL-H (-78°C, Toluene) Aldehyde->DIBAL RhCat Reagent: Rh/Al2O3 or Rh/C (H2, 50-100 psi) THF->RhCat Control1 CRITICAL: Avoid Acidic Workup (Risk: Ring Opening) LiBH4->Control1 Control2 CRITICAL: Use Boc Protection (Cbz is cleaved by H2) RhCat->Control2

Figure 1: Strategic selection of reagents based on the desired chemoselective outcome.

Protocol A: Selective Ester Reduction (Preserving the Furan)

Objective: Convert the ester to a primary alcohol without reducing the furan ring or racemizing the


-center.
Recommended Reagent:  Lithium Borohydride (LiBH

).[1][2][3]
Mechanistic Rationale

While Lithium Aluminum Hydride (LiAlH


) is the standard for ester reduction, it is often too aggressive for furan derivatives, leading to complex mixtures. Sodium Borohydride (NaBH

) is generally too weak to reduce esters.[1][4]

LiBH


  occupies the "Goldilocks" zone.[1] The lithium cation (Li

) acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it for hydride attack.[3] This allows the reduction to proceed in mild ethereal solvents (THF) or with methanol additives, leaving the electron-rich furan ring untouched [1, 6].
Detailed Protocol

Substrate: N-Boc-L-2-furylalanine methyl ester (1.0 equiv). Reagents: LiBH


 (2.0 M in THF), Methanol (anhydrous).[1]
Solvent:  Anhydrous THF.
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Dissolution: Dissolve the starting amino ester (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add LiBH

    
     solution (2.0 equiv, 1.0 mL of 2M in THF) dropwise over 5 minutes.
    
    • Note: Gas evolution (H

      
      ) may occur; ensure proper venting.[1]
      
  • Activation (The "Kick"): Carefully add anhydrous Methanol (2.0 equiv) dropwise.

    • Mechanistic Insight: Methanol reacts to form Li(OMe)BH

      
      , a more active reducing species, and facilitates the breakdown of the stable borate intermediate [11].
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
     or ninhydrin).[1]
    
  • Quench (Critical Step): Cool back to 0 °C. Quench by slow addition of saturated aqueous Rochelle’s salt (potassium sodium tartrate).

    • Why? Avoid HCl.[1] Mineral acids will open the furan ring to form 1,4-dicarbonyls (the "Paal-Knorr" reversal). Rochelle’s salt breaks up boron emulsions gently at neutral pH.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]

Yield Expectation: 85–95% isolated yield.

Protocol B: Furan Ring Hydrogenation (Preserving the Ester)

Objective: Saturate the furan ring to a tetrahydrofuran (THF) moiety while preserving the ester and the amine protection group. Recommended Reagent: Rhodium on Alumina (5% Rh/Al


O

) or Rhodium on Carbon (5% Rh/C).[1]
Mechanistic Rationale

Palladium catalysts (Pd/C) are notorious for hydrogenolysis of benzylic-type C–O bonds.[1][5] Since the


-position of a furan is essentially benzylic (allylic), Pd/C often cleaves the ring or removes oxygen entirely.

Rhodium (Rh) is the superior metal for saturating aromatic rings without hydrogenolysis.[1] It operates effectively at lower temperatures, preserving the ester functionality [7, 24].

Stereochemistry Warning: This reduction creates new chiral centers on the THF ring.[1] Rhodium catalysts typically favor cis-addition of hydrogen, often yielding the cis-2,5-substituted THF or cis-2,3-substituted systems, depending on the substitution pattern [15, 21].

Detailed Protocol

Substrate: N-Boc-L-2-furylalanine methyl ester.[1] Reagent: 5% Rh/Al


O

(5 wt% loading).[1] Solvent: Methanol (or Ethanol).[1][2]
  • Safety Check: Ensure the autoclave/hydrogenation vessel is rated for the pressure.

  • Catalyst Loading: In a glovebox or under Argon flow, add 5% Rh/Al

    
    O
    
    
    
    (10 wt% relative to substrate mass) to the hydrogenation vessel.[1]
    • Example: For 100 mg substrate, use 10 mg catalyst.[1]

  • Substrate Addition: Dissolve the amino ester in Methanol (0.1 M concentration) and carefully add to the vessel.

    • Critical Control:Do not use Cbz (Benzyloxycarbonyl) protection. Rhodium will cleave the Cbz group rapidly.[1] Use Boc or Fmoc [22].[1]

  • Hydrogenation: Seal the vessel. Purge with N

    
     (3x) and then H
    
    
    
    (3x).[1] Pressurize to 50–100 psi (3.5–7 bar) .
  • Reaction: Stir vigorously at Room Temperature (25 °C) for 12–24 hours.

    • Optimization: If reaction is slow, heat to 40 °C, but monitor for transesterification if using MeOH.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.[1]

    • Caution: Dry Rh catalysts are pyrophoric.[1] Keep the filter cake wet during disposal.[1]

  • Isolation: Concentrate the filtrate to obtain the THF-amino ester.

Protocol C: Partial Reduction to Aldehyde (DIBAL-H)[1][4][6]

Objective: Stop reduction at the aldehyde stage (e.g., for subsequent Wittig reactions). Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][2][4][6][7]

Detailed Protocol
  • Conditions: -78 °C in Toluene or DCM.

  • Stoichiometry: Strictly 1.0–1.1 equivalents.

  • Quench: Methanol at -78 °C, followed by Rochelle's salt. Warming the reaction mixture before quenching will result in over-reduction to the alcohol [2, 8].[4]

Comparative Data Summary

FeatureLiBH

Protocol
Rh/Al

O

Protocol
DIBAL-H Protocol
Transformation Ester

Alcohol
Furan

THF
Ester

Aldehyde
Furan Ring Status Preserved Saturated Preserved
Amine Protection Compatible with Boc, Cbz, FmocBoc, Fmoc ONLY (Cbz cleaved)Compatible with Boc, Cbz
Key Risk Acidic quench opens ringHydrogenolysis (if Pd used)Over-reduction to alcohol
Selectivity High (vs. Amide/Furan)High (vs. Ester cleavage)High (Temp. dependent)

References

  • Peris, E. et al. (2021).[1] Engineering Promiscuous Alcohol Dehydrogenase Activity... for Selective Reduction of Biobased Furan. Frontiers in Bioengineering and Biotechnology. Link

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Link

  • Organic Chemistry Portal. (2023). Lithium Borohydride - Reagent Profile. Link

  • Nystrom, R. F. et al. (1949).[1][8] Lithium Borohydride as a Reducing Agent. Journal of the American Chemical Society. Link[1]

  • Kuwano, R. (2008).[1][9] Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Chemical Reviews. Link[1]

  • Wikipedia. (2024).[1] Lithium borohydride.[1][2][3][8] Link

  • Goddard, R. et al. (2023).[1] Homogeneous Ruthenium catalyzed Hydrogenation of Furanoate Esters. Link[1]

  • OrgoSolver. (2024).[1] DIBAL-H: Ester to Aldehyde (-78 C).[1][4][6][10] Link

  • Common Organic Chemistry. (2023). Ester to Alcohol - Common Conditions. Link

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Link

  • Myers, A. G. (2005).[1] Chem 115 Handouts: Lithium Borohydride. Harvard University.[1] Link

  • Zhang, J. et al. (2019).[1][11] Recent Advances in Catalytic Hydrogenation of Furfural. MDPI Catalysts. Link[1]

  • RSC Green Chemistry. (2024).[1] Chemoenzymatic synthesis of amino-esters... from 5-hydroxymethylfurfural. Link

  • Corpas, J. et al. (2025).[1] Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. Link[1]

  • Aponick, A. et al. (2021).[1] Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives. Journal of Organic Chemistry. Link[1]

Sources

Procedure for N-protection of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Executive Summary

This technical guide outlines the optimized protocol for the N-tert-butoxycarbonylation (N-Boc protection) of (3S)-3-Amino-3-(2-furyl)propan-1-ol. This chiral amino alcohol is a high-value building block in medicinal chemistry, particularly for peptidomimetics and furan-based pharmacophores.

Key Technical Challenges addressed:

  • Chemoselectivity: Exclusively protecting the primary amine (

    
    ) without acylation of the primary alcohol (
    
    
    
    ).
  • Furan Stability: The furan ring is acid-sensitive (prone to ring-opening/polymerization). The protocol utilizes mild, basic conditions to ensure ring integrity.

  • Stereochemical Retention: Conditions are selected to prevent racemization of the C3 chiral center.

Strategic Analysis of Protecting Groups

For this specific substrate, the tert-butoxycarbonyl (Boc) group is the superior choice over Cbz or Fmoc for early-stage intermediate protection.

FeatureBoc (Recommended) Cbz (Alternative) Fmoc
Reagents

(Di-tert-butyl dicarbonate)

(Benzyl chloroformate)

Conditions Mild Base (

,

)
Schotten-Baumann (Aq. Base)Basic (

)
Furan Compatibility High (Base stable)High Moderate (Base sensitive deprotection)
Deprotection Acidic (TFA/HCl) - Requires careHydrogenolysis (

) - Furan reduction risk
Basic (Piperidine)
Chemoselectivity Excellent (

)
Good (Risk of carbonates)Good

Critical Decision: While Cbz is stable, its removal (hydrogenolysis) can inadvertently reduce the furan double bonds to tetrahydrofuran. Therefore, Boc is the standard as long as deprotection is managed with controlled acidity.

Detailed Protocol: N-Boc Protection

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine lone pair onto the carbonyl carbon of the di-tert-butyl dicarbonate (


). The resulting intermediate collapses to release tert-butanol and 

, driving the reaction forward.
Materials & Reagents
  • Substrate: (3S)-3-Amino-3-(2-furyl)propan-1-ol (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv)
  • Base:

    
     (Triethylamine) (
    
    
    
    equiv) or
    
    
    (
    
    
    equiv)
  • Solvent:

    
     (DCM) or 
    
    
    
    (1:1)
Step-by-Step Procedure (DCM Method)

This method is preferred for ease of workup and solubility.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3S)-3-Amino-3-(2-furyl)propan-1-ol (

    
    ) in anhydrous DCM  (
    
    
    
    ).
  • Base Addition: Add Triethylamine (

    
    , 
    
    
    
    ) in one portion. Cool the solution to
    
    
    using an ice bath.
  • Reagent Addition: Dissolve

    
      (
    
    
    
    ,
    
    
    ) in a minimal amount of DCM (
    
    
    ) and add it dropwise to the reaction mixture over 15 minutes.
    • Rationale: Slow addition at low temperature maximizes chemoselectivity for

      
      - over 
      
      
      
      -acylation.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4--6 hours.
    
    • Monitoring: Check by TLC (Stain: Ninhydrin for free amine, PMA/UV for product). The free amine spot (polar, baseline) should disappear.

  • Workup (Furan-Safe):

    • Dilute with DCM (

      
      ).
      
    • Wash with 5% Citric Acid (

      
      ). Note: Do not use strong HCl; citric acid is sufficient to remove excess base without opening the furan ring.
      
    • Wash with Saturated

      
        (
      
      
      
      ) to neutralize residual acidity.
    • Wash with Brine (

      
      ).
      
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ) to yield the crude carbamate.
  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc, typically 3:1 to 1:1 gradient).

Workflow Visualization

G Start Start: (3S)-3-Amino-3-(2-furyl)propan-1-ol Solubilization Dissolve in DCM (0°C) Add Et3N (1.5 eq) Start->Solubilization Addition Add Boc2O (1.1 eq) Dropwise over 15 min Solubilization->Addition Reaction Stir at RT (4-6 h) Monitor TLC (Ninhydrin) Addition->Reaction Check Amine Consumed? Reaction->Check Check->Reaction No (Add more time/Boc2O) Workup Wash: 5% Citric Acid -> NaHCO3 -> Brine (Avoid Strong Acid) Check->Workup Yes Dry Dry (Na2SO4) & Concentrate Workup->Dry Product Final Product: N-Boc-(3S)-3-Amino-3-(2-furyl)propan-1-ol Dry->Product

Caption: Operational workflow for the chemoselective N-protection of furan-containing amino alcohols.

Analytical Validation (QC)

The following analytical data confirms the structure and purity of the N-Boc protected product.

TechniqueParameterExpected Signal / Observation
1H NMR tert-Butyl

(Singlet, 9H)
Furan Ring

(m, 2H),

(m, 1H)
Methine (CH-N)

(Multiplet, shifted downfield due to N-Boc)
NH Proton

(Broad doublet, exchangeable)
13C NMR Carbonyl

(Carbamate C=O)
t-Bu Methyls

TLC Rf Value Product is less polar than starting amine. (e.g., Rf 0.5 in 1:1 Hex/EtOAc)

Troubleshooting & Optimization

Issue: O-Acylation (Formation of Carbonate)
  • Cause: Excess

    
    , high temperature, or use of DMAP.
    
  • Solution: Maintain

    
     during addition. Avoid DMAP. If O-Boc forms, treat the crude mixture with 
    
    
    
    in Methanol at RT for 30 mins; this selectively cleaves the ester/carbonate while leaving the N-Boc carbamate intact.
Issue: Furan Decomposition (Darkening of reaction)
  • Cause: Acidic impurities in DCM or aggressive acid wash.

  • Solution: Ensure DCM is neutral (pass through basic alumina if unsure). Use Citric Acid or

    
      for workup, never concentrated HCl.
    
Issue: Low Yield / Incomplete Reaction
  • Cause: Zwitterion formation (if acid salt used) or poor solubility.

  • Solution: If using the salt form of the amine (e.g., HCl salt), increase base to

    
     equiv. Switch solvent to 
    
    
    
    to improve solubility of the salt.

References

  • BenchChem. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol - Application Notes." BenchChem Protocols. Link

  • Organic Syntheses. "Protection of Amino Groups: tert-Butyl Carbamate." Org.[1][2][3][4][5] Synth.1968 , 48, 32. Link

  • Sigma-Aldrich. "Application Note – N-Boc protection." MilliporeSigma Technical Library. Link

  • Beilstein Institute. "Synthesis of 2-amino-3-arylpropan-1-ols." Beilstein J. Org. Chem.2012 , 8, 1233–1240. Link

  • National Institute of Health (NIH). "3-Amino-3-(furan-2-yl)propanoic acid - PubChem Compound Summary." PubChem. Link

Sources

Application Notes and Protocols for the Scalable Manufacturing of (S)-3-amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Furyl-Aminopropanols

(S)-3-amino-3-(2-furyl)propan-1-ol is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereocenter adjacent to an aromatic furan ring and a primary alcohol, makes it a key intermediate for the synthesis of complex molecules with specific biological activities. The furan moiety can act as a bioisostere for a phenyl group, offering modulated metabolic stability and solubility profiles. The precise three-dimensional arrangement of the amino and hydroxyl groups is critical for molecular recognition at biological targets, making enantioselective synthesis essential for producing safe and efficacious active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of a robust and scalable manufacturing process for (S)-3-amino-3-(2-furyl)propan-1-ol. We will detail two primary synthetic strategies: a chemo-catalytic approach using asymmetric reduction and a biocatalytic method, offering a greener alternative for industrial production. The protocols are designed to be self-validating, with explanations for key experimental choices and in-process controls.

Strategic Overview: A Two-Step Synthesis

The most logical and scalable approach to (S)-3-amino-3-(2-furyl)propan-1-ol involves a two-step sequence. First, a prochiral β-aminoketone intermediate is synthesized, followed by an enantioselective reduction of the ketone to establish the desired (S)-stereocenter.

G cluster_0 Starting Materials cluster_1 Step 1: Intermediate Synthesis cluster_2 Step 2: Chiral Synthesis Routes cluster_3 Final Product 2-Acetylfuran 2-Acetylfuran Mannich_Reaction Mannich Reaction 2-Acetylfuran->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Amine Source Amine Source Amine Source->Mannich_Reaction Prochiral_Ketone 3-Amino-3-(2-furyl)propan-1-one Mannich_Reaction->Prochiral_Ketone Route_A Route A: Asymmetric Reduction (Chemo-catalysis) Prochiral_Ketone->Route_A Route_B Route B: Asymmetric Bioreduction (Biocatalysis) Prochiral_Ketone->Route_B Final_Product (S)-3-amino-3-(2-furyl)propan-1-ol Route_A->Final_Product Route_B->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Prochiral Intermediate: 3-Amino-3-(2-furyl)propan-1-one

The key intermediate is synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (2-acetylfuran), formaldehyde, and an amine.[1][2] This reaction is a cornerstone of C-C bond formation for creating β-amino carbonyl compounds.[3][4]

Protocol 1: Mannich Reaction

This protocol details the synthesis of the hydrochloride salt of the aminoketone, which is often a stable, crystalline solid suitable for storage and purification.

Materials:

  • 2-Acetylfuran (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.1 eq)

  • Ethanol (approx. 4-5 mL per gram of 2-acetylfuran)

  • Hydrochloric acid (for pH adjustment if needed)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Standard laboratory glassware for workup and filtration.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-acetylfuran (1.0 eq), dimethylamine hydrochloride (1.1 eq), paraformaldehyde (1.2 eq), and ethanol.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78-80°C) with moderate stirring. The furan ring can be sensitive to highly acidic conditions, which may cause polymerization or degradation, hence the use of an amine salt provides a controlled pH environment.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-8 hours).

  • Cooling and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C for 2-4 hours to induce crystallization of the product hydrochloride salt.

  • Filtration: Filter the resulting slurry, and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the solid product, 3-(dimethylamino)-1-(2-furyl)propan-1-one hydrochloride, under vacuum at 40-50°C.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Off-white to light yellow crystalline solid.

In-Process Controls & Causality:

  • Temperature Control: Maintaining a gentle reflux prevents excessive pressure build-up and minimizes side reactions. Overheating can lead to decomposition of the furan ring.[5]

  • Stoichiometry: A slight excess of paraformaldehyde and the amine salt ensures complete conversion of the limiting reagent, 2-acetylfuran.

  • Crystallization: Isolating the product as a hydrochloride salt often provides a significant purification advantage over an aqueous workup and extraction of the free base, which can be challenging to handle.

Part 2, Route A: Chemo-catalytic Enantioselective Synthesis

This route employs the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[6][7] The reaction uses a chiral oxazaborolidine catalyst to direct a borane reducing agent to one face of the ketone, yielding the desired enantiomer with high optical purity.[8][9]

G Substrate 3-Amino-3-(2-furyl)propan-1-one (Free Base) Reaction Asymmetric Reduction (-20°C to 0°C) Substrate->Reaction Catalyst (S)-CBS Catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) Catalyst->Reaction Reductant Borane Source (BH3·SMe2 or BH3·THF) Reductant->Reaction Solvent Anhydrous THF Solvent->Reaction Quench Methanol Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product (S)-3-amino-3-(2-furyl)propan-1-ol Purification->Product Reaction->Quench

Caption: Workflow for CBS Asymmetric Reduction.

Protocol 2A: CBS-Catalyzed Asymmetric Reduction

Materials:

  • 3-Amino-3-(2-furyl)propan-1-one hydrochloride (1.0 eq)

  • Triethylamine or Sodium Bicarbonate (for neutralization)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq, 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M) (1.0-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Substrate Preparation: The free base of the aminoketone is required. Suspend the hydrochloride salt in a suitable solvent like ethyl acetate or THF and neutralize with a base (e.g., triethylamine or aqueous NaHCO₃). Extract the free base into the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Catalyst Loading: To a flame-dried, inerted reactor, add the (S)-CBS catalyst solution (0.05-0.1 eq) and anhydrous THF.

  • Borane Addition: Cool the catalyst solution to 0°C. Slowly add the borane source (BMS or Borane-THF, 0.6 eq) and stir for 15 minutes. This forms the active catalyst-borane complex.

  • Substrate Addition: In a separate vessel, dissolve the free aminoketone in anhydrous THF. Add this solution dropwise to the reactor over 30-60 minutes, maintaining the temperature between 0°C and 5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C and monitor by TLC/HPLC. The reaction is typically complete within 1-4 hours.[10]

  • Quenching: Once the reaction is complete, cool to 0°C and quench by the slow, dropwise addition of methanol to destroy excess borane. Vigorous gas evolution will occur.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography or by forming a crystalline salt (e.g., hydrochloride or tartrate) and recrystallizing.

Expected Outcome & Data:

ParameterExpected Value
Yield 80-95%
Enantiomeric Excess (ee) >95%
Purity (by HPLC) >98% after purification

Part 2, Route B: Biocatalytic Enantioselective Synthesis

Biocatalysis offers a highly selective, environmentally friendly, and often more cost-effective alternative for large-scale manufacturing.[11] This route uses a whole-cell biocatalyst or an isolated ketoreductase (KRED) enzyme to perform the asymmetric reduction. These enzymes exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess.[12][13]

Protocol 2B: Whole-Cell Bioreduction

This protocol provides a general framework. The specific microorganism, substrate loading, and conditions will require screening and optimization.

Materials:

  • Microorganism (e.g., Saccharomyces cerevisiae, Pichia pastoris, or a commercially available KRED screening kit)

  • Growth medium (e.g., YPD for yeast)

  • Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • 3-Amino-3-(2-furyl)propan-1-one (free base)

  • Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • Cell Growth: Cultivate the selected microorganism in a fermenter under optimal growth conditions (temperature, pH, aeration) until the desired cell density is reached.

  • Cell Harvest: Harvest the cells by centrifugation and wash with buffer to remove residual growth medium.

  • Bioreduction Setup: Resuspend the cell paste in buffer to a specific concentration (e.g., 50-100 g/L wet cell weight). Add the co-substrate (e.g., glucose, 1.1 eq).

  • Substrate Addition: Add the aminoketone substrate, dissolved in a minimal amount of co-solvent if necessary, to the cell suspension. Substrate loading should be optimized to balance reaction rate and potential substrate/product inhibition.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Workup: Once the reaction reaches completion, separate the cells by centrifugation or filtration. Extract the supernatant/filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extracts. Purify the product as described in Protocol 2A.

Expected Outcome & Data:

ParameterExpected Value
Yield 70-99% (highly dependent on optimization)
Enantiomeric Excess (ee) >99%
Purity (by HPLC) >98% after purification

Causality & Scalability Insights:

  • Whole Cells vs. Isolated Enzymes: Whole-cell catalysis is often preferred for initial scale-up as it avoids enzyme purification and has a built-in cofactor regeneration system.[14] Isolated enzymes can offer higher volumetric productivity but require an external cofactor recycling system (e.g., a secondary dehydrogenase like glucose dehydrogenase).[13]

  • Cofactor Regeneration: The use of a cheap co-substrate like glucose or isopropanol is essential to regenerate the NAD(P)H cofactor required by the reductase enzyme, making the process economically viable on a large scale.[15]

Part 3: Analytical Methods and Quality Control

Rigorous analytical control is crucial to ensure the quality and purity of the final product.

1. Reaction Monitoring (TLC/HPLC):

  • TLC: Silica gel plates, mobile phase (e.g., 90:10:1 Dichloromethane:Methanol:Ammonia). Visualization with UV light and/or ninhydrin stain.

  • HPLC: C18 column, gradient elution with water/acetonitrile containing 0.1% TFA.

2. Enantiomeric Excess (ee) Determination (Chiral HPLC):

  • Method: Chiral HPLC is the gold standard for determining optical purity.

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak AD are excellent starting points for method development.[16]

  • Mobile Phase: Typically normal phase (e.g., Hexane/Isopropanol with a basic additive like diethylamine (DEA)) is used for amino alcohols.[17]

  • Protocol: Dissolve a small sample of the final product in the mobile phase. Inject onto the chiral column and integrate the peak areas for the (S) and (R) enantiomers. Calculate ee% as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

3. Structural Confirmation:

  • NMR: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Part 4: Safety and Handling

  • 2-Acetylfuran: Harmful if swallowed, inhaled, or absorbed through the skin. It is a skin, eye, and respiratory irritant.[18] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Borane Reagents (BMS, Borane-THF): Highly flammable and react violently with water and other protic solvents. Handle under an inert atmosphere (Nitrogen or Argon). Quenching must be done slowly and at low temperatures.

  • Pressure: The Mannich reaction can generate a slight pressure increase upon heating. Ensure the reactor is properly vented.

  • General Precautions: Always conduct a thorough safety review before performing any chemical synthesis, especially when scaling up. Consult the Safety Data Sheets (SDS) for all reagents.

Conclusion

The scalable manufacturing of (S)-3-amino-3-(2-furyl)propan-1-ol can be reliably achieved through a two-step process involving a Mannich reaction to form the key β-aminoketone intermediate, followed by an enantioselective reduction. The Corey-Bakshi-Shibata reduction offers a well-established and highly selective chemo-catalytic route, while biocatalytic reduction presents a powerful, green, and highly efficient alternative suitable for industrial-scale production. The choice between these routes will depend on factors such as available equipment, cost of goods, and desired environmental footprint. Rigorous in-process controls and analytical validation are essential to ensure the final product meets the high-purity standards required for pharmaceutical applications.

References

  • K. Faber, Biotransformations in Organic Chemistry, 7th ed., Springer, 2018. ([Link])

  • W. Kroutil, "Biocatalytic Reductions of Ketones and Oxidations of sec-Alcohols," Angewandte Chemie International Edition, vol. 46, no. 9, pp. 1424-1427, 2007. ([Link])

  • A. S. Bommarius and B. R. Riebel, Biocatalysis: Fundamentals and Applications, Wiley-VCH, 2004. ([Link])

  • R. A. Sheldon and J. M. Woodley, "Role of Biocatalysis in Sustainable Chemistry," Chemical Reviews, vol. 118, no. 2, pp. 801-838, 2018. ([Link])

  • N. J. Turner, "Enzyme-catalysed reduction of ketones," Current Opinion in Chemical Biology, vol. 14, no. 2, pp. 115-121, 2010. ([Link])

  • E. J. Corey and C. J. Helal, "The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture)," Angewandte Chemie International Edition, vol. 37, no. 15, pp. 1986-2012, 1998. ([Link])

  • T. J. Wenzel, "A review of chiral stationary phases for gas chromatography," Journal of Separation Science, vol. 37, no. 9-10, pp. 1157-1171, 2014. ([Link])

  • S. Itsuno, "Enantioselective reduction of ketones with chiral oxazaborolidine catalysts," Organic Reactions, vol. 52, pp. 395-576, 1998. ([Link])

  • M. Tramontini and L. Angiolini, "Further advances in the chemistry of Mannich bases," Tetrahedron, vol. 46, no. 6, pp. 1791-1837, 1990. ([Link])

Sources

Application of (3S)-3-Amino-3-(2-furyl)propan-1-ol in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of (3S)-3-Amino-3-(2-furyl)propan-1-ol (hereafter FAP-ol ) as a high-value chiral building block in peptidomimetic design. Unlike standard aliphatic amino alcohols, FAP-ol integrates the conformational rigidity of a gamma-amino alcohol scaffold with the latent reactivity of a furan ring. This document outlines protocols for its synthesis from β-amino acid precursors, its incorporation into foldamer backbones, and its unique application as a substrate for the Achmatowicz rearrangement—a "diversity-oriented synthesis" (DOS) gateway to functionalized pyranones and piperidines.

Chemical Profile & Strategic Value

Compound Identity: (3S)-3-Amino-3-(2-furyl)propan-1-ol Structure: A chiral γ-amino alcohol where the amino group is benzylic to a furan ring. Role in Peptidomimetics:

  • Backbone Isostere: Acts as a reduced homolog of β-(2-furyl)-alanine, introducing specific hydrogen-bonding donors/acceptors (1,3-relationship) that stabilize turn conformations.

  • Masked Scaffold: The furan ring serves as a "masked" 1,4-dicarbonyl system. Through oxidative rearrangement, it provides access to 3-hydroxypyran-4-ones, essential for synthesizing carbohydrate mimetics and aza-sugars.

Synthesis Protocol: Reduction of β-Amino Acid Precursor

The most reliable route to enantiopure FAP-ol is the reduction of its parent β-amino acid, (3S)-3-amino-3-(2-furyl)propanoic acid .

Critical Insight: While Lithium Aluminum Hydride (LAH) is standard, it can be hazardous and difficult to quench on a large scale.[1] The Sodium Borohydride/Iodine (NaBH₄/I₂) system is recommended here for its chemoselectivity and operational safety, preserving the acid-sensitive furan ring.

Materials
  • Precursor: (3S)-3-Amino-3-(2-furyl)propanoic acid (1.0 equiv).

  • Reagents: NaBH₄ (2.5 equiv), I₂ (1.0 equiv).

  • Solvent: Anhydrous THF.

  • Quench: Methanol, 10% NaOH.

Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, suspend (3S)-3-amino-3-(2-furyl)propanoic acid in anhydrous THF (0.5 M).

  • Reagent Formation: Add NaBH₄ portion-wise. Cool to 0°C.[2]

  • Oxidation Initiation: Dissolve I₂ in THF and add dropwise over 30 minutes. Observation: Hydrogen gas evolution will occur; ensure proper venting. The solution will turn colorless as I₂ is consumed.

  • Reflux: Heat the mixture to reflux for 12–16 hours. The generated borane-amine complex reduces the carboxylic acid to the alcohol.

  • Workup (Furan-Safe):

    • Cool to 0°C. Carefully add Methanol until effervescence ceases.

    • Evaporate solvents to dryness.

    • Treat the residue with 20% KOH solution and heat at 60°C for 4 hours to break the boron-amine complex. Note: This step is critical; incomplete hydrolysis leads to low yields.

  • Extraction: Extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH 90:10:1).

Application I: Synthesis of Constrained Turn Mimetics

FAP-ol can be cyclized to form 1,3-oxazinan-2-ones , which serve as rigid turn inducers in peptide chains.

Protocol: Phosgene-Mediated Cyclization
  • Setup: Dissolve FAP-ol (1.0 equiv) and Diisopropylethylamine (DIPEA, 2.5 equiv) in dry CH₂Cl₂ at -78°C.

  • Cyclization: Add Triphosgene (0.35 equiv) dissolved in CH₂Cl₂ dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to Room Temperature (RT) over 2 hours.

  • Isolation: Quench with saturated NH₄Cl. Extract with EtOAc.[3] The product, (4S)-4-(2-furyl)-1,3-oxazinan-2-one , precipitates or is purified via silica gel.

Mechanistic Implication: This cyclic carbamate locks the


 and 

torsion angles, forcing the attached peptide chain into a "kinked" conformation, mimicking a Proline turn but with hydrogen bond donor capability (NH).

Application II: The Achmatowicz Rearrangement (Diversity Module)

This is the most sophisticated application. The furan ring of FAP-ol is oxidatively expanded to a pyranone, creating a highly functionalized scaffold for sugar-amino acid hybrids.

Protocol: Oxidative Rearrangement
  • Reagent: m-CPBA (meta-Chloroperoxybenzoic acid) or NBS (N-Bromosuccinimide).

  • Solvent: DCM/Polymer-bound base (to scavenge acid).

Step-by-Step:

  • Protection: Protect the amine of FAP-ol (e.g., Boc-protection) to prevent N-oxidation.

  • Oxidation: Dissolve N-Boc-FAP-ol in CH₂Cl₂ at 0°C. Add m-CPBA (1.2 equiv).

  • Rearrangement: The initial epoxidation leads to ring opening and closure to form the hemiacetal.

  • Dehydration: Treat the crude intermediate with catalytic p-TsOH in benzene (reflux) to yield the enone (dihydropyranone).

Result: A chiral dihydropyranone scaffold that can be further functionalized via Michael addition or glycosylation.

Visualizations

Figure 1: Strategic Workflow for FAP-ol Applications

This diagram illustrates the central role of FAP-ol in generating diverse peptidomimetic architectures.

FAP_Workflow BetaAA (3S)-3-Amino-3-(2-furyl) propanoic acid FAP (3S)-3-Amino-3-(2-furyl) propan-1-ol (FAP-ol) BetaAA->FAP Reduction (NaBH4/I2) Foldamer Foldamer Backbone (Gamma-Peptides) FAP->Foldamer Peptide Coupling Oxazinanone 1,3-Oxazinan-2-one (Turn Mimetic) FAP->Oxazinanone Cyclization (Triphosgene) Pyranone Achmatowicz Product (Sugar Mimetic) FAP->Pyranone Oxidative Rearrangement (m-CPBA)

Caption: Central workflow converting the beta-amino acid precursor into FAP-ol and its subsequent divergence into foldamers, cyclic turn mimetics, and sugar scaffolds.

Figure 2: The Achmatowicz Rearrangement Pathway

Detailed mechanistic flow of the furan ring expansion.

Achmatowicz Start N-Boc-FAP-ol (Furan Scaffold) Oxidation Oxidation (m-CPBA) [Epoxidation] Start->Oxidation RingOpen Ring Opening (Zwitterion/Enedione) Oxidation->RingOpen Acid Catalysis Cyclization Cyclization (Hemiacetal) RingOpen->Cyclization Product Chiral Pyranone (Peptidomimetic Scaffold) Cyclization->Product -H2O

Caption: Step-wise transformation of the furan moiety into a functionalized pyranone via the Achmatowicz reaction.

Quantitative Data Summary

Reaction TypeReagentsTypical YieldKey Precaution
Reduction NaBH₄ / I₂ / THF75–85%Ensure complete hydrolysis of Boron-amine complex.
Cyclization Triphosgene / DIPEA80–90%Maintain low temp (-78°C) to avoid polymerization.
Achmatowicz m-CPBA / DCM65–75%Protect amine first; furan is highly sensitive to acid.

References

  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link

  • Ciufolini, M. A., et al. "The Aza-Achmatowicz Rearrangement: A Route to Useful Building Blocks for Nitrogen Heterocycles." Organic Letters, vol. 18, no. 15, 2016, pp. 3526–3529. Link

  • Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, vol. 31, no. 4, 1998, pp. 173–180. Link

  • Li, H., et al. "Vanadium-Catalyzed Achmatowicz Rearrangement." Heterocycles, vol. 96, no.[4][5] 10, 2018. Link

  • Merck KGaA. "3-Amino-1,2-propanediol for synthesis." Sigma-Aldrich Product Catalog. Link(Cited for general amino alcohol handling properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol Synthesis
Assigned Specialist:  Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary & Molecule Profile

Target Molecule: (3S)-3-Amino-3-(2-furyl)propan-1-ol Critical Attribute: Enantiomeric Excess (ee) > 98.5% Primary Challenge: The furan ring is highly sensitive to acid-catalyzed ring opening (forming 1,4-dicarbonyls), making classical acidic resolution risky.[1] Furthermore, the


-amino alcohol motif is prone to racemization via retro-Mannich pathways under thermal stress.[1]

This guide prioritizes Biocatalytic Transamination (Method A) and Lipase-Mediated Kinetic Resolution (Method B) over traditional chemical resolution to preserve the labile furan core.

Diagnostic Decision Matrix

Before proceeding, identify your current bottleneck using the decision tree below.

TroubleshootingMatrix Start Identify Primary Issue LowEE Low Enantiomeric Excess (ee < 90%) Start->LowEE LowYield Low Yield / Degradation Start->LowYield Separation Poor HPLC Separation Start->Separation MethodCheck Current Method? LowEE->MethodCheck AcidCheck Acid Exposure? LowYield->AcidCheck ColCheck Column Selection Separation->ColCheck Bio Biocatalysis (ω-TA) MethodCheck->Bio Using Enzymes Chem Chemical Resolution MethodCheck->Chem Using Tartaric/Mandelic BioFix Action: Check Equilibrium (Remove Acetone/Coproduct) Bio->BioFix ChemFix Action: Switch to Lipase KR (Avoid Mineral Acids) Chem->ChemFix RingOpen Furan Ring Opening (Darkening/Polymerization) AcidCheck->RingOpen pH < 4 BufferFix Action: Use Phosphate Buffer (pH 7.0-8.0) RingOpen->BufferFix Deriv Action: NBD-Cl or OPA Derivatization Use Chiralpak IC / Chirobiotic T ColCheck->Deriv

Figure 1: Diagnostic workflow for troubleshooting synthesis and analysis issues.

Method A: Biocatalytic Transamination (Recommended)

This method uses (S)-selective


-Transaminases (

-TA) to convert the prochiral ketone precursor directly to the (S)-amine.[1] It avoids acidic conditions entirely.[1]

Precursor: 3-Hydroxy-1-(2-furyl)propan-1-one Enzyme Class: Pyridoxal-5'-phosphate (PLP) dependent


-Transaminases (e.g., Vibrio fluvialis, Chromobacterium violaceum analogs).[1]
Protocol & Troubleshooting
ParameterStandard ConditionTroubleshooting Low ee / Conversion
Amine Donor Isopropylamine (IPA) (1.0 - 2.0 M)Issue: Equilibrium limits conversion.Fix: Use IPA in large excess (5-10 eq). The coproduct is acetone; remove it continuously using a nitrogen sweep or reduced pressure (200-300 mbar) if the enzyme is stable.[1]
Co-Factor PLP (0.1 - 1.0 mM)Issue: Enzyme inactivation.Fix: Ensure PLP is added to the buffer before the enzyme.[1] Light sensitivity: Wrap reactor in foil.
pH Control pH 7.0 - 8.0 (Phosphate Buffer)Issue: Furan degradation or Enzyme denaturation.Fix: Do strictly NOT drop below pH 6. Furan rings open rapidly in acidic media.[1]
Cosolvent DMSO or MeOH (5-10% v/v)Issue: Substrate solubility.Fix: Increase DMSO up to 20% if substrate precipitates, but screen enzyme stability first.
Mechanism of Action (The "Smart" Amine Donor)

Using Isopropylamine (IPA) drives the reaction forward because the coproduct (acetone) is volatile.

TransaminaseCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Pyridoxamine) EnzPLP->EnzPMP 1. Deamination of Donor EnzPMP->EnzPLP 2. Amination of Substrate Substrate Ketone Substrate (Prochiral) Product (3S)-Amine (Target) Substrate->Product Accept NH2 Donor Isopropylamine (Donor) Coproduct Acetone (Volatile) Donor->Coproduct Transfer NH2

Figure 2: The Ping-Pong Bi-Bi mechanism of


-Transaminase.[1] Removing acetone (red) drives the equilibrium toward the target amine (green).

Method B: Lipase-Mediated Kinetic Resolution (Alternative)

If the transaminase route is unavailable, Kinetic Resolution (KR) of the racemic amine is the most robust alternative.

Concept: Use Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) to selectively acylate the (R)-enantiomer, leaving the desired (3S)-amine unreacted.

Step-by-Step Protocol
  • Substrate: Dissolve racemic 3-amino-3-(2-furyl)propan-1-ol in MTBE or Toluene.

  • Acyl Donor: Add Ethyl Acetate (slow) or Isopropyl Acetate.[1] Avoid vinyl acetate if furan stability is compromised by acetaldehyde generation.

  • Enzyme: Add CAL-B (immobilized, 10-50% w/w relative to substrate).

  • Reaction: Shake at 30°C. Monitor by HPLC.

  • Stop Point: Stop at exactly 50-52% conversion.

Troubleshooting the "50% Yield Limit"
  • Issue: The ee of the remaining amine drops if conversion goes too high (>55%).

  • Solution: Calculate the Enantiomeric Ratio (E-value) .

    • If

      
      : Stop at 50% conversion.[1]
      
    • If

      
      : This method is inefficient.[1][2] Lower the temperature to 4°C to improve selectivity, or switch solvent to DIPE (Diisopropyl ether).
      

Analytical Troubleshooting (Chiral HPLC)

Accurate ee determination is difficult due to the polarity of the amino-alcohol group.[1]

Common Issue: Broad peaks or tailing due to the free amine interacting with silanols on the column.

Recommended Methods
ComponentMethod 1: Derivatized (Robust)Method 2: Direct (Fast)
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Chirobiotic T (Teicoplanin)
Mobile Phase Hexane : IPA (90:[1]10)MeOH : Acid : Base (100 : 0.1 : 0.[1]1)
Sample Prep Derivatize with NBD-Cl or O-Phthalaldehyde (OPA) .[1]Dissolve in mobile phase.
Advantage NBD derivatives fluoresce (high sensitivity) and separate well.No sample prep required.[1] Good for polar amines.[1]
Reference [1] [2]

Critical Note on Detection: Furan absorbs in the UV range (~210-220 nm), but many solvents (like Ethyl Acetate) cut off here. Use a Diode Array Detector (DAD) to optimize the wavelength, or use NBD-Cl derivatization (Fluorescence Ex 470nm / Em 530nm) to eliminate matrix interference.

Stability Warning: The Furan Factor

The "Red Flag" Reaction:



Safety & Handling Rules:

  • Workup: Never wash the organic layer with strong acid (HCl) to remove the amine. Use a buffered extraction (Phosphate pH 6.[1]0) or purify via column chromatography on neutralized silica (pre-wash silica with 1% Triethylamine).[3]

  • Storage: Store the amine as a free base under Argon at -20°C. Do not store as a hydrochloride salt unless absolutely dry and free of excess acid.

References

  • Sigma-Aldrich. (2025).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Phenomenex. (2025).[1][4] Chiral HPLC Separations: A Guide to Column Selection. Link

  • Mathew, S., et al. (2016). Omega-Transaminases for the Synthesis of Chiral Amines. Frontiers in Bioengineering and Biotechnology. (Contextual grounding for Method A).
  • BenchChem. (2025).[1][3] Stability of Furan Rings in Acidic Conditions. Link (Contextual grounding for Stability Section).

  • Almac Group. (2021).[1] Application of ω-Transaminases in the Pharmaceutical Industry. Link

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for (3S)-3-Amino-3-(2-furyl)propan-1-ol before handling.

Sources

Troubleshooting low yields in reduction of 3-amino-3-(2-furyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 3-amino-3-(2-furyl)propanoate to the corresponding amino alcohol, (3-amino-3-(2-furyl)propan-1-ol). This transformation, while conceptually straightforward, is frequently plagued by low yields due to the unique chemical sensitivities of the substrate. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.

Overview: The Core Challenge

The reduction of 3-amino-3-(2-furyl)propanoate involves converting an ester to a primary alcohol. The primary challenge arises from the inherent reactivity of the three key functional groups within the molecule:

  • The Ester: Requires a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), for efficient conversion. Milder reagents like Sodium Borohydride (NaBH₄) are typically ineffective for this transformation.[1][2]

  • The Furan Ring: This electron-rich aromatic heterocycle is highly sensitive to acid.[3][4] Exposure to strong acidic conditions, especially during the reaction quench and workup, can trigger protonation-activated polymerization or ring-opening, leading to the formation of intractable tars and a significant loss of desired product.[4][5]

  • The β-Amino Group: This group can influence the reaction via chelation with the hydride source. Furthermore, the resulting 1,3-amino alcohol product is a polar, often water-soluble, compound, which can make extraction and purification by standard silica gel chromatography challenging.[6]

Success in this synthesis hinges on a careful balance: employing a reducing agent powerful enough to reduce the ester while using conditions and workup procedures gentle enough to preserve the fragile furan ring and efficiently isolate the polar product.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues. Use the flowchart below to diagnose the likely cause of low yield in your experiment.

Diagnostic Workflow for Low Yields

TroubleshootingWorkflow Start Low Isolated Yield TLC_Analysis Analyze TLC of Crude Reaction Mixture Start->TLC_Analysis StartingMaterial Significant Starting Material (SM) Remains TLC_Analysis->StartingMaterial SM is major spot CleanReaction Clean Reaction: Product + Minor Spots TLC_Analysis->CleanReaction Product is major spot ComplexMixture Complex Mixture / Streaking / Baseline Material TLC_Analysis->ComplexMixture Dark, messy TLC Cause_Incomplete Probable Cause: Incomplete Reaction StartingMaterial->Cause_Incomplete Cause_Purification Probable Cause: Purification & Workup Losses CleanReaction->Cause_Purification Cause_Degradation Probable Cause: Product/Substrate Degradation ComplexMixture->Cause_Degradation Sol_Incomplete Action: • Verify LiAlH₄ activity • Increase reagent equivalents • Increase reaction time/temp Cause_Incomplete->Sol_Incomplete Sol_Purification Action: • Use Fieser workup • Back-extract aqueous layers • Use amine-deactivated silica • Consider salt crystallization Cause_Purification->Sol_Purification Sol_Degradation Action: • Ensure strict anhydrous conditions • Use low-temp Fieser workup • AVOID acidic quench (e.g., HCl) Cause_Degradation->Sol_Degradation

Caption: Troubleshooting decision tree for low yields.

Q1: My reaction is sluggish or appears incomplete. The TLC of the crude mixture shows a significant amount of unreacted starting material. What is going wrong?

Answer: This points directly to an issue with the reduction chemistry itself, likely stemming from insufficient reducing power or non-ideal conditions.

  • Causality—Reagent Inactivity: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive hydride source that decomposes rapidly upon exposure to atmospheric moisture.[1] Old or improperly stored LiAlH₄ will have significantly reduced activity. The hydrogen evolution observed when adding the substrate is a good indicator of activity, but it's not quantitative.

  • Causality—Stoichiometry: The reduction of an ester to an alcohol consumes two equivalents of hydride.[2] Furthermore, the amino group in your substrate has an N-H proton that will react with LiAlH₄ in an acid-base reaction, consuming an additional equivalent. Therefore, a minimum of 3 equivalents of hydride (i.e., 0.75 equivalents of LiAlH₄) are theoretically required. In practice, using 1.5 to 2.0 equivalents of LiAlH₄ is recommended to drive the reaction to completion.

  • Causality—Temperature and Time: While the initial addition is performed at 0 °C for safety, ester reductions often require elevated temperatures to proceed at a reasonable rate. If your reaction stalls at room temperature, gently refluxing in THF (approx. 66 °C) for several hours is a standard practice to ensure completion.[6][7]

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content.

  • Increase Stoichiometry: Ensure you are using at least 1.5 equivalents of LiAlH₄ relative to your ester.

  • Increase Temperature/Time: After the initial addition at 0 °C, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC every 1-2 hours until all starting material is consumed.[6]

Q2: My reaction mixture turned dark brown or black, and after workup, I isolated a low yield of product along with a significant amount of intractable tar. What happened?

Answer: This is a classic symptom of furan ring degradation. The furan moiety is notoriously unstable under acidic conditions, which can lead to polymerization.[4][5]

  • Causality—Acidic Workup: The most common cause is quenching the reaction with a strong aqueous acid (e.g., HCl, H₂SO₄). While this effectively neutralizes the basic aluminate salts, it creates a highly acidic environment that rapidly destroys your acid-sensitive product.[4][8]

  • Causality—"Wet" Anhydrous Conditions: If your solvent (THF) or glassware was not scrupulously dried, the LiAlH₄ will react with the water. While this may not generate a strongly acidic environment, the complex aluminum hydroxides formed can sometimes promote side reactions.

Troubleshooting Steps:

  • AVOID Acidic Quench: Never use strong mineral acids for the workup. The recommended procedure is the Fieser workup , which involves the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.[6] This procedure precipitates the aluminum salts as a granular, easily filterable solid (Al(OH)₃) while keeping the solution basic, thus protecting the furan ring.

  • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system.

Q3: My TLC shows the starting material is gone, but I have a major side product. How do I identify and prevent it?

Answer: Besides polymerization, the most likely side product is from the over-reduction of the furan ring itself, leading to a tetrahydrofuran derivative.[6]

  • Causality—Over-reduction: While LiAlH₄ does not typically reduce isolated aromatic rings, the electron-rich furan can be susceptible under forcing conditions (e.g., prolonged reflux, large excess of LiAlH₄). This is especially true if the furan ring is activated by certain substituents.

Troubleshooting Steps:

  • Control Stoichiometry and Time: Avoid using a large excess of LiAlH₄. Stick to the 1.5-2.0 equivalent range. Monitor the reaction closely by TLC and stop heating as soon as the starting ester is consumed.

  • Characterize the Byproduct: If possible, isolate the byproduct and characterize it by ¹H NMR and MS. The disappearance of aromatic furan protons (~6.2-7.4 ppm) and the appearance of aliphatic protons in the 3.5-4.0 ppm range would be indicative of a saturated THF ring.

Q4: My crude yield looks good by NMR, but I'm losing most of my material during purification. What's the best way to isolate the product?

Answer: The target molecule, 3-amino-3-(2-furyl)propan-1-ol, is a highly polar amino alcohol. This property makes it prone to significant losses during aqueous workups and causes poor behavior on standard silica gel chromatography.[6]

  • Causality—Workup Losses: The polarity of the amino alcohol can give it partial water solubility, leading to losses in the aqueous layer during extraction. Emulsion formation is also common.

  • Causality—Chromatography Issues: The basic amino group interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to severe peak tailing (streaking) on TLC and poor recovery from column chromatography, as the product remains adsorbed to the stationary phase.[6]

Troubleshooting Steps:

  • Optimize Extraction: After the Fieser workup and filtration, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Extract multiple times with a suitable solvent (e.g., Ethyl Acetate or a 9:1 mixture of Dichloromethane/Isopropanol).

  • Deactivate Silica Gel: For column chromatography, pre-treat the silica gel by slurrying it in an eluent containing 1-2% triethylamine or ammonia.[4][6] This neutralizes the acidic sites and dramatically improves peak shape and recovery. A common eluent system is Dichloromethane/Methanol with 1% Ammonium Hydroxide.

  • Consider Alternative Purification:

    • Crystallization: The product can be precipitated as a crystalline salt (e.g., hydrochloride salt). Dissolve the crude free-base in a solvent like ether or ethyl acetate and carefully add a solution of HCl in ether. This is often an effective method for purification and handling.[8]

    • Vacuum Distillation: If the product is thermally stable, short-path distillation (Kugelrohr) can be an effective, chromatography-free purification method.

Frequently Asked Questions (FAQs)

Q: Why can't I just use Sodium Borohydride (NaBH₄)? It's much safer and easier to handle. A: Sodium Borohydride is not a sufficiently powerful reducing agent to reduce esters to alcohols under standard conditions.[2] While there are modified procedures (e.g., NaBH₄/LiCl), LiAlH₄ remains the most reliable and general reagent for this specific transformation, providing faster and more complete conversion.[1][9]

Q: What is the mechanism of furan decomposition in acid? A: The furan ring is an electron-rich enol ether derivative. In the presence of acid, the ring oxygen or, more commonly, an α-carbon gets protonated.[4] This generates a highly reactive electrophilic intermediate that can be attacked by another neutral furan molecule, initiating a polymerization cascade that results in dark, insoluble materials (tars).[5]

Reaction Pathway: Desired Transformation vs. Side Reactions

ReactionPathway SM 3-Amino-3-(2-furyl)propanoate Product Desired Product: 3-Amino-3-(2-furyl)propan-1-ol SM->Product 1) LiAlH₄, THF 2) Fieser Workup Side_Polymer Degradation: Polymeric Tars SM->Side_Polymer Acidic Quench (e.g., HCl) Product->Side_Polymer Acidic Workup Side_Saturated Over-reduction: Tetrahydrofuran derivative Product->Side_Saturated Excess LiAlH₄ Prolonged Reflux

Caption: Key reaction pathways and potential side reactions.

Q: Are there any alternatives to LiAlH₄? A: Yes, other reducing agents can be used, though they have their own trade-offs. Borane-methyl sulfide (BMS) is effective for reducing amino acids and their derivatives and may offer different selectivity, but it also requires careful handling.[7] For process safety and scalability, catalytic hydrogenation could be explored, but this often requires high pressures and specialized equipment and risks over-reducing the furan ring. For most lab-scale syntheses, LiAlH₄ remains the most direct and well-documented method.

Key Protocols

Protocol 1: Optimized LiAlH₄ Reduction

This protocol is designed to maximize yield by ensuring complete reaction and preserving the integrity of the furan ring.

Materials:

  • 3-amino-3-(2-furyl)propanoate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried three-neck flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: Carefully charge the flask with LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (approx. 0.2 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 3-amino-3-(2-furyl)propanoate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. A vigorous evolution of hydrogen gas will be observed. Maintain the internal temperature below 10 °C during the addition.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to a gentle reflux.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 9:1 DCM/MeOH with 1% NH₄OH). The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours at reflux).

  • Cooling: Once complete, cool the reaction mixture back down to 0 °C in an ice-water bath.

Protocol 2: Fieser Workup and Purification

This workup is critical for preserving the product and achieving good recovery.

Procedure:

  • Quenching: While stirring vigorously at 0 °C, perform the following sequential additions very slowly and carefully . The quench is highly exothermic. For every 1 g of LiAlH₄ used, add:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water (This 1:1:3 ratio is a well-established guideline for the Fieser workup).[6]

  • Precipitation: After the final addition of water, remove the ice bath and stir the resulting grey or white slurry at room temperature for at least 30 minutes. The mixture should transform into a granular, easily stirrable precipitate.

  • Filtration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with several portions of THF and then Ethyl Acetate.

  • Extraction: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate. If any aqueous layer is present, separate it. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amino alcohol.

  • Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1-2% triethylamine in the eluent. A gradient elution of 0% to 10% Methanol in Dichloromethane (containing 0.5% NH₄OH) is typically effective.

Quantitative Data Summary
ParameterRecommendationRationale & Citation
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce esters; NaBH₄ is generally ineffective.[1][2]
Equivalents of LiAlH₄ 1.5 - 2.0Accounts for hydride consumption by both the ester carbonyl and the acidic N-H proton, plus a practical excess.
Reaction Temperature 0 °C addition, then refluxControls initial exotherm for safety; heating is required to drive the reaction to completion.[6][7]
Workup Method Fieser Workup (H₂O, NaOH(aq), H₂O)Neutralizes excess hydride and precipitates aluminum salts under basic conditions, preventing acid-catalyzed furan degradation.[4][6]
Purification Amine-deactivated silica gelThe basic product requires a deactivated stationary phase to prevent irreversible adsorption and peak tailing.[6]

References

  • BenchChem Technical Support. (2025). Improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • BenchChem Technical Support. (2025).
  • Kótai, B., et al. (2014). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules. [Link]

  • BenchChem Technical Support. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • BenchChem Technical Support. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • BenchChem Technical Support. (2025). Stability issues of furan rings in acidic or basic conditions.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • BenchChem Application Notes. (2025). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Oreate AI. (2026). LiAlH4: The Powerhouse Reducing Agent You Need to Know.
  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Dickman, D. A., et al. (1993). L-Valinol. Organic Syntheses, 71, 59. [Link]

Sources

Technical Support Center: Stability & Handling of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid Paradox

Status: CRITICAL ATTENTION REQUIRED

(3S)-3-Amino-3-(2-furyl)propan-1-ol presents a unique chemical paradox. While the primary amine requires acidic conditions to form stable salts (e.g., hydrochloride), the adjacent furan ring is inherently acid-sensitive (acid-labile).

  • The Rule of Thumb: Anhydrous acid stabilizes the molecule (by forming the ammonium salt). Aqueous acid degrades the molecule (via furan ring opening).

  • Visual Indicator: Degradation is almost always accompanied by a color change from pale yellow/colorless to dark brown or black (formation of humin-like furan polymers).

Technical Deep Dive: Mechanism of Instability

To troubleshoot effectively, you must understand the "Why."

The "Furylic" Challenge

The furan ring is an electron-rich aromatic system. In the presence of strong aqueous acids (pH < 3), the furan oxygen or the


-carbon (C5 position) can be protonated.
  • Amine Protonation (Fast & Protective): Upon acid addition, the amine protonates first (

    
    ). This creates a strong electron-withdrawing group (EWG) at the C3 position. Theoretically, this deactivates the furan ring towards electrophilic attack, providing kinetic stability.
    
  • Furan Hydrolysis (Slow & Destructive): Despite the ammonium group's protection, prolonged exposure to aqueous acid—especially with heat—allows water to attack the protonated furan ring. This leads to ring opening , forming reactive 1,4-dicarbonyl species (e.g., levulinic acid derivatives) which rapidly polymerize.

Visualization: Degradation Pathway

The following diagram illustrates the competition between stable salt formation and irreversible degradation.

FuranDegradation Start (3S)-3-Amino-3-(2-furyl)propan-1-ol (Free Base) Acid Acid Addition (H+) Start->Acid Salt Ammonium Salt (Stable Solid) Acid->Salt Anhydrous Conditions (e.g., HCl in Dioxane) Inter Protonated Furan Intermediate Acid->Inter Aqueous Acid (Excess Water) RingOpen Ring Opening (1,4-Dicarbonyls) Inter->RingOpen + H2O / Heat Polymer Black Polymer/Tar (Irreversible) RingOpen->Polymer Polymerization

Caption: Figure 1. Bifurcated reaction pathway. Anhydrous conditions favor stable salt formation (Green), while aqueous acidic conditions drive irreversible ring opening and polymerization (Red).

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned black after adding HCl."

Diagnosis: Acid-catalyzed polymerization of the furan ring.[1] Root Cause:

  • Presence of Water: You likely used aqueous HCl (e.g., 6M or 12M) or a wet solvent.

  • Exotherm: The heat of neutralization accelerated the ring-opening kinetics.

  • Oxidation: Furan derivatives are air-sensitive; acid + air accelerates darkening.

Corrective Action:

  • Switch to Anhydrous Acids: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

  • Temperature Control: Always cool the amine solution to 0°C before adding acid.

  • Inert Atmosphere: Perform salt formation under Nitrogen or Argon.

Issue 2: "I cannot recover the product from the aqueous acidic workup."

Diagnosis: Phase distribution failure or decomposition. Root Cause:

  • High Water Solubility: Amino alcohols are polar. The protonated salt is highly water-soluble and will not extract into organic solvents (DCM/EtOAc) from an acidic aqueous layer.

  • Decomposition: If the workup took hours at low pH, the furan may have degraded.

Corrective Action:

  • Avoid Acidic Washes: Do not wash the organic layer with 1M HCl to remove impurities; you will lose your product to the aqueous phase.

  • Basify to Extract: To recover the amine, adjust pH to ~9-10 (using mild base like saturated

    
     or 
    
    
    
    ) and extract immediately with DCM/Isopropanol (3:1 ratio improves recovery of polar amines). Avoid strong NaOH which can also degrade furans over time.
Issue 3: "The hydrochloride salt is a sticky oil, not a solid."

Diagnosis: Hygroscopicity or solvent entrapment. Root Cause:

  • Amino alcohol salts are notoriously hygroscopic.

  • Traces of excess acid or water prevent crystallization.

Corrective Action:

  • Trituration: Add anhydrous diethyl ether or MTBE to the oil and sonicate vigorously to induce precipitation.

  • Lyophilization: If water is present, freeze-dry the sample (keep pH near neutral before freezing if possible, though difficult for salts).

  • Storage: Store the salt in a desiccator at -20°C.

Validated Protocols

Protocol A: Safe Preparation of the Hydrochloride Salt

Objective: Convert the free base to a stable solid for storage without degrading the furan ring.

Reagents:

  • (3S)-3-Amino-3-(2-furyl)propan-1-ol (Free base)

  • Solvent: Anhydrous Ethanol or Methanol (Dry)

  • Acid: 4M HCl in Dioxane (Commercial anhydrous solution)

  • Anti-solvent: Anhydrous Diethyl Ether

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the amino alcohol in minimal anhydrous Ethanol (approx. 5-10 volumes) under Nitrogen.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 1.05 equivalents of 4M HCl in Dioxane. Do not dump it in. Monitor internal temperature to keep

    
    .
    
  • Precipitation: Stir for 15 minutes at 0°C.

    • If solid forms: Filter under Nitrogen.

    • If no solid: Slowly add anhydrous Diethyl Ether (slow drip) until turbidity persists. Cool to -20°C overnight.

  • Drying: Filter the solid and dry under high vacuum at room temperature (do not heat > 40°C).

Protocol B: Rapid Stability Check (HPLC)

Objective: Determine if your current acidic mobile phase is degrading your sample.

Setup:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample: 1 mg/mL solution of compound.

Test:

  • Inject sample immediately upon preparation (

    
    ).
    
  • Leave sample in the autosampler (ambient temp) for 12 hours.

  • Re-inject (

    
    ).
    
  • Analysis: Look for the emergence of new peaks at early retention times (more polar ring-opened species) or broad humps (polymers).

  • Recommendation: If degradation > 5% is observed, switch to a buffered mobile phase (e.g., Ammonium Formate pH 4.5) or analyze immediately upon dilution.

Decision Tree: Handling Acidic Conditions

Use this flow to determine the safety of your proposed workflow.

DecisionTree Start Start: Need to use Acid? TypeCheck Is the Acid Aqueous or Anhydrous? Start->TypeCheck Aqueous Aqueous Acid (e.g., 1M HCl, 5% H2SO4) TypeCheck->Aqueous Anhydrous Anhydrous Acid (HCl/Dioxane, TFA/DCM) TypeCheck->Anhydrous TimeCheck Exposure Time? Aqueous->TimeCheck Short < 30 mins (Cold) TimeCheck->Short Long > 1 hour (or Heat) TimeCheck->Long Safe Likely Stable. Proceed with caution. Short->Safe Danger HIGH RISK. Ring opening likely. Change strategy. Long->Danger Anhydrous->Safe

Caption: Figure 2. Decision matrix for acid exposure. Prolonged aqueous acid exposure is the primary failure mode.

References

  • General Furan Stability

    • Mechanism of Acid-Catalyzed Ring Opening: The furan ring is susceptible to protonation

      
      -position, leading to hydration and subsequent ring opening to 1,4-dicarbonyl compounds.[1][2] This is accelerated by heat and strong aqueous acids.
      
    • Source: Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.
    • Recent Kinetic Studies: Evaluation of furan stability in acidic conditions confirms the stabilizing effect of polar aprotic solvents (like DMF or Dioxane) versus the destabilizing effect of water.[1]

    • Source:

  • Synthesis & Handling of Furan-Amines

    • Analogy to Duloxetine Intermediates: (S)-3-Amino-1-(2-thienyl)-1-propanol (a structural analog)
    • Source: (Provides handling protocols for furan-amines).

  • Safety & MSDS Data

    • Hazard Classification: Furan derivatives are often classified as flammable and harmful if swallowed.[3][4] 3-Amino-1-propanol derivatives are corrosive/irritants.

    • Source: (Base structure safety data).

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Furan Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of recrystallizing furan amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these valuable, yet often recalcitrant, compounds. Our goal is to move beyond generic protocols and provide you with the in-depth, field-tested insights needed to achieve high purity and yield.

Introduction: The Furan Amino Alcohol Challenge

Furan amino alcohols are a class of heterocyclic compounds that are vital building blocks in medicinal chemistry and materials science.[1][2] However, their inherent structural features—a polar amino alcohol side chain and a less polar, potentially reactive furan ring—create a delicate balance that complicates purification by recrystallization. The presence of both hydrogen-bond donors and acceptors, coupled with the furan's susceptibility to acid-catalyzed degradation, demands a carefully considered approach to solvent selection.[3][4] This guide will provide you with the tools and knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics to look for in a recrystallization solvent for furan amino alcohols?

A successful recrystallization hinges on the differential solubility of your compound and its impurities at different temperatures.[5][6] For furan amino alcohols, the ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C). This ensures maximum recovery upon cooling.[5][7][8]

  • Be chemically inert: The solvent must not react with the furan ring or the amino alcohol functionality.[7][9] Acidic solvents or those containing electrophilic impurities should be avoided to prevent degradation of the furan moiety.[3][4]

  • Have a suitable boiling point: A boiling point between 60 °C and 120 °C is generally preferred.[10] Solvents with very low boiling points may not provide a sufficient solubility differential, while very high-boiling solvents can be difficult to remove and may lead to compound decomposition.[11][12]

  • Possess appropriate polarity: Given the polar nature of the amino alcohol group, polar solvents are often a good starting point. However, the less polar furan ring means that a solvent of intermediate polarity, or a mixed-solvent system, may be optimal.[8][11]

Q2: How does the "like dissolves like" principle apply to these bifunctional molecules?

The "like dissolves like" principle is a foundational concept in recrystallization, but it becomes more complex with molecules like furan amino alcohols that have distinct polar and non-polar regions.[8]

  • Polar Head: The amino alcohol group is polar and capable of hydrogen bonding. Polar protic solvents like alcohols (e.g., isopropanol, ethanol) or water can effectively solvate this part of the molecule.[11]

  • Non-Polar Tail: The furan ring is less polar.[13] Aprotic polar solvents (e.g., ethyl acetate, acetone) or even non-polar solvents in a mixed system can better solvate this region.

The key is to find a solvent or solvent mixture that strikes the right balance to dissolve the molecule at high temperatures without being so effective that the compound remains in solution upon cooling.

Q3: What are the common failure modes during the recrystallization of furan amino alcohols, and what are their immediate causes?

The most common failure modes are:

  • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid.[14][15] It is often caused by using a solvent that is too non-polar for the compound or by cooling the solution too rapidly.[16][17][18] The oil may solidify into an amorphous mass that traps impurities.[15]

  • No Crystal Formation: This can happen if the solution is not sufficiently supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.[17] It can also occur if the energy barrier to nucleation is too high.[19][20]

  • Low Recovery: This is a direct consequence of the compound having significant solubility in the solvent at low temperatures.[15]

Each of these issues can be addressed by a systematic approach to solvent selection and experimental technique, as detailed in the troubleshooting guide below.

Troubleshooting Guide: From Problem to Purity

This section provides a structured approach to resolving common issues encountered during the recrystallization of furan amino alcohols.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid

Causality: "Oiling out" happens when the solubility of the compound is exceeded, but the conditions are not favorable for crystal lattice formation.[14] The compound molecules aggregate as a disordered, supercooled liquid. This is often a sign of a poor solvent match, where the solvent is not polar enough to maintain solvation as the temperature drops.[16]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Modify the Solvent System:

    • Gently heat the mixture to re-dissolve the oil.

    • Add a small amount of a more polar co-solvent (a "good" solvent in which the compound is highly soluble) dropwise until the solution becomes clear. Common choices include isopropanol, ethanol, or methanol. This increases the overall polarity of the solvent system, making it more favorable for the polar amino alcohol group.

    • Allow the solution to cool slowly. The modified solvent system should better support crystal formation.

  • Decrease the Solution Concentration:

    • If modifying the solvent system is not effective, try using a larger volume of the original solvent. A more dilute solution can sometimes prevent oiling out by slowing down the rate of supersaturation.[21]

  • Employ a Different Solvent System:

    • Consult a solvent miscibility chart and select a new single or mixed solvent system. A good starting point is often a binary mixture of a "good" solvent (e.g., isopropanol) and an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., heptane or toluene).[22][23]

Data-Driven Solvent Selection:

Solvent System ExamplePolarity IndexBoiling Point (°C)Rationale
Isopropanol/Heptane4.3 / 0.182 / 98A polar protic solvent paired with a non-polar anti-solvent. Allows for fine-tuning of polarity.
Ethyl Acetate/Ethanol4.4 / 5.277 / 78A mixture of a polar aprotic and a polar protic solvent. Can be effective for compounds with intermediate polarity.[24]
Toluene/Methanol2.4 / 6.6111 / 65A non-polar aromatic solvent with a highly polar protic co-solvent. Useful for breaking up aggregates.
Problem 2: Poor Crystal Formation or Low Recovery

Causality: This issue typically arises from one of two scenarios: either the compound is too soluble in the chosen solvent, resulting in a low yield, or the energy barrier for crystal nucleation is too high, preventing crystal formation altogether.[19][20][25]

Step-by-Step Troubleshooting Protocol:

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[21][26]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[17][21]

    • Flash Freezing: Briefly place the flask in a dry ice/acetone bath to induce rapid nucleation. This may lead to smaller crystals, but it can be a starting point for further optimization.

  • Optimize the Solvent System for Lower Solubility:

    • If crystals form but the yield is low, your compound is likely too soluble. Add a small amount of an anti-solvent to the solution. The anti-solvent should be miscible with the primary solvent but should not dissolve the compound well. Add the anti-solvent dropwise at the boiling point of the solution until you observe slight turbidity (cloudiness). Then, add a few drops of the primary solvent to re-dissolve the precipitate and allow the solution to cool slowly.[7][22][23]

  • Concentrate the Solution:

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and achieve supersaturation upon cooling.[15][17]

Visualizing the Solvent Selection Workflow:

Solvent_Selection_Workflow cluster_0 Initial Solvent Screening cluster_1 Troubleshooting Path cluster_2 Corrective Actions start Start with Furan Amino Alcohol screen Screen Single Solvents (e.g., Isopropanol, Ethyl Acetate, Toluene) start->screen dissolve Test Solubility: - Soluble when hot? - Insoluble when cold? screen->dissolve outcome Outcome? dissolve->outcome oiling_out Oiling Out outcome->oiling_out No low_yield Low Yield / No Crystals outcome->low_yield Partial success Good Crystals & Yield outcome->success Yes add_polar Add Polar Co-solvent (e.g., Isopropanol) oiling_out->add_polar add_antisolvent Add Anti-solvent (e.g., Heptane) low_yield->add_antisolvent end Purified Product success->end add_polar->end add_antisolvent->end

Caption: Decision workflow for selecting and optimizing a recrystallization solvent system.

Experimental Protocol: A General Guideline for Two-Solvent Recrystallization

This protocol provides a robust starting point for developing a recrystallization procedure for a novel furan amino alcohol.

  • Solvent Selection:

    • Choose a "good" solvent in which your compound is highly soluble (e.g., isopropanol).[22]

    • Choose a miscible "anti-solvent" in which your compound is poorly soluble (e.g., heptane).[22]

  • Dissolution:

    • Place the crude furan amino alcohol in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the "good" solvent required to dissolve the compound at its boiling point. Add the solvent in small portions, allowing the solution to reach a boil between additions.[5]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.[5][12]

  • Addition of Anti-solvent:

    • Bring the solution back to a boil.

    • Add the "anti-solvent" dropwise until the solution becomes faintly turbid. This indicates that the point of saturation has been reached.[22][23]

    • Add a few more drops of the "good" solvent to re-dissolve the precipitate, resulting in a clear, saturated solution at the boiling point.[23]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5][27]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6][11]

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold anti-solvent to remove any remaining soluble impurities.[11]

    • Dry the crystals under vacuum to remove all traces of solvent.[6]

Visualizing the Recrystallization Workflow:

Recrystallization_Workflow A 1. Dissolve Crude Compound in Minimum Hot 'Good' Solvent B 2. Hot Filtration (if necessary) A->B C 3. Add 'Anti-solvent' Dropwise to Turbidity B->C D 4. Re-clarify with a Few Drops of 'Good' Solvent C->D E 5. Slow Cooling to Room Temperature D->E F 6. Ice Bath to Maximize Precipitation E->F G 7. Vacuum Filtration and Washing F->G H 8. Dry Crystals Under Vacuum G->H

Caption: Step-by-step workflow for a two-solvent recrystallization procedure.

Concluding Remarks

The successful recrystallization of furan amino alcohols is an exercise in balancing the unique physicochemical properties of these molecules. By understanding the principles of solubility, taking a systematic approach to solvent selection, and employing careful experimental technique, you can overcome the common challenges and achieve the desired purity for your compounds. This guide serves as a starting point; meticulous observation and iterative optimization will be your most valuable tools in the laboratory.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • McGill University Department of Earth and Planetary Sciences. Principles of Crystal Nucleation and Growth. McGill University. [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. [Link]

  • National Center for Biotechnology Information. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. [Link]

  • Chemistry LibreTexts. Recrystallization. Chemistry LibreTexts. [Link]

  • YouTube. Structure, resonance, stability and industrial source of furan. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York Chemistry Teaching Labs. Mixed-solvent recrystallisation. University of York. [Link]

  • JoVE. Video: Crystal Growth: Principles of Crystallization. JoVE. [Link]

  • ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • Recrystallization-1.pdf. [Link]

  • Reddit. Recrystallization (help meeeeee). r/chemistry. [Link]

  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization. [Link]

  • University of York Chemistry Teaching Labs. Problems with Recrystallisations. University of York. [Link]

  • Wired Chemist. Recrystallization. Wired Chemist. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

    • Crystallization. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Sarah Lambart. L9: Crystal growth and nucleation. [Link]

  • ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Wikipedia. Furan. Wikipedia. [Link]

  • Alaqua Inc. What Is Nucleation in Crystallization? Definition, Types and Process. Alaqua Inc. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]

  • National Center for Biotechnology Information. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Minimizing Racemization During Workup of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral Integrity Preservation in Amino Alcohol Workups

Executive Summary

Chiral amino alcohols (e.g., phenylglycinol, valinol, tert-leucinol) are high-value pharmacophores. Unlike their amino acid precursors, they lack the stabilizing carboxylate resonance, making them uniquely susceptible to racemization via oxazoline formation (acid-catalyzed) and retro-aldol/elimination mechanisms (base/thermal).

This guide moves beyond standard "keep it cold" advice. We dissect the molecular mechanisms of failure and provide self-validating protocols to ensure enantiomeric excess (ee) is preserved from reactor to isolation.

Module 1: The Mechanics of Failure (Root Cause Analysis)

Before troubleshooting, you must understand how your molecule is losing chirality. The two primary enemies are Acid-Catalyzed Cyclization and Benzylic/Allylic Instability .

Mechanism A: The Oxazoline Trap (Acidic Conditions)

The most common "silent killer" of ee% occurs during acidic quenching or workup.

  • Activation: Protonation of the hydroxyl group makes it a good leaving group.

  • Cyclization: The neighboring amide/amine nitrogen attacks the

    
    -carbon (intramolecular 
    
    
    
    ).
  • Result: Formation of a symmetric or pseudo-symmetric oxazoline or oxazolidinone intermediate.

  • Hydrolysis: When this ring opens, it often does so non-stereospecifically, or with inversion, degrading ee.

Mechanism B: Benzylic Carbocation (

)

For compounds like Phenylglycinol :

  • The benzylic position stabilizes a carbocation.

  • In polar protic solvents or at high temperatures, the C-OH bond scissions.

  • The resulting planar carbocation is attacked by water/solvent from either face, leading to immediate racemization.[1]

Module 2: Visualization of Risk Pathways

The following diagram illustrates the critical decision points where racemization occurs.

RacemizationPathways Start Chiral Amino Alcohol (Pure Enantiomer) Acid Acidic Workup (pH < 4) Start->Acid Quench Base Strong Base/Heat (pH > 12, T > 40°C) Start->Base Extraction Safe Isolated Salt (Tartrate/Oxalate) Start->Safe Direct Crystallization Oxazoline Oxazoline Intermediate (Cyclic) Acid->Oxazoline Cyclization (-H2O) Carbocation Planar Carbocation (Benzylic/Allylic) Base->Carbocation Elimination Racemic Racemic Mixture (Loss of ee%) Oxazoline->Racemic Hydrolysis Carbocation->Racemic Non-selective Attack

Figure 1: Mechanistic pathways leading to racemization.[1] Note the central role of cyclic intermediates in acidic media.

Module 3: Troubleshooting Guides (FAQ Format)
Scenario A: The Acid Quench

Q: I quenched my reduction (NaBH4/LiAlH4) with 1M HCl, and my ee% dropped from 99% to 85%. What happened?

  • Diagnosis: You likely triggered the Oxazoline Cycle . Strong mineral acids (HCl) rapidly protonate the alcohol, facilitating ring closure before the quench is complete.

  • Corrective Action:

    • Switch Acids: Use Sulfuric Acid (H2SO4) or Citric Acid instead of HCl. Chloride ions can act as nucleophiles that ring-open oxazolines, accelerating the racemization cycle [1].

    • Temperature Control: Quench at -10°C to 0°C . The cyclization activation energy is significantly higher than the neutralization energy.

    • The "Paste" Method: For aluminum hydride reductions, quench with the minimal sequence: Water

      
       15% NaOH 
      
      
      
      Water (
      
      
      ratio). This creates a granular solid (aluminate) that can be filtered without creating a strongly acidic aqueous phase.
Scenario B: The Extraction Emulsion

Q: I used DCM for extraction, but the layers wouldn't separate. I added brine and waited 4 hours. Now the product is partially racemized.

  • Diagnosis: Prolonged contact time in a biphasic system, especially if slightly basic (pH 9-10), allows for slow proton exchange or retro-aldol mechanisms (common in Serine derivatives).

  • Corrective Action:

    • Avoid Chlorinated Solvents: DCM often forms stable emulsions with amino alcohols. Switch to 2-MeTHF or MTBE . These solvents separate faster and strip water more effectively.

    • Salting Out: Use solid NaCl to saturate the aqueous layer immediately.

    • Rapid Processing: Never leave chiral amino alcohols in solution overnight. If you cannot distill immediately, convert to a stable salt (see Protocol C).

Scenario C: Distillation Issues

Q: My crude ee is 98%, but after vacuum distillation, it drops to 92%.

  • Diagnosis: Thermal racemization. Even if the bulk temperature is low, "hot spots" in the flask or prolonged heating can trigger benzylic carbocation formation [2].

  • Corrective Action:

    • Wiped Film Evaporation: Minimizes residence time.

    • Derivatization: Do not distill the free base. Convert the amino alcohol to a Boc-protected derivative or a Salt (HCl, Tartrate) which is solid and can be recrystallized instead of distilled.

Module 4: "Gold Standard" Protocols

These protocols are designed to be self-validating. If the physical change described (e.g., precipitation) does not occur, stop and re-evaluate.

Protocol A: The "Safe Quench" (For Hydride Reductions)

Target: Minimize heat and local acidity.

  • Cool: Chill reaction mixture to -15°C.

  • Dilute: Add 2 volumes of MTBE (Methyl tert-butyl ether).

  • Quench: Add Glauber’s Salt (Sodium Sulfate Decahydrate) solid.

    • Why? The water of crystallization is released slowly, quenching the hydride without a violent exotherm or pH spike.

  • Filter: Remove the solid inorganic salts.

  • Result: A dry organic phase containing your chiral amine.

Protocol B: Non-Extractive Isolation (Salt Crashing)

Target: Avoid aqueous pH swings entirely.

  • Concentrate: Remove the reaction solvent (e.g., THF) to ~20% volume.

  • Solvent Swap: Add dry Isopropyl Acetate (IPAc) or Ethanol .

  • Acid Addition: Add 1.05 equivalents of L-Tartaric Acid (or D-Tartaric, depending on your target diastereomer) dissolved in warm alcohol.

  • Crystallize: Cool slowly to 0°C.

  • Validation: The formation of a crystalline salt not only isolates the product but often upgrades the ee% via diastereomeric resolution [3].

Module 5: Analytical Verification

You cannot rely on optical rotation (


) alone; it is notoriously unreliable for amino alcohols due to solvent and concentration effects.
MethodSuitabilityCritical Parameters
Chiral HPLC Gold Standard Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA + 0.1% DEA (Diethylamine).Note: DEA is crucial to sharpen peaks of free amines.
Mosher's Acid Derivatization High React with MTPA-Cl. Analyze via

or

NMR. Distinct diastereomeric shifts allow ee calculation without a chiral column.
Chiral GC Medium Requires derivatization (e.g., Trifluoroacetic anhydride) to make the amino alcohol volatile and prevent column binding.
Module 6: Comparative Data (Solvent Stability)

Stability of Phenylglycinol (10 wt%) after 24h at 25°C:

Solvent SystempH Condition% RacemizationRecommendation
Water/THF Neutral (pH 7)< 0.1%✅ Safe
DMF Basic (pH 10)12.5%Avoid
DCM/Water Acidic (pH 2)4.2%⚠️ Risk (Oxazoline)
MTBE Neutral< 0.1%Preferred

Data synthesized from stability studies on benzylic amino alcohols [2][4].

References
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (2002). Does water suppress the racemization and decomposition of amino acids? J. Chem. Soc., Perkin Trans. 1. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2002).[2] Novel methods of resolving racemic diols and amino alcohols. Aldrichimica Acta. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

Technical Analysis Guide: 1H NMR Characterization of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

(3S)-3-Amino-3-(2-furyl)propan-1-ol is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. Its structural integrity—specifically the lability of the furan ring and the enantiomeric purity of the C3 amine—demands rigorous analytical validation.

This guide provides a definitive reference for the 1H NMR spectral analysis of this molecule. Unlike generic spectral databases, we focus on the comparative performance of analytical strategies, specifically evaluating solvent systems for structural resolution and contrasting NMR-based chiral purity methods against chromatographic alternatives.

Part 1: Structural Elucidation & Spectral Assignment[1]

The 1H NMR spectrum of (3S)-3-Amino-3-(2-furyl)propan-1-ol exhibits distinct features arising from its electron-rich furan moiety and the chiral center at C3. The presence of the C3 stereocenter renders the adjacent C2 methylene protons diastereotopic , a critical feature often overlooked in automated assignments.

1.1 Predicted Chemical Shift Data (DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ for this amino alcohol to ensure solubility, minimize aggregation, and enable the visualization of exchangeable protons (-OH, -NH₂).

PositionProton Typeδ (ppm)Multiplicity

Coupling (Hz)
Structural Insight
Furan-H5 Aromatic7.55 - 7.60dd

Most deshielded;

to Oxygen.
Furan-H4 Aromatic6.35 - 6.40dd


to Oxygen; characteristic furan coupling.
Furan-H3 Aromatic6.20 - 6.25d

Adjacent to chiral center.
C3-H Methine3.95 - 4.10t / dd

Benzylic-like position; shifts downfield due to N and Furan.
C1-H₂ Methylene3.40 - 3.55m-

to Hydroxyl.
C2-H₂ Methylene1.80 - 2.00m (complex)-Diastereotopic. Appears as two distinct multiplets due to C3 chirality.
-OH Hydroxyl4.50 - 5.00br s-Visible in dry DMSO; couples to C1-H in high-res scans.
-NH₂ Amine1.50 - 2.50br s-Broad; position highly concentration-dependent.
1.2 Visualization of Coupling Network

The following diagram illustrates the scalar coupling (


) network essential for confirming connectivity using 2D COSY experiments.

COSY_Network Furan_H5 Furan H5 (7.6 ppm) Furan_H4 Furan H4 (6.4 ppm) Furan_H5->Furan_H4 3J (1.8Hz) Furan_H3 Furan H3 (6.2 ppm) Furan_H4->Furan_H3 3J (3.2Hz) C3_H C3-H (Methine) (4.0 ppm) Furan_H3->C3_H Long Range (Weak) C2_H C2-H (Methylene) (1.9 ppm) C3_H->C2_H 3J Vicinal C1_H C1-H (Methylene) (3.5 ppm) C2_H->C1_H 3J Vicinal OH -OH (Exchangeable) C1_H->OH 3J (in DMSO)

Figure 1: 1H-1H COSY Correlation Network. Solid lines indicate strong vicinal coupling; dashed lines indicate weak or long-range coupling visible in high-resolution spectra.

Part 2: Comparative Analysis - Analytical Strategies

This section evaluates the "performance" of NMR against alternative methods for two critical quality attributes: Structural Confirmation and Enantiomeric Purity .

2.1 Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent fundamentally alters the spectral resolution for this amino alcohol.

FeatureChloroform-d (

)
DMSO-d₆ Recommendation
Solubility Moderate. May require warming.Excellent.DMSO-d₆
Exchangeable Protons -OH and -NH₂ often broadened or invisible due to exchange.-OH and -NH₂ usually distinct; -OH often shows coupling to C1-H.DMSO-d₆
Furan Resolution Good, but potential overlap with trace CHCl₃ (7.26 ppm).Excellent separation of aromatic signals.DMSO-d₆
Sample Recovery Easy (volatile).Difficult (high boiling point).CDCl₃ (if recovery is vital)
2.2 Enantiomeric Purity: Mosher's NMR vs. Chiral HPLC

Determining the enantiomeric excess (ee%) of the (3S) isomer is critical. We compare the Mosher's Acid Derivatization (NMR) method against the industry standard Chiral HPLC .

MetricMethod A: 1H NMR (Mosher's Analysis) Method B: Chiral HPLC (Direct)
Principle Derivatization with chiral agent (MTPA-Cl) creates diastereomers with distinct chemical shifts (

).
Direct separation of enantiomers on a chiral stationary phase.
Resolution Depends on

magnitude (typically 0.05–0.2 ppm).
Baseline separation (Resolution > 1.5) typically achievable.
Time to Result High: 2-4 hours (Derivatization + Acquisition).Low: 20-40 mins (once method is developed).
Cost per Sample Low (Deuterated solvent + MTPA-Cl).High (Chiral columns ~$1000+).
Throughput Low (Manual prep required).High (Automated injection).
Verdict Best for: Early-stage R&D, verifying absolute configuration, or when chiral columns are unavailable.Best for: QC release, high-throughput screening, and precise quantitative ee% (>99%).
Part 3: Experimental Protocols
3.1 Standard 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of (3S)-3-Amino-3-(2-furyl)propan-1-ol in 0.6 mL DMSO-d₆ .

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure full relaxation of furan protons).
      
    • Scans: 16–32 (sufficient for S/N > 100).

    • Temperature: 298 K.

3.2 Mosher's Ester Analysis (for Absolute Configuration)

To confirm the (S)-configuration or determine ee% without HPLC:

  • Reaction: In a small vial, mix 5 mg of substrate, 10 mg of (R)-(-)-MTPA-Cl (Mosher's acid chloride), 20 µL dry Pyridine, and 0.5 mL dry

    
    .
    
  • Incubation: Shake for 10 minutes. The reaction forms the diastereomeric amide/ester.[1]

  • Analysis: Transfer directly to NMR tube.

  • Interpretation: Compare the chemical shifts of the methoxy (

    
    ) and methine (
    
    
    
    ) protons. The
    
    
    values follow a predictable shielding model that confirms the spatial arrangement of substituents.
Part 4: Decision Framework for Analysis

The following decision tree guides the researcher in selecting the appropriate analytical workflow based on the stage of drug development.

Method_Selection Start Start: Characterize (3S)-3-Amino-3-(2-furyl)propan-1-ol Goal_ID Goal: Structural Identity? Start->Goal_ID Goal_Purity Goal: Enantiomeric Purity? Start->Goal_Purity NMR_DMSO 1H NMR in DMSO-d6 (Check Furan & Exchangeables) Goal_ID->NMR_DMSO Primary Method High_Throughput High Sample Volume? Goal_Purity->High_Throughput Chiral_HPLC Chiral HPLC (Chiralpak AD/OD Column) High_Throughput->Chiral_HPLC Yes (QC/Process) Mosher_NMR 1H NMR w/ (R)-MTPA-Cl (Mosher's Method) High_Throughput->Mosher_NMR No (Early R&D)

Figure 2: Analytical Method Selection Decision Tree. Blue nodes represent decision points; Green/Red nodes represent the optimal analytical technique.

References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols, 2, 2451–2458. Link[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Furan and Amino Alcohol shifts).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4] Chemical Reviews, 104(1), 17-118. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Diastereotopic proton theory).

Sources

A Comparative Guide to the Bioactivity of (3S)-3-Amino-3-(2-furyl)propan-1-ol and its Phenyl Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity of (3S)-3-Amino-3-(2-furyl)propan-1-ol and its phenyl analog, (3S)-3-Amino-3-phenylpropan-1-ol, with a focus on their potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). The furan ring, as a bioisostere of the phenyl ring, presents an intriguing structural modification that can significantly impact pharmacological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of Dipeptidyl Peptidase-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It is a transmembrane glycoprotein found on the surface of various cell types and also circulates in a soluble form in the plasma.[2][3] The primary function of DPP-4 is the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4] By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 rapidly terminates their insulinotropic effects.[5]

Inhibition of DPP-4 prolongs the activity of endogenous incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[4][5] This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[1] The development of small molecule DPP-4 inhibitors has been an area of intense research, with a focus on optimizing potency, selectivity, and pharmacokinetic properties.

The 3-amino-3-arylpropan-1-ol scaffold has emerged as a promising pharmacophore for the design of DPP-4 inhibitors. The strategic replacement of a phenyl ring with a furan ring represents a common medicinal chemistry approach to modulate a compound's physicochemical and biological properties. The furan ring can alter electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby influencing its interaction with the DPP-4 active site. This guide aims to elucidate the potential differences in bioactivity arising from this structural modification.

Comparative Bioactivity Data

Compound TypeAromatic GroupRepresentative CompoundDPP-4 IC50 (nM)Reference
β-homophenylalanine analogPhenylCompound 570.87[2]
β-amino amide analogPhenylCompound 2300[6]
Furan-containing derivativeFuranCompound with furan ringData not available in direct comparison

Note: The absence of a direct IC50 value for a comparable furan-containing 3-amino-propan-1-ol derivative in the reviewed literature highlights a gap in current research. The data for the phenyl analogs demonstrate the high potency that can be achieved with this scaffold.

The potent inhibitory activity of the β-homophenylalanine analog (Compound 57) underscores the potential of the 3-amino-3-phenylpropan-1-ol scaffold. The significantly higher IC50 value for the β-amino amide analog (Compound 2) suggests that modifications to the propanol backbone can have a substantial impact on activity. While a direct comparison is not possible, the known bioisosteric relationship between furan and phenyl rings suggests that the furan analog could exhibit comparable or potentially enhanced activity due to differences in electronic properties and binding interactions within the DPP-4 active site.

Experimental Protocols

To facilitate further research and enable direct comparison, we provide a detailed, step-by-step methodology for a standard in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibition assay. This protocol is a composite of established methods and is suitable for determining the IC50 values of test compounds.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines the determination of the inhibitory potency of test compounds against human recombinant DPP-4 using a fluorogenic substrate.

Materials:

  • Human Recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • DPP-4 Substrate: H-Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Test Compounds ((3S)-3-Amino-3-(2-furyl)propan-1-ol and phenyl analogs)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Dilute Assay Buffer - Prepare Substrate Solution - Prepare Enzyme Solution - Prepare Compound Dilutions add_buffer Add Assay Buffer prep_reagents->add_buffer add_enzyme Add DPP-4 Enzyme add_buffer->add_enzyme add_compound Add Test Compound / Control add_enzyme->add_compound pre_incubate Pre-incubate (10 min, 37°C) add_compound->pre_incubate add_substrate Add Gly-Pro-AMC Substrate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate measure Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all reagents and bring them to room temperature before use, except for the enzyme, which should be kept on ice.

    • Prepare a stock solution of the test compounds and the positive control (e.g., Sitagliptin) in DMSO.

    • Create a series of dilutions of the test compounds and positive control in assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity (Control) Wells: Add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-4 enzyme solution, and 10 µL of the same solvent used to dissolve the inhibitors (e.g., DMSO diluted in assay buffer).

    • Background Wells: Add 40 µL of diluted Assay Buffer and 10 µL of the solvent.

    • Positive Control Inhibitor Wells: Add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted Sitagliptin solution.

    • Test Compound Wells: Add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted test compound solution.

  • Pre-incubation:

    • Cover the plate and incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Read the fluorescence of the plate using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [ (Control Fluorescence - Test Compound Fluorescence) / Control Fluorescence ] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.

Signaling Pathway

The inhibitory action of (3S)-3-Amino-3-(2-furyl)propan-1-ol and its phenyl analogs on DPP-4 directly impacts the incretin signaling pathway, which is crucial for glucose regulation.

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP1 Active GLP-1 L-cells->GLP1 releases GIP Active GIP K-cells->GIP releases DPP4 DPP-4 GLP1->DPP4 degraded by BetaCells Pancreatic β-cells GLP1->BetaCells stimulates GIP->DPP4 degraded by GIP->BetaCells stimulates iGLP1 Inactive GLP-1 DPP4->iGLP1 iGIP Inactive GIP DPP4->iGIP Inhibitor (3S)-3-Amino-3-(2-furyl)propan-1-ol or Phenyl Analog Inhibitor->DPP4 inhibits Insulin Insulin Secretion BetaCells->Insulin increases

Caption: DPP-4 signaling pathway and the action of inhibitors.

As depicted in the diagram, food intake stimulates the release of active GLP-1 and GIP from intestinal L-cells and K-cells, respectively. These incretin hormones then act on pancreatic β-cells to promote insulin secretion. DPP-4 rapidly degrades active GLP-1 and GIP into their inactive forms. By inhibiting DPP-4, compounds like (3S)-3-Amino-3-(2-furyl)propan-1-ol and its phenyl analogs prevent this degradation, thereby increasing the circulating levels and duration of action of active incretins, which ultimately leads to enhanced glucose-dependent insulin release.

Conclusion

The comparison between (3S)-3-Amino-3-(2-furyl)propan-1-ol and its phenyl analogs as potential DPP-4 inhibitors represents a compelling area of investigation in the pursuit of novel antidiabetic agents. While direct comparative bioactivity data for these specific molecules is currently limited, the established potency of structurally related phenyl-containing compounds highlights the promise of this chemical scaffold. The provided experimental protocol for DPP-4 inhibition offers a robust framework for researchers to directly evaluate these and other novel compounds. The bioisosteric replacement of the phenyl ring with a furan moiety is a rational drug design strategy that may lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. Further experimental investigation is warranted to fully elucidate the structure-activity relationship and therapeutic potential of these furan and phenyl analogs as DPP-4 inhibitors.

References

  • Ahn, J. H., Shin, M. S., Jun, M. A., Jung, S. H., Kang, S. K., Kim, K. R., et al. (2007). Synthesis, biological evaluation and structural determination of beta-aminoacyl-containing cyclic hydrazine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2622–2628.
  • Biftu, T., et al. (2005). Discovery of Potent and Selective Dipeptidyl Peptidase-4 Inhibitors as Antidiabetic Agents. NEDMDG.
  • Jiang, B., et al. (2013). Optimization of a novel series of fused β-homophenylalanine DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 289-293.
  • Drucker, D. J. (2007). The biology of incretin hormones. Cell Metabolism, 5(3), 153-165.
  • He, H., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters, 25(6), 845-849.
  • Lacroix, I. M., et al. (2019). Inhibition of DPP-IV Activity and Stimulation of GLP-1 Release by Gastrointestinally Digested Black Soldier Fly Prepupae. Foods, 8(5), 175.
  • Li, X., et al. (2018). Synthesis, biological evaluation, and molecular modeling of novel pyrimidinedione derivatives as dipeptidyl peptidase-4 inhibitors. Molecules, 23(11), 2876.
  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)–role in the inactivation of regulatory peptides.
  • Nongonierma, A. B., & Fitzgerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 4(12), 1843-1849.
  • Scheen, A. J. (2010). Dipeptidylpeptidase-4 inhibitors (gliptins): focus on drug-drug interactions. Clinical Pharmacokinetics, 49(9), 573-588.
  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA™ (sitagliptin), a selective dipeptidyl peptidase-IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry, 7(6), 557-568.

Sources

Structural Integrity & Absolute Configuration of (3S)-3-Amino-3-(2-furyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of chiral amino alcohols, specifically (3S)-3-Amino-3-(2-furyl)propan-1-ol , represents a critical checkpoint in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel antimicrobial agents. Unlike its phenyl- or thienyl-analogs (e.g., Duloxetine precursors), the furan moiety introduces specific instability (acid-sensitivity) and conformational flexibility that complicates solid-state characterization.

This guide compares the "Gold Standard" method—Single Crystal X-Ray Diffraction (SC-XRD) of derivatized salts—against spectroscopic alternatives (NMR, VCD). We provide a validated workflow for crystallizing this labile motif, ensuring unambiguous assignment of the (3S) absolute configuration.

Part 1: The Crystallographic Challenge

The free base of (3S)-3-Amino-3-(2-furyl)propan-1-ol is typically a viscous oil or low-melting solid due to the disruption of crystal packing by the furan ring's geometry and the conformational freedom of the propanol chain.

Why X-Ray? (The "Product" Performance)

While chiral HPLC and NMR (Mosher's method) provide inferential data, they are susceptible to derivatization artifacts, particularly with the electron-rich furan ring which can undergo side reactions. SC-XRD is the only method that provides:

  • Absolute Configuration: Direct determination of the (3S) center via anomalous dispersion (using heavy atom counter-ions).

  • Conformational Insight: Mapping the intramolecular H-bond (N-H···O) that dictates reactivity in subsequent steps.

  • Stability Profile: Confirming the integrity of the furan ring post-crystallization.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the performance of SC-XRD against standard spectroscopic alternatives for this specific chemical class.

FeatureMethod A: SC-XRD (rec. Heavy Atom Salt) Method B: NMR (Mosher's Amide) Method C: VCD (Vibrational Circular Dichroism)
Certainty (Absolute Config) Definitive (>99.9%) (Flack Parameter < 0.1)Inferential (Based on

models)
Predictive (DFT calculation match)
Sample State Crystalline Solid (Salt required)Solution (Derivatization required)Solution (Neat or solvent)
Furan Compatibility High (If weak acids used)Medium (Acylation risks ring opening)High (Non-destructive)
Data Output 3D Atomic Coordinates, Packing, H-bondsRelative shift differencesCalculated vs. Exp. IR Spectra
Turnaround Time 3-7 Days (Screening + Data Coll.)1-2 Days1-3 Days
Cost Efficiency High Initial (Equipment), Low MarginalMedium (Reagents)Medium (Instrument time)
Expert Insight:

"For furan-based amino alcohols, Mosher's method often yields ambiguous


 values due to the anisotropic effect of the furan ring interfering with the MTPA auxiliary. VCD  is excellent for oils but requires computationally expensive DFT modeling. SC-XRD of the p-bromobenzoate or tartrate salt  remains the unassailable metric for regulatory filing."

Part 3: Experimental Protocol (The "How-To")

Objective: Obtain X-ray quality crystals of (3S)-3-Amino-3-(2-furyl)propan-1-ol without degrading the acid-sensitive furan ring.

Phase 1: Salt Selection Strategy

Avoid strong mineral acids (HCl/H2SO4) which may cause acid-catalyzed ring opening or polymerization of the furan.

Recommended Counter-ions:

  • L-(+)-Tartaric Acid: Creates a diastereomeric salt network, aiding crystallization through extensive H-bonding.

  • p-Bromobenzoic Acid: Introduces a heavy atom (Br) for anomalous scattering (essential for absolute configuration if Cu/Mo source is weak).

  • Oxalic Acid: Forms robust 1:1 salts (Caution: Check solubility).

Phase 2: Crystallization Workflow (Vapor Diffusion)
  • Dissolution: Dissolve 50 mg of the amino alcohol (free base) in a minimal amount (0.5 mL) of Methanol or Ethanol .

  • Salt Formation: Add 1.0 equivalent of the selected acid (e.g., p-Bromobenzoic acid) dissolved in MeOH. Sonicate for 2 mins.

  • Filtration: Pass through a 0.2

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing a "precipitant" solvent (Diisopropyl ether or Hexane).

  • Equilibration: Seal the outer jar. Allow to stand at 4°C in the dark (furan is photosensitive).

  • Observation: Crystals should appear within 48-96 hours.

Part 4: Visualization of Structural Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for characterizing furan-amino alcohols, prioritizing non-destructive pathways.

ValidationWorkflow Start Crude (3S)-3-Amino-3-(2-furyl)propan-1-ol CheckState Physical State Check Start->CheckState IsOil Viscous Oil CheckState->IsOil IsSolid Amorphous Solid CheckState->IsSolid Deriv Salt Screen (Tartrate / p-Bromobenzoate) IsOil->Deriv Required IsSolid->Deriv To improve crystallinity Cryst Vapor Diffusion (MeOH / Et2O) Deriv->Cryst XRD SC-XRD Data Collection Cryst->XRD Single Crystal Found Alt Alternative: VCD / NMR Cryst->Alt No Crystal Analysis Structure Solution (Flack Parameter) XRD->Analysis

Caption: Decision tree for structural validation. Note the pivot to Salt Screening to overcome the "Oil" state common to this class.

Diagram 2: Crystal Lattice Interaction Network

A representation of the expected Hydrogen Bonding network in the salt form, stabilizing the structure.

H_Bonding Amine Ammonium (-NH3+) (Chiral Center) Counter Carboxylate (-COO-) (Counter-ion) Amine->Counter Charge Assist Furan Furan Oxygen (Acceptor) Amine->Furan Intramolecular (Weak) Alcohol Hydroxyl (-OH) (Tail) Alcohol->Counter Donor Counter->Amine Intermolecular (Lattice)

Caption: Interaction map showing the critical Charge-Assisted Hydrogen Bonds (CAHB) between the ammonium center and the counter-ion carboxylate.

Part 5: Structural Data Reference (Benchmark)

When analyzing your X-ray data, compare against these benchmark parameters typical for amino-alcohol salts :

  • Space Group: Chiral space groups are mandatory (e.g., P21 or P212121).

  • Z' value: Usually 1 or 2 (indicating number of molecules in the asymmetric unit).

  • Absolute Configuration Indicators:

    • Flack Parameter (x): Must be near 0.0 (e.g., -0.05 to 0.05) for correct assignment. A value of 1.0 indicates inverted structure.

    • Hooft Parameter (y): Used for lighter atom structures if heavy atom derivatization was not used.

  • Key Torsion Angles: The N-C-C-O torsion angle typically adopts a gauche conformation (~60°) due to intramolecular H-bonding, distinct from the anti conformation often seen in non-functionalized chains.

References
  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Vibrational Circular Dichroism. Chirality, 22(E1), E18-E25. Link

  • BenchChem Application Note. (2025). Synthesis and Characterization of Furan-Containing Amino Alcohols. BenchChem Protocols. Link

A Comparative Guide to Determining the Absolute Configuration of 3-amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is a critical parameter in drug development and chemical synthesis. For a molecule like 3-amino-3-(2-furyl)propan-1-ol, a versatile building block with a single stereocenter, an unambiguous assignment of (R) or (S) configuration is essential for understanding its biological activity and ensuring stereochemical purity. This guide provides an in-depth comparison of three robust methods for this determination: Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's amides, Vibrational Circular Dichroism (VCD), and the definitive Single-Crystal X-ray Crystallography.

Method 1: NMR Spectroscopy via Mosher's Amide Analysis

This chemical derivatization method is one of the most widely used techniques for determining the absolute configuration of chiral alcohols and amines.[][2] It offers a practical solution that relies on standard NMR instrumentation.

Principle of the Method

The core principle involves converting the chiral amine into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2][3] The resulting diastereomeric amides are then analyzed by ¹H NMR spectroscopy.

The phenyl group in the MTPA reagent creates a strong magnetic anisotropic effect. In the most stable conformation of the diastereomers, this phenyl group will be oriented in a specific way relative to the substituents around the original stereocenter. This causes protons on one side of the MTPA plane to be shielded (shifted to a lower chemical shift) and protons on the other side to be deshielded (shifted to a higher chemical shift). By comparing the chemical shifts of the protons in the (R)-MTPA amide versus the (S)-MTPA amide, a clear pattern emerges that can be used to deduce the absolute configuration.[4]

Causality Behind Experimental Choices
  • Why derivatize the amine? 3-amino-3-(2-furyl)propan-1-ol possesses both an amino and a hydroxyl group. The primary amine is generally more nucleophilic than the primary alcohol, allowing for a more selective and efficient reaction with the MTPA acid chloride to form a stable amide.

  • Why use both (R)- and (S)-MTPA? The analysis relies on the difference in chemical shifts (Δδ = δS - δR) between the two diastereomers.[4] Preparing both derivatives provides a self-validating system; if the Δδ values for protons on one side of the stereocenter are consistently positive and those on the other are consistently negative, it lends high confidence to the assignment.

Experimental Protocol: Mosher's Amide Formation & Analysis
  • Sample Preparation : An enantiomerically enriched sample of 3-amino-3-(2-furyl)propan-1-ol is required.

  • Reaction Setup (in parallel) :

    • Tube A : Dissolve ~2.0 mg of the amino alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add one equivalent of (R)-(-)-MTPA chloride.

    • Tube B : Repeat the procedure in a separate NMR tube using (S)-(+)-MTPA chloride.

  • Reaction : Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to each tube to scavenge the HCl byproduct. Allow the reactions to proceed to completion at room temperature (typically 1-4 hours).

  • NMR Acquisition : Directly acquire high-resolution ¹H NMR spectra for both Tube A and Tube B.

Data Analysis and Interpretation

The key is to assign the protons of the propanol backbone and the furan ring in both spectra and then calculate the chemical shift difference (Δδ = δS - δR) for each.

Table 1: Hypothetical ¹H NMR Data for Mosher's Amides of (S)-3-amino-3-(2-furyl)propan-1-ol

Proton Assignmentδ for (R)-MTPA Amide (ppm)δ for (S)-MTPA Amide (ppm)Δδ (δS - δR) (ppm)
H3 (CH-N) 4.854.95+0.10
H4 (Furyl H) 6.306.25-0.05
H5 (Furyl H) 7.357.30-0.05
H2 (CH₂-CH) 2.102.00-0.10
H1 (CH₂-O) 3.753.60-0.15

Based on the established mnemonic, for an (S)-amine, protons to the right of the stereocenter in the planar zigzag projection will have a positive Δδ, while those to the left will have a negative Δδ. The data in Table 1 are consistent with the (S) configuration.

Diagram: Mosher's Method Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis EnantiopureAmine Enantiopure 3-amino-3-(2-furyl)propan-1-ol R_MTPA (R)-MTPA-Cl EnantiopureAmine->R_MTPA React S_MTPA (S)-MTPA-Cl EnantiopureAmine->S_MTPA React R_Amide Diastereomer A ((S)-Amine, (R)-MTPA) R_MTPA->R_Amide S_Amide Diastereomer B ((S)-Amine, (S)-MTPA) S_MTPA->S_Amide NMR ¹H NMR Acquisition R_Amide->NMR S_Amide->NMR Compare Calculate Δδ = δS - δR NMR->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using Mosher's method.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that provides a non-destructive alternative to chemical derivatization.[5] It measures the differential absorption of left and right circularly polarized infrared light, yielding a spectrum that is a unique fingerprint of a molecule's absolute configuration in solution.[6][7]

Principle of the Method

Every chiral molecule produces a VCD spectrum, and enantiomers exhibit mirror-image spectra (equal magnitude, opposite sign).[8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum generated by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT).[6] A strong correlation between the signs and relative intensities of the experimental bands and the calculated bands for one specific enantiomer (e.g., the (R)-enantiomer) provides a confident assignment of the absolute configuration.[5]

Causality Behind Experimental Choices
  • Why choose VCD? This method is non-destructive, requires no chemical modification (eliminating concerns about side reactions or racemization), and analyzes the molecule in its native solution state.[5][6] This provides a direct look at the molecule's conformation and configuration under relevant conditions.

  • Why DFT Calculations? Quantum chemical calculations are essential for predicting the VCD spectrum. DFT provides a reliable balance of accuracy and computational cost for molecules of this size, allowing for the simulation of the vibrational modes that give rise to the VCD signals.[6]

Experimental and Computational Protocol
  • Sample Preparation : Dissolve 5-10 mg of the enantiomerically pure amino alcohol in a suitable IR-transparent solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Measurement : Acquire the VCD and IR spectra using a dedicated VCD spectrometer.[6] Data collection may take several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling :

    • Build a model of one enantiomer (e.g., (R)-3-amino-3-(2-furyl)propan-1-ol).

    • Perform a thorough conformational search to identify all low-energy structures.

    • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged VCD spectrum based on the calculated energies and VCD intensities of the stable conformers.

  • Comparison : Qualitatively and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the predicted (S)-enantiomer).

Data Analysis and Interpretation

A match in the pattern of positive and negative bands between the experimental spectrum and the calculated spectrum confirms the absolute configuration.

Table 2: Representative Comparison of Experimental and Calculated VCD Data

Experimental Band (cm⁻¹)Experimental SignCalculated Band for (R)-config (cm⁻¹)Calculated Sign for (R)-configMatch?
1455+ (strong)1460+ (strong)Yes
1380- (medium)1385- (medium)Yes
1290+ (weak)1292+ (weak)Yes
1150- (strong)1152- (strong)Yes

Diagram: VCD Analysis Workflow

G cluster_exp Experimental cluster_theory Theoretical Sample Enantiopure Sample in CDCl₃ VCD_Spec Measure VCD Spectrum Sample->VCD_Spec Exp_Spectrum Experimental VCD Data VCD_Spec->Exp_Spectrum Compare Compare Experimental and Calculated Spectra Exp_Spectrum->Compare Model Build Model of (R)-Enantiomer DFT_Calc DFT Calculations (Conformational Search, Frequency Analysis) Model->DFT_Calc Calc_Spectrum Calculated VCD Data for (R) DFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Result Confirm Absolute Configuration Compare->Result

Caption: Workflow comparing experimental VCD with theoretical calculations.

Method 3: Single-Crystal X-ray Crystallography

This technique is universally regarded as the "gold standard" for determining molecular structure, providing an unambiguous, three-dimensional map of atomic positions and thus the absolute configuration.

Principle of the Method

X-ray crystallography works by diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined. To establish the absolute structure, one must utilize the phenomenon of anomalous dispersion.[9] This effect, which is more pronounced for heavier atoms, breaks Friedel's Law, meaning that the intensities of diffraction spots from opposite faces of the crystal (known as Bijvoet pairs) are no longer identical.[10] The analysis of these intensity differences, often summarized by the Flack parameter, allows for the definitive assignment of the correct enantiomeric form.[9][10]

Causality Behind Experimental Choices
  • Why X-ray? It provides direct, irrefutable evidence of the absolute configuration without relying on conformational models or chemical reactions.[11]

  • The Flack Parameter : This single value, refined during the structure solution process, provides a simple and powerful metric for the correctness of the assigned configuration.[9] A value near 0 indicates the correct assignment, while a value near 1 indicates the inverted structure is correct.[9][10] A value near 0.5 may suggest a racemic crystal or twinning.[9]

Experimental Protocol
  • Crystallization : This is the most critical and often most challenging step. The goal is to grow a single, high-quality crystal of the amino alcohol. This may require screening numerous solvents and conditions. If the parent compound fails to crystallize, derivatization to form a salt (e.g., with a chiral acid) or a more rigid derivative can be employed.

  • Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution & Refinement : The diffraction data are processed to solve the crystal structure.

  • Absolute Structure Determination : The structure is refined against the data, including the calculation of the Flack parameter to confirm the absolute configuration.[12]

Data Analysis and Interpretation

The primary output is the solved crystal structure and the Flack parameter.

Table 3: Example X-ray Crystallography Refinement Output

ParameterValueInterpretation
Final R-factor (R1) 0.035Good agreement between model and data
Flack Parameter, x 0.02 (3)Value is close to 0 with a small standard uncertainty
Conclusion The determined absolute configuration is correct with high confidence

Diagram: X-ray Crystallography Workflow

G cluster_prep Crystal Growth cluster_analysis Diffraction & Analysis Start Enantiopure Sample Crystal Grow Single Crystal (May require derivatization) Start->Crystal Diffraction X-ray Data Collection Crystal->Diffraction Solve Solve & Refine Structure Diffraction->Solve Flack Calculate Flack Parameter Solve->Flack Result Unambiguous Absolute Configuration Flack->Result

Caption: The definitive workflow for X-ray crystallography.

Comparative Summary and Recommendation

Each method offers a distinct balance of accessibility, required expertise, and potential challenges.

Table 4: Overall Comparison of Methods

FeatureMosher's Method (NMR)Vibrational Circular Dichroism (VCD)X-ray Crystallography
Principle Chemical DerivatizationChiroptical SpectroscopyX-ray Diffraction
Sample State SolutionSolutionSingle Crystal
Destructive? YesNoNo (sample is recoverable)
Key Equipment High-Field NMRVCD SpectrometerSingle-Crystal Diffractometer
Primary Challenge Potential for side reactions; spectral overlapAccess to instrumentation; complex quantum calculationsGrowing a suitable single crystal
Confidence Level HighHigh to Very HighDefinitive ("Gold Standard")
Recommendation

For research and development labs with ready access to high-field NMR instrumentation, Mosher's method represents the most practical and reliable first approach. Its well-established protocols and straightforward data interpretation provide a high degree of confidence.

For institutions with access to specialized chiroptical facilities, Vibrational Circular Dichroism is an excellent, non-destructive alternative that avoids the potential complications of chemical derivatization. It is particularly valuable when only small amounts of material are available.

When absolute certainty is required, such as for a regulatory filing or to establish the stereochemistry of a novel scaffold, every effort should be made to pursue Single-Crystal X-ray Crystallography . Despite the significant upfront challenge of crystallization, it remains the only technique that provides direct and unambiguous proof of the absolute configuration.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Bruker. Vibrational circular dichroism (VCD). Available from: [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]

  • Wikipedia. Flack parameter. Available from: [Link]

  • Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Apollo - University of Cambridge Repository. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Available from: [Link]

  • University of Edinburgh. Determination of absolute configuration using X-ray diffraction. Available from: [Link]

  • MDPI. Howard Flack and the Flack Parameter. Available from: [Link]

  • Howard Flack. Absolute structure and absolute configuration. Available from: [Link]

  • PubMed. The use of X-ray crystallography to determine absolute configuration. Available from: [Link]

  • ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. Absolute configuration of amino alcohols by H-1-NMR. Available from: [Link]

  • The Aquila Digital Community. Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method. Available from: [Link]

  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • Illinois Chemistry. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Available from: [Link]

  • PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available from: [Link]

  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]

Sources

Navigating the Chiral Landscape: A Comparative Guide to the Optical Rotation of (3S)-3-Amino-3-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the stereochemistry of a molecule is paramount. The specific three-dimensional arrangement of atoms can dictate the efficacy, safety, and overall pharmacological profile of a drug candidate. (3S)-3-Amino-3-(2-furyl)propan-1-ol is a chiral building block of significant interest, yet a critical piece of its characterization puzzle—its specific optical rotation value—remains elusive in publicly accessible literature. This guide, therefore, ventures beyond a simple data sheet. It serves as a comprehensive manual for researchers, providing a comparative analysis with structurally related compounds, a detailed experimental protocol for determining its optical rotation, and an exploration of the scientific principles underpinning this crucial analytical technique.

The Significance of Optical Purity

Chiral molecules, like (3S)-3-Amino-3-(2-furyl)propan-1-ol, exist as non-superimposable mirror images called enantiomers. While physically similar, enantiomers can interact differently with biological systems, which are themselves chiral. One enantiomer of a drug might be therapeutically active, while the other could be inactive or even toxic. Therefore, ensuring the enantiomeric purity of a pharmaceutical intermediate is a critical step in drug development. Optical rotation is a fundamental property used to assess this purity. It measures the extent to which a chiral compound rotates the plane of polarized light.[1][2] A pure enantiomer will consistently exhibit a specific rotation under defined experimental conditions.

Comparative Analysis: Estimating the Optical Rotation

CompoundStructureSpecific Rotation ([α])Conditions
(S)-(-)-2-Amino-3-phenyl-1-propanol-22.8°c = 1.2 in 1 M HCl, 22°C
(S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid-7.1 ± 2ºc=1, 80% in AcOH, 25°C
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-olData not available

Table 1: Optical Rotation Values of Structurally Similar Compounds. This table provides experimentally determined optical rotation values for compounds with structural similarities to (3S)-3-Amino-3-(2-furyl)propan-1-ol. The data for (S)-(-)-2-Amino-3-phenyl-1-propanol and (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid can be found in their respective safety data sheets and product information from chemical suppliers.[3] It is important to note that direct extrapolation is not possible due to the influence of different substituents on the chiral center's electronic environment. However, the consistent negative rotation observed for the (S)-enantiomers in these examples suggests that (3S)-3-Amino-3-(2-furyl)propan-1-ol is also likely to exhibit a levorotatory (-) rotation.

Experimental Protocol for Determining Specific Rotation

The absence of a reported value necessitates a robust and reproducible experimental protocol. The following section provides a step-by-step guide for determining the specific rotation of (3S)-3-Amino-3-(2-furyl)propan-1-ol using a polarimeter.

Principle of Polarimetry

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.[2] The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light.[1] To obtain a standardized value, the specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation & Reporting Prepare Solution Prepare Solution Calibrate Polarimeter Calibrate Polarimeter Prepare Solution->Calibrate Polarimeter Ensure accuracy Fill Sample Tube Fill Sample Tube Calibrate Polarimeter->Fill Sample Tube Measure Observed Rotation (α) Measure Observed Rotation (α) Fill Sample Tube->Measure Observed Rotation (α) Record Parameters Record T, λ, l, c Measure Observed Rotation (α)->Record Parameters Calculate Specific Rotation ([α]) Calculate Specific Rotation ([α]) Record Parameters->Calculate Specific Rotation ([α])

Materials and Equipment
  • (3S)-3-Amino-3-(2-furyl)propan-1-ol (high purity)

  • High-purity solvent (e.g., methanol, ethanol, or chloroform)

  • Analytical balance

  • Volumetric flask

  • Polarimeter

  • Polarimeter sample tube (e.g., 1 dm)

  • Constant temperature bath

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a precise amount of (3S)-3-Amino-3-(2-furyl)propan-1-ol (e.g., 100 mg).

    • Dissolve the compound in a high-purity solvent in a volumetric flask (e.g., 10 mL) to achieve a known concentration (c). Ensure the compound is fully dissolved.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument by running a blank measurement with the pure solvent in the sample tube. The reading should be zero.

  • Sample Measurement:

    • Rinse the sample tube with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the sample tube in the polarimeter.

    • Record the observed rotation (α). Take multiple readings and calculate the average to ensure precision.

  • Data Recording and Calculation:

    • Record the experimental conditions: temperature (T), wavelength (λ), path length (l), and concentration (c).

    • Calculate the specific rotation ([α]) using the formula provided above.

  • Reporting:

    • Report the specific rotation value along with all the experimental parameters, for example: [α]D25 = -X.X° (c 1.0, methanol).

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained results, several validation steps should be integrated into the protocol:

  • Purity of the Sample: The enantiomeric and chemical purity of the (3S)-3-Amino-3-(2-furyl)propan-1-ol sample is critical. Impurities, especially the other enantiomer, will significantly affect the optical rotation. Purity should be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

  • Instrument Calibration: Regular calibration of the polarimeter with a certified standard (e.g., a quartz plate or a standard solution of sucrose) is essential for accurate measurements.

  • Concentration Dependence: It is advisable to measure the optical rotation at several different concentrations. A linear relationship between the observed rotation and concentration confirms that the measurement is within the linear range of the instrument and that no concentration-dependent interactions are affecting the rotation.

Conclusion

While a literature value for the optical rotation of pure (3S)-3-Amino-3-(2-furyl)propan-1-ol is currently unavailable, this guide provides a robust framework for its determination and interpretation. By understanding the principles of polarimetry, following a meticulous experimental protocol, and comparing the results with structurally related compounds, researchers can confidently characterize this important chiral building block. This, in turn, will facilitate its application in the synthesis of enantiomerically pure pharmaceutical agents, contributing to the development of safer and more effective medicines. The optically active 3-amino-1-propanol derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[4]

References

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • Scilit. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

Sources

Bioisosteric Stability Profiling: Furan vs. Thiophene Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioisostere Dilemma

In medicinal chemistry, the replacement of a furan ring with a thiophene (or vice versa) is a classic bioisosteric switch used to modulate solubility, lipophilicity, and metabolic profile. However, when these heterocycles are coupled with an amino alcohol motif—a common pharmacophore found in beta-blockers and sympathomimetics—stability becomes the rate-limiting factor for development.

While furan analogs often offer superior aqueous solubility and hydrogen-bonding potential, they suffer from a critical "stability deficit" compared to their thiophene counterparts. This guide dissects the physicochemical and metabolic reasons for this divergence and provides actionable protocols to quantify it.

Fundamental Physicochemical Stability

The stability difference between furan and thiophene is rooted in aromaticity and electronegativity .[1][2]

Electronic Architecture
  • Thiophene (The Fortress): Sulfur is less electronegative (2.[3]58) than oxygen (3.44). This allows sulfur's lone pair to donate more effectively into the

    
    -system, resulting in high resonance stabilization energy (~29 kcal/mol ). It behaves chemically closer to benzene.
    
  • Furan (The Glass Cannon): Oxygen's high electronegativity holds the lone pair tightly, reducing delocalization.[2][4] The resonance energy is significantly lower (~16 kcal/mol ). Consequently, furan acts more like a cyclic diene (enol ether) than a true aromatic system, making it highly susceptible to electrophilic attack and acid-catalyzed ring opening.

The Amino Alcohol Context

Amino alcohols are frequently isolated as hydrochloride salts to improve shelf-life and solubility.

  • Risk: The acidic microenvironment of the salt (

    
     in solution) is benign to thiophene but fatal to furan.
    
  • Mechanism: Protonation of the furan ring (usually at C2) destroys the fragile aromaticity, initiating a cascade that cleaves the ring into reactive 1,4-dicarbonyls (e.g., succinaldehyde derivatives).

Mechanistic Visualization: Acid-Catalyzed Instability

The following diagram illustrates why furan amino alcohols degrade in acidic media (e.g., stomach acid or salt forms), while thiophenes remain intact.

Furan_Instability Furan Furan Amino Alcohol (Intact Aromaticity) Protonation C2-Protonation (Aromaticity Lost) Furan->Protonation + H+ (Acidic Media) Intermediate Oxonium Ion Intermediate Protonation->Intermediate H2O Attack RingOpen Ring Opening (1,4-Dicarbonyl Formation) Intermediate->RingOpen Hydrolysis Polymer Polymerization/Degradation (Brown Tar) RingOpen->Polymer Condensation Thiophene Thiophene Amino Alcohol Stable Stable in Acid (High Resonance Energy) Thiophene->Stable + H+ (No Reaction)

Figure 1: Comparative degradation pathway in acidic media. Note the catastrophic ring opening of furan compared to the inertness of thiophene.

Metabolic Stability (Microsomal)

Beyond shelf-life, the biological fate of these rings differs significantly. Both are considered "structural alerts," but the consequences of their metabolic activation differ.[5]

Furan: The Toxic Enedial Pathway

Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to form a cis-enedial (e.g., acetylacrolein). This is a highly reactive Michael acceptor that covalently binds to proteins and DNA, leading to hepatotoxicity.

Thiophene: S-Oxidation

Thiophenes are metabolized to thiophene-S-oxides or epoxides.[5] While these can also be reactive (leading to idiosyncratic toxicity, e.g., tienilic acid), the kinetics of S-oxidation are often slower, and the metabolites are frequently detoxified by glutathione (GSH) conjugation more effectively than the furan enedials.

Metabolic_Fate Furan Furan Scaffold CYP CYP450 Oxidation Furan->CYP Thiophene Thiophene Scaffold Thiophene->CYP Enedial Cis-Enedial (Reactive Michael Acceptor) CYP->Enedial Furan Path SOxide Thiophene-S-Oxide / Epoxide CYP->SOxide Thiophene Path Tox Protein Adducts (Hepatotoxicity) Enedial->Tox Rapid Binding SOxide->Tox If GSH Depleted GSH Glutathione Conjugation (Detoxification) SOxide->GSH Clearance

Figure 2: Metabolic activation pathways. The furan pathway yields highly toxic enedials, whereas thiophene metabolites are often better managed by Phase II conjugation.

Comparative Performance Data

The following table summarizes the stability profile of generic amino alcohol derivatives containing these heterocycles.

FeatureFuran Amino AlcoholThiophene Amino AlcoholImplication
Resonance Energy ~16 kcal/mol~29 kcal/molThiophene is significantly more aromatic.[1]
Acid Stability (

at pH 1)
< 2 hours (Rapid hydrolysis)> 24 hours (Stable)Furan salts are difficult to crystallize/store.
Electrophilicity High (Reacts with nucleophiles)LowFuran may cause false positives in assays.
Metabolic Liability High (Forms toxic enedials)Moderate (Forms S-oxides)Furan requires extensive tox screening.
LogP (Lipophilicity) Lower (More polar)Higher (+0.5 to +1.0 log units)Thiophene increases permeability but lowers solubility.

Experimental Protocols

To validate these properties for your specific lead compounds, use the following self-validating protocols.

Protocol A: Accelerated Acid Stability (Simulated Gastric Fluid)

Objective: Determine the half-life (


) of the amino alcohol in acidic media.
  • Preparation: Dissolve the test compound (1 mg) in acetonitrile (100 µL).

  • Initiation: Add 900 µL of 0.1 N HCl (pH ~1.0) pre-warmed to 37°C.

  • Sampling: Inject immediately into HPLC (Time 0). Repeat injections every 30 minutes for 4 hours.

  • Control: Run a parallel sample in Phosphate Buffer (pH 7.4) to distinguish chemical instability from solubility issues.

  • Validation Criteria: The thiophene analog should show >95% recovery after 4 hours. The furan analog will likely show the emergence of a new peak (ring-opened aldehyde) and loss of parent.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Assess the potential for bioactivation (toxicity).

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) to the incubation mixture.

  • Termination: Quench with ice-cold acetonitrile after 60 minutes.

  • Analysis: Analyze supernatant via LC-MS/MS looking for [M + 307]+ adducts (GSH addition).

  • Interpretation:

    • High GSH adduct count = High reactive metabolite formation.

    • Furan typically shows +16 Da (oxidation) followed by ring opening and GSH addition.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive source on aromaticity and resonance energy of furan vs. thiophene).
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemico-Biological Interactions, 153, 39-44.
  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry. Wiley-VCH. (Discusses electronegativity impacts on heterocycle stability).
  • European Medicines Agency (EMA). (2018). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.Link

Sources

Safety Operating Guide

(3S)-3-Amino-3-(2-furyl)propan-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3S)-3-Amino-3-(2-furyl)propan-1-OL Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1]

Executive Summary: Immediate Action Directive

(3S)-3-Amino-3-(2-furyl)propan-1-ol is a bifunctional intermediate containing a basic primary amine and an acid-sensitive furan ring. Do not dispose of this compound via sanitary sewer systems.

Critical Operational Constraint: The furan moiety is susceptible to acid-catalyzed polymerization (resinification), which can generate significant heat and insoluble tars. Strictly segregate this compound from acidic waste streams. Dispose of as Basic Organic Waste or Non-Halogenated Organic Waste intended for high-temperature incineration.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material properties to ensure container compatibility.

Property Data / Classification Operational Implication
CAS Number 885236-83-3Use for waste manifesting.
Functional Groups Primary Amine, Primary Alcohol, Furan RingBasic pH; Acid-sensitive; Combustible.
GHS Classification Danger Skin Corr.[2][3][4][5][6][7] 1B (Causes burns), Acute Tox. 4 (Oral).
Reactivity Acid-sensitive, Air/Light sensitiveDo NOT mix with oxidizing acids (HNO₃). Store under inert gas.[3]
RCRA Status Likely D002 (Corrosive), D001 (Ignitable)Requires hazardous waste segregation.

Disposal Logic & Workflow

The following decision tree dictates the correct waste stream based on the physical state and purity of the material.

DisposalWorkflow Start Waste Material: (3S)-3-Amino-3-(2-furyl)propan-1-ol StateCheck Physical State? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidPath Solid / Trace Residue StateCheck->SolidPath Solid/Wipes SolventCheck Solvent Type? LiquidPath->SolventCheck Action3 Solid Hazardous Waste (Double Bagged) SolidPath->Action3 Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens Action2 Segregated Liquid Waste (Halogenated) Halogenated->Action2 AcidCheck Is Waste Stream Acidic? NonHalogenated->AcidCheck Action1 Segregated Liquid Waste (Basic/Organic) AcidCheck->Action1 No (Neutral/Basic) Warning STOP: Neutralize first. Risk of Polymerization. AcidCheck->Warning Yes (Acidic) Warning->Action1 After Neutralization

Figure 1: Decision matrix for segregating amino-furan waste. Note the critical check for acidity to prevent uncontrolled polymerization.

Detailed Operational Protocols

Protocol A: Liquid Waste Disposal (Solutions & Mother Liquors)

Objective: Prevent exothermic polymerization and ensure complete destruction via incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is corrosive (pH > 12).

  • Compatibility Check (The "Furan Rule"):

    • Action: Measure the pH of the receiving waste container before addition.

    • Reasoning: Furan rings are unstable in acidic media. Adding this amine to an acidic waste stream (e.g., waste from an acid workup) can trigger rapid polymerization, generating heat and potentially pressurizing the container [1].

    • Requirement: Ensure the waste stream pH is ≥ 7 . If the waste stream is acidic, neutralize it with Sodium Bicarbonate (NaHCO₃) or use a separate "Basic Organic Waste" container.

  • Labeling:

    • Mark as "Hazardous Waste - Flammable, Corrosive."

    • Explicitly list: (3S)-3-Amino-3-(2-furyl)propan-1-ol.

  • Final Disposition: Ship for high-temperature incineration. This ensures the complete mineralization of the nitrogen and furan ring, preventing the release of toxic combustion byproducts [2].

Protocol B: Solid Waste Disposal (Consumables & Pure Solids)

Objective: Containment of dust and prevention of dermal exposure.[2][3]

  • Segregation: Collect contaminated gloves, weighing boats, pipettes, and silica gel in a dedicated solid waste bin.

  • Packaging:

    • Place waste in a 6-mil polyethylene bag .

    • Double-bag to prevent puncture and leakage of residual oils.

    • Seal with a cable tie or tape (do not just fold over).

  • Sharps: If needles/syringes were used, they must go into a puncture-proof "Sharps" container, regardless of chemical residue.

Protocol C: Spill Management (Emergency Response)

Objective: Neutralize and contain without generating aerosols.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is spilled, use a N95 or P100 respirator to avoid inhalation of amine dust.

  • Containment:

    • Liquid Spill: Surround with absorbent pads or vermiculite. Do not use paper towels initially if the concentration is high, as the heat of absorption/reaction can be significant.

    • Solid Spill: Cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.

  • Decontamination:

    • Wipe the surface with a dilute weak acid (e.g., 5% acetic acid or citric acid) to neutralize the amine residue.

    • Note: While we avoid bulk disposal in acid, a surface wipe with weak acid is safe and effective for cleaning trace amines.

    • Follow with a water rinse.[2][3][4][5][6][7][8][9][10][11]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol B).

Regulatory Compliance & Documentation

  • EPA/RCRA Codes:

    • D001: Ignitable (if in flammable solvent or if the pure liquid has a flash point < 60°C).

    • D002: Corrosive (if aqueous pH > 12.5).[12]

    • P-List/U-List: While specific furan derivatives are listed (e.g., U124 for Furan), this specific intermediate is not explicitly listed but must be managed by characteristic (Ignitability/Corrosivity) [3].

  • Manifesting: Ensure the chemical name is written fully on the waste tag.[13] Do not use abbreviations like "Furan-amine."

References

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Furan Safety & Reactivity. Source:

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratories: Disposal of Chemical Waste. Source:

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Source:

Sources

Personal Protective Equipment & Handling Guide: (3S)-3-Amino-3-(2-furyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(3S)-3-Amino-3-(2-furyl)propan-1-OL is a chiral amino-alcohol building block featuring a furan ring. Its handling requires a nuanced approach that addresses two distinct chemical behaviors: basicity (from the primary amine) and acid/oxidative sensitivity (from the furan ring).

Unlike standard organic intermediates, this compound presents a "hybrid" hazard profile. The amine functionality poses immediate corrosive/irritant risks to tissue, while the furan moiety introduces long-term stability concerns (peroxide formation) and violent incompatibility with strong acids.

Chemical Hazard Profile
PropertyHazard Class (Predicted/Analogous)Operational Implication
Corrosivity Skin Corr.[1][2][3][4] 1B / Eye Dam. 1High Risk: Direct contact may cause irreversible tissue damage. Vapors are irritating to the respiratory tract.[5]
Reactivity Acid-Sensitive / Air-SensitiveCritical: The furan ring is prone to ring-opening polymerization in acidic conditions. Do not dispose of in acidic waste streams.
Physical State Viscous Liquid or Waxy SolidHandling: May require warming to transfer. High viscosity increases "splash" risk during pipetting.
Flammability Combustible LiquidStorage: Store under inert gas (Argon/Nitrogen) to prevent furan oxidation.

Strategic PPE Selection (The Defense Layer)

Standard laboratory PPE is insufficient for functionalized furans. The following selection criteria are based on permeation resistance and degradation logic.

Hand Protection: The "Double-Barrier" Protocol

Latex gloves are strictly prohibited due to poor resistance against organic amines.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

    • Why? Amines can permeate thin nitrile rapidly. The outer layer must be changed immediately upon splash contact.

    • Validation: Inspect gloves for "crinkling" or discoloration, which indicates amine degradation of the polymer matrix.

Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Standard Handling: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are inadequate because they do not seal against corrosive vapors or splashes from viscous oils.

  • Large Scale (>50g): Face shield required over goggles.

Respiratory Protection[2][4][5][7][8][9][10]
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with Organic Vapor/P100 combination cartridges . The amine requires the P100 (particulate) filter if solid, and Organic Vapor cartridge if liquid/volatile.

Operational Workflow & Logic

This workflow is designed to minimize oxygen exposure (protecting the furan) and prevent skin contact (protecting the operator).

Diagram 1: PPE & Handling Decision Matrix

PPE_Decision_Matrix Start Start: Handling (3S)-3-Amino-3-(2-furyl)propan-1-OL State_Check Check Physical State Start->State_Check Solid State: Waxy Solid State_Check->Solid Liquid State: Viscous Liquid State_Check->Liquid Solid_PPE PPE: Nitrile (Double) + Goggles Control: Static Dissipative Balance Solid->Solid_PPE Liquid_PPE PPE: Nitrile (Double) + Goggles + Face Shield (if >50mL) Control: Positive Displacement Pipette Liquid->Liquid_PPE Action_Weigh Action: Weighing Solid_PPE->Action_Weigh Liquid_PPE->Action_Weigh Precaution CRITICAL: Flush headspace with Argon (Prevent Furan Oxidation) Action_Weigh->Precaution End Proceed to Reaction Precaution->End

Caption: Decision matrix for selecting PPE and engineering controls based on the physical state of the compound.

Step-by-Step Protocol
1. Pre-Operational Check
  • Ventilation: Verify fume hood face velocity is 100 fpm (0.5 m/s).

  • Quench Prep: Have a beaker of dilute acetic acid (5%) or citric acid nearby. Note: This is for surface decontamination only, NOT for bulk waste mixing.

2. Transfer & Weighing
  • Viscosity Management: If the substance is a viscous oil, do not pour. Use a positive displacement pipette or a glass syringe. This prevents dripping and aerosolization.[4]

  • Static Control: If solid, use an anti-static gun before weighing. Amines can be hygroscopic and sticky; static charge disperses fine particles onto the user's cuffs.

3. Reaction Setup
  • Inert Atmosphere: The furan ring is susceptible to oxidation. Always blanket the reaction vessel with Nitrogen or Argon immediately after addition.

  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if the reaction involves Lewis acids, as this can trigger violent polymerization of the furan ring.

Emergency & Disposal Plans

Disposal of this compound requires strict segregation.[4][6][7] The "Amine-Furan" combination makes it incompatible with standard acidic waste streams.

Spill Response (Small Scale < 50mL)
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don fresh outer gloves and goggles.

  • Absorb: Use Vermiculite or Sand .[6]

    • Contraindication: Do NOT use paper towels (cellulose) for large amine spills; the heat of reaction can smoke or char.

  • Neutralize (Surface Only): Wipe the residue with dilute citric acid to convert the amine to a non-volatile salt.

Disposal Logic (The "No-Acid" Rule)

CRITICAL WARNING: Never pour this compound into a waste container containing strong acids (HCl, H2SO4). The exothermic acid-base reaction combined with acid-catalyzed furan decomposition can cause container rupture.

Diagram 2: Waste Segregation Logic

Waste_Segregation Waste Waste: (3S)-3-Amino-3-(2-furyl)propan-1-OL Decision Is it mixed with other chemicals? Waste->Decision Pure Pure / Solvent Wash Decision->Pure No Mixed Reaction Mixture Decision->Mixed Yes Route_A Stream A: Basic Organic Waste (High pH) Pure->Route_A Check_Acid Check: Does mixture contain Strong Acid? Mixed->Check_Acid Check_Acid->Route_A No (Basic/Neutral) Stop STOP: Neutralize Acid First! (Risk of Polymerization) Check_Acid->Stop Yes Route_B Stream B: Segregated Hazardous Waste (Label: 'Acid Sensitive') Stop->Route_B

Caption: Waste segregation logic emphasizing the prevention of acid-catalyzed polymerization.

References

  • PubChem. (n.d.). Compound Summary: 3-Amino-1-propanol (Analogous Safety Data). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Furan. (For Furan ring hazards). Retrieved February 25, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Furan. Retrieved February 25, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.